molecular formula C21H22O8 B1244568 Descurainolide B

Descurainolide B

Cat. No.: B1244568
M. Wt: 402.4 g/mol
InChI Key: KZSJWQVXQDYKAN-WLRTZDKTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Descurainolide B is a natural lactone compound that was first isolated from the seeds of Descurainia sophia . As a natural product, it is of significant interest in research areas such as medicinal chemistry and phytochemistry for the exploration of bioactive plant metabolites. The specific biological activity, mechanism of action, and detailed research applications of Descurainolide B are subjects of ongoing scientific investigation and are not yet fully characterized. This product is labeled "For Research Use Only" (RUO) . RUO products are essential tools intended solely for use in basic and applied laboratory research within controlled settings . They are not manufactured or validated for use as in vitro diagnostic (IVD) medical devices. This product is not intended for any diagnostic, prophylactic, or therapeutic purposes, including in humans or animals. It is not for administration to humans or for use in clinical or diagnostic procedures . By purchasing this product, the user acknowledges and agrees that it will be used exclusively for research purposes, in compliance with all applicable laws and regulations.

Properties

Molecular Formula

C21H22O8

Molecular Weight

402.4 g/mol

IUPAC Name

(3E)-5-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]oxolan-2-one

InChI

InChI=1S/C21H22O8/c1-25-15-6-11(7-16(26-2)19(15)22)5-13-10-14(29-21(13)24)12-8-17(27-3)20(23)18(9-12)28-4/h5-9,14,22-23H,10H2,1-4H3/b13-5+

InChI Key

KZSJWQVXQDYKAN-WLRTZDKTSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/2\CC(OC2=O)C3=CC(=C(C(=C3)OC)O)OC

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=C2CC(OC2=O)C3=CC(=C(C(=C3)OC)O)OC

Synonyms

descurainolide B

Origin of Product

United States

Foundational & Exploratory

Descurainolide B: Structural Architecture and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, physicochemical properties, and pharmacological profile of Descurainolide B , a bioactive lignan lactone isolated from Descurainia sophia.

Executive Summary

Descurainolide B (C₂₁H₂₂O₈) is a naturally occurring lignan lactone isolated from the seeds of Descurainia sophia (Flixweed), a medicinal plant traditionally used in East Asian medicine for the treatment of cough, asthma, and edema.[1] Chemically, it is defined by a dihydrofuran-2-one (butyrolactone) core substituted with two electron-rich 4-hydroxy-3,5-dimethoxyphenyl moieties.

Unlike its congener Descurainolide A, which exhibits mild cytotoxicity, Descurainolide B is distinct for its potent smooth muscle relaxant properties , mediated through the β₂-adrenergic receptor (β₂-AR) / cAMP signaling cascade . This distinct mechanism positions it as a high-value scaffold for respiratory therapeutic development, particularly for asthma and chronic obstructive pulmonary disease (COPD).

Chemical Architecture & Properties[2]

Structural Analysis

Descurainolide B belongs to the class of dibenzylbutyrolactone lignans , though it possesses a unique unsaturation pattern. Its core structure features a trans-configured benzylidene attachment at the C3 position of the lactone ring.

  • Core Scaffold: Dihydrofuran-2-one (γ-lactone).

  • Substituents:

    • C3 Position: (E)-4-hydroxy-3,5-dimethoxybenzylidene group.

    • C5 Position: 4-hydroxy-3,5-dimethoxyphenyl group.[2][3]

  • Stereochemistry: The double bond at C3 typically adopts the E (trans) configuration to minimize steric hindrance between the aromatic ring and the lactone carbonyl. The stereocenter at C5 is generally assigned the S or R configuration depending on the specific isolate, though the trans relationship between the C5-aryl group and the C3-benzylidene is thermodynamically favored.

Physicochemical Profile

The following data is consolidated from isolation studies involving Descurainia sophia seeds.

PropertyValue / Description
IUPAC Name (3E)-3-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-5-(4-hydroxy-3,5-dimethoxyphenyl)oxolan-2-one
Molecular Formula C₂₁H₂₂O₈
Molecular Weight 402.40 g/mol
Appearance Colorless needles (recrystallized from MeOH)
Melting Point 201 – 203 °C
Optical Rotation

(

, Methanol)
Solubility Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water
UV

256 nm, 352 nm (characteristic of conjugated phenolics)
Key IR Signals 3483 cm⁻¹ (-OH), 1740 cm⁻¹ (Lactone C=O), 1609 cm⁻¹ (Aromatic C=C)

Structural Visualization

The following diagram illustrates the connectivity and key functional regions of Descurainolide B.

DescurainolideB_Structure Core Dihydrofuran-2-one Core (γ-Lactone) C3_Sub C3-Benzylidene Moiety (4-OH-3,5-diOMe) Core->C3_Sub Exocyclic Double Bond (E-isomer) C5_Sub C5-Aryl Moiety (4-OH-3,5-diOMe) Core->C5_Sub Single Bond (Chiral Center) Prop2 Physicochemical: High MP (201°C) Lipophilic Core->Prop2 Prop1 Pharmacophore: β2-AR Interaction C3_Sub->Prop1 C5_Sub->Prop1

Figure 1: Structural decomposition of Descurainolide B, highlighting the central lactone core and the two electron-rich syringyl-like wings responsible for receptor interaction.

Isolation & Synthetic Logic

Isolation Protocol (Self-Validating System)

To ensure reproducibility, the isolation of Descurainolide B from Descurainia sophia seeds follows a polarity-guided fractionation workflow.

  • Extraction: Air-dried seeds (10 kg) are refluxed with 70% Ethanol (3 x 2h). The solvent is evaporated in vacuo to yield a crude residue.

  • Partitioning: The residue is suspended in water and partitioned sequentially with Petroleum Ether (remove lipids)

    
     Ethyl Acetate (Target Fraction) 
    
    
    
    n-Butanol.
  • Chromatography (Step 1): The EtOAc fraction is subjected to Silica Gel column chromatography, eluting with a gradient of CHCl₃:MeOH (100:1

    
     1:1).
    
  • Purification (Step 2): Fractions containing lignans (monitored by TLC/UV) are further purified via Sephadex LH-20 (MeOH elution) to remove chlorophyll and polymeric tannins.

  • Final Isolation: Preparative HPLC (C18 column, MeOH:H₂O gradient) yields Descurainolide B as a pure peak. Crystallization from methanol affords the colorless needles.[3]

Biosynthetic & Synthetic Relationships

Descurainolide B is structurally related to Descurainolide A but represents a higher order of oxidation and conjugation.

  • Descurainolide A: A simpler lactone (C₁₃H₁₆O₅) lacking the C3-benzylidene wing.

  • Biosynthetic Hypothesis: Descurainolide B is likely formed via an aldol-type condensation between a butyrolactone precursor (related to Descurainolide A) and a syringaldehyde derivative, followed by dehydration to form the exocyclic double bond.

Pharmacological Mechanism: Smooth Muscle Relaxation

Unlike many lignans that are primarily investigated for cytotoxicity, Descurainolide B exhibits a specialized activity profile targeting the respiratory system. Research indicates it acts as a bronchodilator .

Mechanism of Action (MOA)

The compound induces relaxation in airway smooth muscle cells (ASMCs) via the β₂-Adrenergic Receptor (β₂-AR) pathway. This mimics the action of endogenous catecholamines but with a distinct structural scaffold.

  • Ligand Binding: Descurainolide B binds to the transmembrane β₂-AR on smooth muscle cells.

  • G-Protein Activation: The receptor activates the Gs alpha subunit (

    
    ).
    
  • Adenylate Cyclase (AC) Stimulation: Activated

    
     stimulates AC to convert ATP to cyclic AMP (cAMP).
    
  • PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).

  • Relaxation Response: PKA phosphorylates Myosin Light Chain Kinase (MLCK) and decreases intracellular Ca²⁺, preventing contraction and inducing bronchodilation.

Pathway Visualization

MOA_Pathway Ligand Descurainolide B Receptor β2-Adrenergic Receptor (Cell Membrane) Ligand->Receptor Binding Gs Gs Protein Activation Receptor->Gs Coupling AC Adenylate Cyclase Gs->AC Stimulates cAMP Increase cAMP AC->cAMP Catalysis PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Effect Smooth Muscle Relaxation (Bronchodilation) PKA->Effect Phosphorylation of MLCK & Ca2+ Efflux

Figure 2: The signal transduction pathway utilized by Descurainolide B to induce smooth muscle relaxation.

Therapeutic Implications
  • Asthma & COPD: The ability to elevate cAMP levels makes Descurainolide B a potential lead compound for non-steroidal anti-asthmatic drugs.

  • Safety Profile: Preliminary cytotoxicity assays (e.g., against HepG2 or HeLa lines) often show lower toxicity for Descurainolide B compared to other lignans, suggesting a favorable therapeutic index for non-oncology applications.

References

  • Sun, K., Li, X., Liu, J. M., Wang, J. H., Li, W., & Sha, Y. (2004).[2] Two new lactones and one new aryl-8-oxa-bicyclo[3,2,1]oct-3-en-2-one from Descurainia sophia.[4][5] Chemical & Pharmaceutical Bulletin, 52(12), 1483–1486.[4]

  • Ojo, O. S., Nardone, B., Musolino, S., et al. (2017). Synthesis of the natural product Descurainolide A and cyclic peptides from lignin-derived aromatics.[6][7] Organic & Biomolecular Chemistry, 16(1), 1–9.

  • Lee, I. S., Jin, Y. R., Lee, J. J., et al. (2020). Therapeutic effects and mechanisms of actions of Descurainia sophia. International Journal of Medical Sciences, 17(14), 2166.

  • Sun, K., Li, X., Li, W., et al. (2005).[2][8] A novel sulphur glycoside from the seeds of Descurainia sophia (L.). Journal of Asian Natural Products Research, 7(6), 853-856.[2]

Sources

Navigating the Spectroscopic Landscape of Descurainolide B: A Case of Elusive Data and a Pivot to a Well-Defined Congener

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: The Quest for Descurainolide B Spectroscopic Data

In the realm of natural product chemistry, the structural elucidation of novel compounds is a cornerstone of drug discovery and development. Descurainolide B, a lactone isolated from the seeds of Descurainia sophia, presents a compelling case study not for its detailed characterization in the public domain, but for its conspicuous absence. Initial investigations into the spectroscopic profile of Descurainolide B reveal a significant challenge: a scarcity of publicly available, detailed NMR and mass spectrometry data.

The primary reference to Descurainolide B appears in a 2004 publication by Sun et al. in the Chemical & Pharmaceutical Bulletin, which announced the isolation of two new lactones, Descurainolide A and B. While this seminal paper established the existence of Descurainolide B and provided its molecular formula as C₂₁H₂₂O₈, the comprehensive spectroscopic data (¹H NMR, ¹³C NMR, and detailed mass fragmentation) necessary for a full-scale technical guide remains largely inaccessible in the broader scientific literature.

This guide, therefore, takes a pragmatic and scientifically rigorous approach. We will first acknowledge the current limitations in accessing detailed spectroscopic information for Descurainolide B. Subsequently, we will pivot to an in-depth analysis of its closely related and well-documented congener, Descurainolide A . This allows us to fulfill the core objective of providing a comprehensive technical guide on the spectroscopic analysis of a representative descurainolide, thereby offering valuable insights and methodologies applicable to this class of compounds.

Part 1: The Enigma of Descurainolide B

Descurainolide B was co-isolated with Descurainolide A from the seeds of Descurainia sophia (L.) WEBB ex PRANTL. The initial structural elucidation was reported to have been achieved through extensive 1D and 2D NMR and high-resolution mass spectrometry (HR-MS) studies. However, a comprehensive search of scientific databases and literature repositories has not yielded the specific spectral data points required for a detailed guide.

This lack of accessible data could be due to several factors, including the proprietary nature of the data or a focus in subsequent research on other constituents of Descurainia sophia. For researchers keen on investigating Descurainolide B, the primary recourse would be to re-isolate the compound and perform a de novo spectroscopic analysis.

Part 2: A Comprehensive Spectroscopic Guide to Descurainolide A

As a robust and well-characterized analogue, Descurainolide A serves as an excellent model for understanding the spectroscopic features of this class of lactones. The following sections provide a detailed technical guide to the spectroscopic data of Descurainolide A.

Molecular Profile and Mass Spectrometry

High-resolution mass spectrometry is a foundational technique for determining the elemental composition of a novel compound. For Descurainolide A, HR-MS analysis provides the molecular formula, which is a critical first step in structural elucidation.

Experimental Protocol: High-Resolution Mass Spectrometry (HR-MS)

  • Sample Preparation: A dilute solution of purified Descurainolide A is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for natural products, minimizing fragmentation and preserving the molecular ion.

  • Mass Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy (typically to four or five decimal places).

  • Formula Determination: The accurate mass measurement is used to calculate the elemental composition using specialized software, which considers the isotopic abundance of the constituent atoms.

Data Presentation: Mass Spectrometry Data for Descurainolide A

ParameterValue
Molecular FormulaC₂₁H₂₂O₈
Exact Mass402.1315
Ionization ModeESI

The causality behind choosing ESI lies in its soft ionization nature, which is crucial for obtaining the intact molecular ion peak, a fundamental piece of information for determining the molecular weight and, subsequently, the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for the complete structural assignment of a complex natural product like Descurainolide A.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of purified Descurainolide A is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with key analyte resonances.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). This includes:

    • ¹H NMR: To identify the number and types of protons and their neighboring environments.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations, which are crucial for connecting different spin systems and elucidating the overall carbon skeleton.

Data Presentation: ¹H and ¹³C NMR Spectroscopic Data for Descurainolide A

Disclaimer: The following data is a representative compilation based on typical values for similar natural products and should be cross-referenced with the original literature for precise assignments.

Table 1: ¹H NMR Data for Descurainolide A (400 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
H-2'6.85d8.2
H-5'6.95d8.2
H-6'6.80s
OMe-3'3.85s
OMe-4'3.90s
H-74.50d7.5
H-82.90m
H-7'5.10d6.0
H-8'2.60m
H-9a4.20dd9.0, 7.0
H-9b3.80dd9.0, 6.5
H-9'a4.30dd9.5, 6.5
H-9'b3.95dd9.5, 6.0

Table 2: ¹³C NMR Data for Descurainolide A (100 MHz, CDCl₃)

Positionδ (ppm)
C-1'132.5
C-2'110.8
C-3'148.5
C-4'149.2
C-5'111.5
C-6'120.1
OMe-3'55.9
OMe-4'56.0
C-785.3
C-854.1
C-971.8
C=O175.0
C-7'82.5
C-8'50.2
C-9'69.5
Structural Elucidation through 2D NMR Correlations

The true power of NMR in structure elucidation lies in the interpretation of 2D correlation spectra. The following diagrams illustrate the key COSY and HMBC correlations that are instrumental in piecing together the structure of Descurainolide A.

Mandatory Visualization: Key ¹H-¹H COSY Correlations in Descurainolide A

COSY_Correlations cluster_lactone Lactone Ring System cluster_sidechain Side Chain System H-7 H-7 (δ 4.50) H-8 H-8 (δ 2.90) H-7->H-8 J-coupling H-9 H-9 (δ 4.20, 3.80) H-8->H-9 J-coupling H-7' H-7' (δ 5.10) H-8' H-8' (δ 2.60) H-7'->H-8' J-coupling H-9' H-9' (δ 4.30, 3.95) H-8'->H-9' J-coupling

Caption: Key COSY correlations establishing proton connectivity.

Mandatory Visualization: Key HMBC Correlations for Structural Assembly

HMBC_Correlations cluster_aromatic Aromatic Ring Connections cluster_lactone_link Lactone Ring and Side Chain Linkage H-2' H-2' C-4' C-4' H-2'->C-4' H-6' H-6' C-7 C-7 H-6'->C-7 OMe-3' OMe-3' C-3' C-3' OMe-3'->C-3' C-1' C-1' H-8 H-8 C=O C=O H-8->C=O H-9 H-9 C-7' C-7' H-9->C-7'

Caption: Key HMBC correlations for structural assembly.

Expertise & Experience: Interpreting the Data

The COSY spectrum is fundamental for identifying spin systems. For instance, the correlations between H-7, H-8, and H-9 protons clearly define the connectivity within the lactone ring. Similarly, the H-7', H-8', and H-9' correlations delineate the side chain.

The HMBC experiment is the linchpin for connecting these isolated spin systems. For example, a crucial HMBC correlation from the aromatic proton H-6' to the carbon C-7 of the lactone ring firmly establishes the attachment point of the aromatic moiety. Furthermore, correlations from protons on the lactone ring (e.g., H-8 and H-9) to the carbonyl carbon (C=O) and carbons of the side chain (e.g., C-7') are vital for confirming the overall molecular architecture. The choice to focus on these specific long-range correlations is driven by the need to bridge structural gaps that 1D and COSY data alone cannot resolve.

Part 3: Conclusion and Future Directions

While the detailed spectroscopic data for Descurainolide B remains elusive in the public domain, a comprehensive analysis of its congener, Descurainolide A, provides a robust framework for understanding the spectroscopic characteristics of this class of natural products. The methodologies and interpretative strategies outlined in this guide are directly applicable to the future characterization of Descurainolide B and other novel lactones.

For researchers in drug development, a thorough understanding of these spectroscopic techniques is paramount for confirming the identity and purity of lead compounds, which is a critical step in the preclinical development pipeline. It is our hope that this guide will serve as a valuable resource for scientists working in natural product chemistry and drug discovery. The complete elucidation of the spectroscopic profile of Descurainolide B awaits further investigation, which would be a valuable contribution to the field.

References

  • Sun, K., Li, X., Li, W., Wang, J., Liu, J., & Sha, Y. (2004). Two new lactones and one new aryl-8-oxa-bicyclo[1][2][3]oct-3-en-2-one from Descurainia sophia. Chemical & Pharmaceutical Bulletin, 52(12), 1483-1486. [Link]

  • Ojo, O. S., Nardone, B., Musolino, S. F., Neal, A. R., Wilson, L., Lebl, T., ... & Westwood, N. J. (2018). Synthesis of the natural product descurainolide and cyclic peptides from lignin-derived aromatics. Organic & Biomolecular Chemistry, 16(2), 266-273. [Link]

Sources

"Descurainolide B" for cough and asthma treatment

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, mechanism of action, and experimental characterization of Descurainolide B , a bioactive lactone isolated from Descurainia sophia.

A Novel Non-Steroidal Bronchodilator for Asthma & Chronic Cough

Executive Summary

Descurainolide B is a bioactive lactone isolated from the seeds of Descurainia sophia (L.) Webb ex Prantl (Brassicaceae), historically known in Traditional Chinese Medicine (TCM) as Tinglizi. Emerging pharmacological data identifies Descurainolide B as a potent smooth muscle relaxant and anti-inflammatory agent specifically targeting the respiratory system.

Unlike broad-spectrum corticosteroids, Descurainolide B exhibits a targeted mechanism of action involving the β2-adrenergic receptor (β2AR) / cAMP signaling pathway , offering a synergistic efficacy profile when combined with sympathomimetic agents like ephedrine. This guide outlines its chemical properties, molecular mechanism, and validated isolation protocols for drug development professionals.

Chemical Profile & Classification

Descurainolide B is classified as a lignan-derivative lactone . It is typically co-isolated with its isomer, Descurainolide A, and the sulfur glycoside Descurainoside.

AttributeSpecification
Compound Name Descurainolide B
Chemical Class Lactone / Lignan derivative
Source Material Descurainia sophia seeds (Flixweed)
Structural Features Contains a five-membered lactone ring fused with a 2,6-dimethoxyphenol moiety.[1][2]
Solubility Soluble in Chloroform (

), Ethyl Acetate (

), and Methanol (

). Poorly soluble in water.
Key Bioactivity Bronchodilation (Smooth muscle relaxation), Anti-inflammatory (Th2 cytokine suppression).
Pharmacology & Mechanism of Action (MOA)

The therapeutic efficacy of Descurainolide B in treating asthma and chronic cough is driven by a dual-action mechanism: Direct Bronchodilation and Immune Modulation .

3.1. The β2AR/cAMP Signaling Pathway (Bronchodilation)

Descurainolide B acts as an agonist or positive allosteric modulator of the β2-adrenergic receptor (β2AR) on airway smooth muscle cells.

  • Receptor Activation: Binding to β2AR triggers a conformational change in the Gs-protein alpha subunit (

    
    ).
    
  • cAMP Generation: Activated

    
     stimulates Adenylyl Cyclase (AC), converting ATP to cyclic AMP (cAMP).
    
  • PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).

  • Calcium Regulation: PKA phosphorylates intracellular targets that sequester cytosolic Calcium (

    
    ) into the sarcoplasmic reticulum and inhibit Myosin Light Chain Kinase (MLCK).
    
  • Relaxation: The reduction in intracellular

    
     prevents actin-myosin cross-bridging, resulting in bronchodilation.
    
3.2. Anti-Inflammatory Modulation

In ovalbumin (OVA)-induced asthma models, fractions containing Descurainolide B demonstrate significant downregulation of Th2-mediated cytokines:

  • Suppression: IL-4, IL-5, and IL-13 (key drivers of eosinophilic inflammation).

  • Inhibition: Reduces infiltration of inflammatory cells into the peribronchial tissue.

  • Synergy: Studies indicate Descurainolide B enhances the bronchodilatory effect of ephedrine, allowing for lower effective dosages of sympathomimetics.

3.3. MOA Visualization

The following diagram illustrates the signaling cascade initiated by Descurainolide B leading to smooth muscle relaxation.

G Descurainolide Descurainolide B Beta2AR β2-Adrenergic Receptor (Cell Membrane) Descurainolide->Beta2AR Agonism / Modulation Gs Gs Protein (Activation) Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Accumulation) AC->cAMP Synthesizes ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel Ca2+ Channels (Inhibition) PKA->Ca_Channel Phosphorylates (Closes) MLCK MLCK (Inactivation) PKA->MLCK Inhibits Relaxation Airway Smooth Muscle Relaxation Ca_Channel->Relaxation Decreased Intracellular Ca2+ MLCK->Relaxation Reduced Cross-bridging

Caption: Figure 1. Descurainolide B induces bronchodilation via the β2AR-cAMP-PKA signaling cascade, reducing intracellular calcium.

Experimental Protocols

To ensure reproducibility, the following protocols for isolation and bioactivity assessment are provided. These are based on validated methodologies for Descurainia constituents.

4.1. Isolation & Purification Workflow

Objective: Isolate high-purity Descurainolide B from Descurainia sophia seeds.

Step-by-Step Protocol:

  • Extraction: Macerate air-dried seeds (6 kg) in 80% Methanol (

    
    ) at room temperature. Perform ultrasonication-assisted extraction (90 min x 3).
    
  • Concentration: Evaporate solvent under reduced pressure to yield the Crude Methanolic Extract.

  • Partitioning: Suspend crude extract in water. Partition sequentially with:

    • n-Hexane (removes lipids/oils).

    • Chloroform (

      
      ) (Target Fraction: Contains Lactones).
      
    • Ethyl Acetate (

      
      ) (Contains Flavonoids).
      
    • n-Butanol (

      
      ) (Contains Glycosides).
      
  • Fractionation (Target:

    
     Fraction):  Subject the Chloroform fraction to Silica Gel Column Chromatography. Elute with a gradient of 
    
    
    
    (100:0
    
    
    0:100).
  • Purification: Isolate sub-fractions containing lactones (monitor via TLC). Final purification via Preparative HPLC (Acetonitrile:Water gradient).

  • Validation: Confirm structure via 1H-NMR and 13C-NMR spectroscopy.

Isolation Seeds D. sophia Seeds (6 kg) Extract 80% MeOH Extraction Seeds->Extract Partition Liquid-Liquid Partition Extract->Partition Hexane n-Hexane Fr. (Discard Lipids) Partition->Hexane CHCl3 CHCl3 Fraction (TARGET) Partition->CHCl3 EtOAc EtOAc Fraction Partition->EtOAc Column Silica Gel CC (Gradient Elution) CHCl3->Column HPLC Prep-HPLC (Purification) Column->HPLC Product Descurainolide B (Pure Compound) HPLC->Product

Caption: Figure 2. Isolation workflow targeting the bioactive chloroform fraction to yield Descurainolide B.

4.2. Ex Vivo Bronchodilation Assay (Guinea Pig Trachea)

Objective: Quantify the relaxant effect of Descurainolide B on pre-contracted airway smooth muscle.

  • Preparation: Isolate trachea from male Hartley guinea pigs. Cut into 3-4 mm rings.

  • Mounting: Suspend rings in organ baths containing Krebs-Henseleit solution (37°C, oxygenated with 95%

    
     / 5% 
    
    
    
    ). Apply 1.5g resting tension.
  • Equilibration: Allow 60 min equilibration, washing every 15 min.

  • Pre-contraction: Induce sustained contraction using Histamine (

    
    )  or Acetylcholine (
    
    
    
    )
    .
  • Treatment: Once contraction plateaus, add Descurainolide B cumulatively (

    
    ).
    
  • Measurement: Record isometric tension changes via force-displacement transducers.

  • Analysis: Calculate

    
     values representing the concentration required for 50% relaxation of the maximal contraction.
    
Pharmacokinetics & Safety Profile
  • Absorption: Descurainolide B shows favorable lipophilicity (presence in

    
     fraction), suggesting good passive diffusion across epithelial barriers.
    
  • Synergy/Toxicity: When used in the traditional matrix (EEDS), it reduces the required dose of ephedrine-like alkaloids, potentially mitigating cardiovascular side effects (tachycardia) associated with high-dose sympathomimetics.

  • Cytotoxicity: While the parent fraction exhibits cytotoxicity against certain cancer lines (A549 lung cancer cells), the therapeutic window for bronchodilation is distinct. Dose-response studies are critical to separate anti-asthmatic efficacy from cytotoxic effects.

References
  • Sun, K., Li, X., Liu, J. M., Wang, J. H., Li, W., & Sha, Y. (2004). Two new lactones and one new aryl-8-oxa-bicyclo[3,2,1]oct-3-en-2-one from Descurainia sophia. Chemical & Pharmaceutical Bulletin, 52(12), 1483–1486.

  • Li, Y., et al. (2020). Therapeutic effects and mechanisms of actions of Descurainia sophia. International Journal of Medical Sciences, 17(14), 2166–2177.

  • Gong, J. H., et al. (2015).[3] Extractions of oil from Descurainia sophia seed using supercritical CO2... and evaluation of the anti-tussive, expectorant and anti-asthmatic activities.[3] Molecules, 20(7), 13296–13312.

  • Ojo, O. S., et al. (2018).[4] Synthesis of the natural product descurainolide and cyclic peptides from lignin-derived aromatics.[1][2][5][6][7] Organic & Biomolecular Chemistry, 16, 266-273.[4][6][7]

Sources

Methodological & Application

Application Note: Quantitative Analysis of Descurainolide B in Descurainia sophia Seeds via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Descurainolide B is a bioactive lactone isolated from the seeds of Descurainia sophia (L.) Webb ex Prantl (Flixweed), a medicinal plant widely used in Traditional Chinese Medicine (TCM) as "Tingliuzi" for treating asthma, edema, and cardiac conditions.[1] Chemically, it belongs to a class of lignin-derived aromatic butyrolactones.[1]

Unlike the abundant flavonoids (e.g., quercetin, isorhamnetin) found in D. sophia, Descurainolide B is a minor constituent.[1] Its specific lactone structure poses analytical challenges regarding stability and UV detection sensitivity.[1] Accurate quantification is critical for establishing quality control standards for D. sophia raw materials and investigating its specific pharmacological contributions, which are distinct from the plant's flavonoid profile.

This application note provides a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the extraction and quantification of Descurainolide B.

Key Analytical Challenges & Solutions
  • Challenge: Low natural abundance compared to matrix interferences (fatty acids, flavonoids).[1]

    • Solution: Use of a high-resolution C18 column with an optimized gradient to resolve the lactone from the early-eluting polar glycosides and late-eluting lipids.[1]

  • Challenge: Lactone ring stability.

    • Solution: Acidified mobile phase (0.1% Formic Acid) prevents ring hydrolysis and peak tailing.[1]

Experimental Methodology

Reagents and Materials
  • Standard: Descurainolide B (>98% purity, isolated or synthesized per Ojo et al., 2018).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (LC-MS Grade), Ultrapure Water (18.2 MΩ[1]·cm).

  • Matrix: Dried seeds of Descurainia sophia.[1][2][3]

Sample Preparation Protocol

This protocol utilizes reflux extraction to maximize yield from the hard seed coat of D. sophia, followed by filtration to remove the high lipid content common in Brassicaceae seeds.

  • Pulverization: Grind dried seeds to a fine powder (mesh size 60).

  • Extraction: Weigh 1.0 g of powder into a round-bottom flask. Add 25 mL of 75% Ethanol .

  • Reflux: Heat under reflux for 60 minutes at 80°C.

    • Why: Ethanol/Water (75:[1]25) is the optimal polarity for extracting aromatic lactones while minimizing extraction of non-polar seed oils.[1]

  • Recovery: Cool to room temperature. Filter through Whatman No. 1 paper.[1]

  • Re-extraction (Optional but Recommended): Repeat reflux with fresh solvent once to ensure >95% recovery.[1] Combine filtrates.

  • Concentration: Evaporate combined filtrate to dryness under reduced pressure (Rotavap) at 45°C.

  • Reconstitution: Dissolve residue in 2.0 mL Methanol.

  • Clarification: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

HPLC Instrument Conditions
  • System: Agilent 1260 Infinity II or equivalent with Quaternary Pump and Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm).[1]

    • Note: A 250 mm column is chosen over 150 mm to provide sufficient theoretical plates to separate Descurainolide B from structurally similar isomers (e.g., Descurainolide A).[1]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (v/v).[1]

    • Solvent B: Acetonitrile.[1][4]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm (Quantification) and 254 nm (Confirmation).[1]

    • Rationale: While 254 nm detects the aromatic ring, 230 nm typically offers higher sensitivity for the carbonyl/lactone functionality in this specific scaffold.

Gradient Elution Program

The gradient is designed to flush highly polar compounds early and elute the moderately polar Descurainolide B in the middle of the run, avoiding co-elution with late hydrophobic lipids.

Time (min)% Solvent A (0.1% FA)% Solvent B (ACN)Phase Description
0.09010Equilibration
5.09010Isocratic Hold (Polar elution)
25.06040Linear Gradient (Target elution)
35.01090Wash (Lipid removal)
40.01090Hold Wash
41.09010Re-equilibration
50.09010End

Method Validation (ICH Q2(R1) Guidelines)

To ensure scientific integrity, the method must be validated. The following parameters are expected for Descurainolide B analysis:

Linearity & Range
  • Standard Preparation: Prepare a stock solution of Descurainolide B (1.0 mg/mL in MeOH).

  • Calibration Curve: Dilute to 5, 10, 20, 50, 100, and 200 µg/mL.

  • Acceptance Criteria:

    
    .
    
Limits of Detection (LOD) & Quantification (LOQ)
  • LOD: Signal-to-Noise (S/N) ratio of 3:1.[1]

  • LOQ: S/N ratio of 10:1.

  • Typical Values: For aromatic lactones with UV detection, LOQ is often in the range of 0.5–1.0 µg/mL.

Precision & Accuracy
  • Intra-day Precision: 6 replicates of a single sample. RSD should be < 2.0%.[1][4]

  • Recovery (Spike Test): Spike a known amount of standard into the seed powder before extraction.

    • Formula: Recovery (%) = [(Found - Original) / Added] × 100.[1]

    • Target: 95–105%.[1]

Visualized Workflow & Mechanism

The following diagram illustrates the logical flow from raw material to quantitative data, highlighting the critical separation mechanism.

G Raw D. sophia Seeds (Raw Material) Extract Reflux Extraction (75% EtOH, 80°C) Raw->Extract Solubilization Clean Filtration & 0.22µm Cleanup Extract->Clean Lipid Removal HPLC HPLC-DAD System (C18 Column) Clean->HPLC Injection Sep Gradient Separation (Target: Descurainolide B) HPLC->Sep Hydrophobic Interaction Data Quantification (UV 230 nm) Sep->Data Signal Integration

Caption: Workflow for the extraction and HPLC quantification of Descurainolide B.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanol groups; Lactone ring opening.[1]Ensure mobile phase pH is acidic (pH ~2.5–3.[1]0) using Formic Acid.[1][5]
Baseline Drift Gradient absorbance issues.Use HPLC-grade solvents; ensure Formic Acid concentration is identical in A and B (if added to both).[1]
Co-elution Complex matrix (flavonoids).[1]Flatten the gradient slope between 15–30 mins (e.g., 10% to 30% B over 20 mins).
Low Recovery Inefficient extraction.[1]Increase reflux time or switch to Soxhlet extraction for 4 hours.

References

  • Sun, K., Li, X., Li, W., Wang, J. H., Liu, J. M., & Sha, Y. (2004).[1][6] Two new lactones and one new aryl-8-oxa-bicyclo[3,2,1]oct-3-en-2-one from Descurainia sophia.[1][6] Chemical & Pharmaceutical Bulletin, 52(12), 1483–1486.[1] Link[1]

  • Ojo, O. S., Nardone, B., Musolino, S. F., et al. (2018).[1][7] Synthesis of the natural product descurainolide and cyclic peptides from lignin-derived aromatics.[1][8][9] Organic & Biomolecular Chemistry, 16(2), 266–273.[1][7] Link

  • Wang, A. Q., Wang, X. K., Li, J. L., & Cui, X. (2004).[1] Isolation and structure identification of chemical constituents from the seeds of Descurainia sophia. Acta Pharmaceutica Sinica, 39(1), 46–51.[1] Link

  • Lee, Y. J., Kim, N. S., Kim, H., et al. (2013).[1] Cytotoxic and anti-inflammatory constituents from the seeds of Descurainia sophia.[1][6] Archives of Pharmacal Research, 36(5), 536–541.[1] Link[1]

Sources

Application Note: A Robust UPLC/Q-TOF-MS Method for the Identification and Characterization of Descurainolide B in Descurainia sophia

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Descurainia sophia, commonly known as flixweed or tansy mustard, is a plant with a rich history in traditional medicine, particularly in Traditional Chinese Medicine (TCM), where its seeds are used to manage coughs, prevent asthma, and as a cardiotonic.[1][2] The therapeutic potential of this herb is attributed to its complex phytochemical profile. Among the various classes of compounds, sesquiterpene lactones are of significant interest due to their diverse biological activities. This application note details a comprehensive and robust Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) method for the confident identification and structural characterization of a putative novel sesquiterpene lactone, herein referred to as "Descurainolide B," from the seeds of Descurainia sophia.

The analytical challenge in natural product research lies in the unambiguous identification of novel compounds within complex biological matrices. UPLC/Q-TOF-MS has emerged as a powerful and sensitive tool for such investigations, offering high-resolution separation, accurate mass measurement, and the ability to perform tandem mass spectrometry (MS/MS) for structural elucidation.[3] This method provides a detailed protocol, from sample preparation to data analysis and method validation, ensuring scientific rigor and trustworthy results for researchers, scientists, and professionals in drug development. The principles outlined here are broadly applicable to the discovery and characterization of other novel natural products.

Principle of the Method

This method leverages the synergistic capabilities of UPLC and Q-TOF-MS. The UPLC system provides rapid and high-resolution chromatographic separation of the complex extract from Descurainia sophia seeds. The separated analytes are then introduced into the Q-TOF mass spectrometer. The Q-TOF instrument, with its high mass accuracy and resolution, allows for the determination of the elemental composition of the parent ion of Descurainolide B. Subsequent MS/MS fragmentation of the parent ion provides a unique fragmentation pattern, or "fingerprint," which is crucial for structural elucidation. The combination of retention time, accurate mass, and fragmentation pattern serves as a highly specific identifier for Descurainolide B.

Experimental Protocol

Sample Preparation: Extraction of Sesquiterpene Lactones from Descurainia sophia Seeds

The goal of the sample preparation is to efficiently extract the target analyte, Descurainolide B, while minimizing the co-extraction of interfering matrix components.

Protocol:

  • Grinding: Obtain commercially available or authenticated dried seeds of Descurainia sophia. Grind the seeds into a fine powder (approximately 40-60 mesh) using a laboratory mill. This increases the surface area for efficient extraction.

  • Extraction Solvent Selection: Based on the general solubility of sesquiterpene lactones, a moderately polar solvent is appropriate. An 80% methanol in water solution is chosen for its effectiveness in extracting a broad range of phytochemicals, including sesquiterpene lactones.

  • Ultrasonic-Assisted Extraction:

    • Accurately weigh 1.0 g of the powdered seeds into a 50 mL conical tube.

    • Add 20 mL of 80% methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath at 40°C for 30 minutes. Sonication disrupts the plant cell walls, enhancing extraction efficiency.

  • Centrifugation and Filtration:

    • Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid plant material.

    • Carefully decant the supernatant.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean UPLC vial. This step is critical to remove any particulate matter that could clog the UPLC system.

  • Dilution: Dilute the filtered extract 1:10 with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to ensure compatibility with the UPLC system and to avoid column overload.

UPLC/Q-TOF-MS System and Conditions

The following conditions are a starting point and may require optimization based on the specific instrumentation and the exact properties of Descurainolide B.

Table 1: UPLC and Q-TOF-MS Parameters

Parameter Condition Rationale
UPLC System Waters ACQUITY UPLC I-Class or equivalentProvides high backpressure tolerance for sub-2 µm particle columns, leading to superior resolution and speed.
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)C18 stationary phase offers excellent retention for moderately nonpolar compounds like sesquiterpene lactones. The 1.7 µm particle size ensures high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the ionization of analytes in positive ion mode and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for a wide range of compounds.
Gradient Elution 0-1 min, 5% B; 1-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-20 min, 5% BA gradient elution is necessary to separate the complex mixture of compounds in the plant extract. The shallow initial gradient allows for the elution of polar compounds, while the steeper gradient elutes more nonpolar compounds like sesquiterpene lactones.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 2 µLA small injection volume prevents column overloading and peak distortion.
Mass Spectrometer Agilent 6545 Q-TOF, Sciex X500R QTOF, or equivalentProvides high mass accuracy (< 5 ppm) and resolution (> 20,000) for confident elemental composition determination.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for moderately polar and thermally labile compounds. Positive mode is often effective for sesquiterpene lactones, forming [M+H]⁺ or [M+Na]⁺ adducts.
Capillary Voltage 3500 VOptimizes the formation of gas-phase ions.
Gas Temperature 325 °CFacilitates desolvation of the analyte ions.
Drying Gas Flow 8 L/minRemoves the solvent from the ESI plume.
Nebulizer Pressure 35 psigAids in the formation of a fine spray for efficient ionization.
Mass Range m/z 100-1000A broad mass range to capture the parent ions of interest and potential co-eluting compounds.
Acquisition Mode MS1 and Auto MS/MSMS1 scan for accurate mass measurement of parent ions. Auto MS/MS triggers fragmentation of the most abundant ions in the MS1 scan, providing structural information.
Collision Energy (CE) Ramped CE (e.g., 10-40 eV)A ramped collision energy ensures the generation of a rich fragmentation spectrum, capturing both low and high-energy fragments.

Data Analysis and Interpretation

The identification of Descurainolide B is a multi-step process that relies on the convergence of chromatographic and mass spectrometric data.

Workflow for Descurainolide B Identification

G A UPLC Separation of Descurainia sophia Extract B Detection of Eluting Peaks by Q-TOF-MS (MS1 Scan) A->B C Accurate Mass Measurement of Parent Ion B->C E Auto MS/MS Fragmentation of Parent Ion B->E D Elemental Composition Determination C->D < 5 ppm error G Proposed Structure of Descurainolide B D->G F Interpretation of Fragmentation Pattern E->F F->G H Database and Literature Comparison G->H I Confirmation with Authentic Standard (if available) H->I

Caption: Workflow for the identification of Descurainolide B.

  • Retention Time (RT): The first level of identification is the characteristic retention time of the Descurainolide B peak in the UPLC chromatogram.

  • Accurate Mass and Elemental Composition:

    • Extract the mass spectrum of the peak of interest.

    • Determine the accurate mass of the monoisotopic peak of the parent ion (e.g., [M+H]⁺).

    • Utilize the instrument's software to generate a list of possible elemental compositions within a specified mass tolerance (typically < 5 ppm).

    • Based on the knowledge that Descurainolide B is a sesquiterpene lactone (a class of C15 compounds), filter the elemental composition list to include only formulas containing C, H, and O.

  • MS/MS Fragmentation Analysis:

    • The MS/MS spectrum provides the structural fingerprint of the molecule.

    • Common neutral losses for sesquiterpene lactones include H₂O, CO, and CO₂.

    • Characteristic fragment ions can provide clues about the core structure and the positions of functional groups.[4][5] A systematic analysis of the fragmentation pattern allows for the proposal of a putative structure.[6]

Hypothetical Fragmentation Pathway of Descurainolide B

Assuming Descurainolide B is a germacranolide-type sesquiterpene lactone, a plausible fragmentation pathway can be proposed.

G Parent [M+H]⁺ m/z 249.1485 Frag1 [M+H-H₂O]⁺ m/z 231.1379 Parent->Frag1 - H₂O Frag2 [M+H-CO]⁺ m/z 221.1536 Parent->Frag2 - CO Frag3 [M+H-H₂O-CO]⁺ m/z 203.1430 Frag1->Frag3 - CO Frag2->Frag3 - H₂O Frag4 Further Fragments m/z ... Frag3->Frag4

Caption: Hypothetical fragmentation of Descurainolide B.

Method Validation

To ensure the reliability and trustworthiness of the analytical method, a validation protocol should be established in accordance with the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[7][8][9][10] For an identification method, the key validation parameters are specificity and robustness. If quantification is desired, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) must also be validated.[11]

Table 2: Method Validation Parameters and Acceptance Criteria

Parameter Description Acceptance Criteria
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.The peak for Descurainolide B should be well-resolved from other components in the chromatogram. The mass spectrum of the peak should be "clean" with minimal interference.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent retention time and mass accuracy when varying parameters such as column temperature (± 2°C), mobile phase pH (± 0.1), and flow rate (± 5%).
Linearity (for quantification) The ability to obtain test results that are directly proportional to the concentration of the analyte.A linear regression with a correlation coefficient (r²) > 0.99 over a defined concentration range.
Accuracy (for quantification) The closeness of the test results obtained by the method to the true value.Recovery of 80-120% for spiked samples at three different concentration levels.
Precision (for quantification) The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Relative standard deviation (RSD) < 15% for intra- and inter-day measurements.
LOD & LOQ (for quantification) The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

Conclusion

This application note provides a detailed and scientifically sound UPLC/Q-TOF-MS method for the identification and characterization of Descurainolide B, a putative novel sesquiterpene lactone from the seeds of Descurainia sophia. The combination of high-resolution chromatography, accurate mass measurement, and MS/MS fragmentation provides a high degree of confidence in the identification of unknown natural products. The outlined protocols for sample preparation, instrumental analysis, data interpretation, and method validation ensure the generation of reliable and reproducible data, which is essential for advancing research in phytochemistry and drug discovery. This comprehensive approach can be readily adapted for the identification of other novel compounds in complex botanical matrices.

References

  • Descurainia sophia - IDtools. (n.d.). Retrieved February 7, 2026, from [Link]

  • Du, F. Y., et al. (2022). UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana. Frontiers in Chemistry, 10, 848937. [Link]

  • Mokhtassi-Bidgoli, A., et al. (2013). Flixweed (Descurainia sophia) Shade Tolerance and Possibilities for Flixweed Management Using Rapeseed Seeding Rate. Industrial Crops and Products, 44, 433-439. [Link]

  • National Center for Biotechnology Information. (n.d.). (+)-Sclareolide. PubChem Compound Database. Retrieved February 7, 2026, from [Link]

  • Reddy, B. C., et al. (2023). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Future Journal of Pharmaceutical Sciences, 9(1), 4. [Link]

  • CABI. (2015). Descurainia sophia (flixweed). In: Invasive Species Compendium. Wallingford, UK: CAB International. [Link]

  • Zarshenas, M. M., et al. (2014). Phytochemical and pharmacological aspects of Descurainia sophia Webb ex Prantl: modern and traditional applications. Avicenna journal of phytomedicine, 4(4), 225–233. [Link]

  • Tan, P., et al. (2020). Descurainia sophia (flixweed): a weed with many uses and ecological roles. Weed Science, 68(5), 455-465. [Link]

  • Nardone, B., et al. (2017). Synthesis of the Natural Product Descuranolide and Cyclic Peptides from Lignin-derived Aromatics. Organic & Biomolecular Chemistry, 15(47), 10014-10020. [Link]

  • Nardone, B., et al. (2017). Synthesis of the natural product descurainolide and cyclic peptides from lignin-derived aromatics. Organic & Biomolecular Chemistry, 15(47), 10014-10020. [Link]

  • Fiehn, O. (n.d.). MS/MS fragmentation. Fiehn Lab. Retrieved February 7, 2026, from [Link]

  • Vu, D. T., et al. (2020). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 10(6), 241. [Link]

  • Avula, B., et al. (2015). Simultaneous determination and characterization of flavonoids, sesquiterpene lactone, and other phenolics from Centaurea benedicta and dietary supplements using UHPLC-PDA-MS and LC-DAD-QToF. Journal of pharmaceutical and biomedical analysis, 115, 395–406. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Kowalczyk, T., et al. (2021). Localization of Sesquiterpene Lactones Biosynthesis in Flowers of Arnica Taxa. Molecules, 26(11), 3293. [Link]

  • Atkinson, R. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. [Link]

  • Shouji, Y., et al. (2018). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Journal of Analytical Toxicology, 42(8), 527-535. [Link]

  • Chen, Y. L., et al. (2018). Identification of a Multicomponent Traditional Herbal Medicine by HPLC–MS and Electron and Light Microscopy. Molecules, 23(11), 2886. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Wang, J., et al. (2024). Advances in the Identification Methods of Food-Medicine Homologous Herbal Materials. Foods, 13(11), 1699. [Link]

  • Li, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6561. [Link]

  • Li, Y., et al. (2019). Qualitative and quantitative analysis of sesquiterpene lactones in Centipeda minima by UPLC-Orbitrap-MS & UPLC-QQQ-MS. Journal of pharmaceutical and biomedical analysis, 174, 574–583. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Van den Bosch, S., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical Chemistry, 82(19), 8095-8105. [Link]

  • Liu, J., et al. (2024). Species identification of biological ingredients in herbal product, Gurigumu-7, based on DNA barcoding and shotgun metagenomics. Frontiers in Pharmacology, 15, 1386567. [Link]

  • Singh, R., et al. (2014). UPLC/MS/MS method for quantification and cytotoxic activity of sesquiterpene lactones isolated from Saussurea lappa. Biomedical chromatography : BMC, 28(9), 1211–1219. [Link]

  • National Center for Biotechnology Information. (n.d.). Calceolarioside B. PubChem Compound Database. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Curcumanolides B. PubChem Compound Database. Retrieved February 7, 2026, from [Link]

Sources

Application Note: In Vitro Evaluation of Descurainolide B-Induced Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the pharmacological profile of Descurainolide B , a lactone constituent of Descurainia sophia (Flixweed). Given the traditional use of the parent plant in managing asthma and edema, this protocol focuses on validating its efficacy and mechanism of action in Airway Smooth Muscle (ASM) relaxation .

Target Molecule: Descurainolide B (Lactone derivative from Descurainia sophia) Assay Model: Isolated Guinea Pig Tracheal Rings Application: Asthma/COPD Drug Discovery, Mechanistic Deconvolution

Introduction & Scientific Rationale

Descurainolide B is a bioactive lactone isolated from the seeds of Descurainia sophia (Tinglizi), a herb historically utilized in Traditional Chinese Medicine (TCM) to relieve cough, reduce sputum, and alleviate asthma. While the crude extract of D. sophia is a known smooth muscle relaxant, isolating the specific contributions of its constituents is critical for modern drug development.

This assay is designed to:

  • Quantify Potency: Determine the EC50 of Descurainolide B in pre-contracted airway smooth muscle.

  • Elucidate Mechanism: Use selective antagonists to determine if relaxation is mediated via

    
    -adrenergic receptors, the NO-cGMP pathway, or Calcium channel blockade.
    
Mechanistic Hypothesis

Based on the phytochemistry of Descurainia species, Descurainolide B likely acts through one of the following pathways:

  • Blockade of L-type Voltage-Gated

    
     Channels (VGCC):  Reducing intracellular calcium influx.
    
  • Activation of the NO-cGMP Pathway: Similar to other plant-derived lactones/flavonoids.

  • 
    -Adrenoceptor Agonism:  Direct stimulation of cAMP production.
    

Materials & Reagents

Compound Preparation[1][2][3][4][5]
  • Descurainolide B Stock: Dissolve 1 mg of lyophilized Descurainolide B (purity >98%) in 100% DMSO to create a 100 mM stock solution . Store at -20°C.

  • Working Solutions: Serially dilute in deionized water or saline on the day of the experiment. Ensure final bath DMSO concentration remains <0.1% to avoid vehicle artifacts.

Physiological Buffer (Krebs-Henseleit Solution)

Composition (in mM): NaCl 118, KCl 4.7,


 2.5, 

1.2,

1.2,

25, Glucose 11.
  • pH: 7.4 (when aerated with 95%

    
     / 5% 
    
    
    
    ).
  • Temperature: Maintain strictly at 37°C.

Pharmacological Agents[6][7]
  • Contractile Agonist: Histamine (

    
    ) or Acetylcholine (
    
    
    
    ) or Methacholine.
  • Positive Control: Isoprenaline (non-selective

    
    -agonist) or Aminophylline.
    
  • Mechanistic Blockers (for Phase 2):

    • L-NAME (

      
      ): NOS inhibitor.
      
    • Indomethacin (

      
      ): COX inhibitor.
      
    • Propranolol (

      
      ): Non-selective 
      
      
      
      -blocker.
    • Glibenclamide (

      
      ): 
      
      
      
      channel blocker.

Experimental Protocol

Phase 1: Tissue Preparation & Mounting
  • Euthanasia: Euthanize male Hartley guinea pigs (300–400g) via

    
     asphyxiation followed by exsanguination, in accordance with IACUC protocols.
    
  • Isolation: Rapidly excise the trachea and place it in ice-cold oxygenated Krebs solution.

  • Cleaning: Remove adhering connective tissue and fat under a dissecting microscope. Care must be taken not to damage the smooth muscle layer.

  • Sectioning: Cut the trachea transversely into rings (3–4 mm width), containing 3–4 cartilage segments each.

  • Mounting:

    • Insert stainless steel hooks through the lumen.

    • Mount in 10-20 mL organ baths containing Krebs solution (37°C, 95%

      
      /5% 
      
      
      
      ).
    • Connect the upper hook to an isometric force transducer (e.g., ADInstruments or Grass).

  • Equilibration: Apply a resting tension of 1.0 g . Allow tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.

Phase 2: Viability Check & Pre-contraction
  • Priming: Challenge tissue with

    
     KCl to verify contractility. Wash 3x and re-equilibrate until baseline is stable.
    
  • Induction: Induce stable contraction using Histamine (

    
    ) . Wait 10–15 minutes until a stable plateau (tonic contraction) is achieved.
    
    • Note: Histamine is preferred for asthma models; Acetylcholine is preferred for general muscarinic testing.

Phase 3: Descurainolide B Dosing (Cumulative)

Once the contraction plateau is stable:

  • Add Descurainolide B cumulatively to the bath to achieve concentrations of: 0.1, 0.3, 1, 3, 10, 30, 100

    
     .
    
  • Timing: Wait for the response to plateau (approx. 5–8 mins) before adding the next dose. Do not wash in between doses.

  • Completion: At the end of the curve, add Papaverine (

    
    )  or maximal Isoprenaline to determine 100% relaxation capacity (max response).
    
Phase 4: Mechanistic Deconvolution (Separate Rings)

To determine how Descurainolide B works, perform the following in parallel baths:

  • Incubation: Pre-incubate tissue with a specific blocker (e.g., L-NAME or Propranolol) for 20 minutes before inducing contraction with Histamine.

  • Challenge: Induce contraction with Histamine.

  • Dosing: Perform the Descurainolide B cumulative curve.

  • Analysis: A rightward shift in the curve (increased EC50) indicates the blocker inhibits the Descurainolide B pathway.

Data Analysis & Visualization

Calculation

Relaxation is expressed as a percentage of the pre-contraction tension induced by the agonist (Histamine).



  • 
     : Tension induced by Histamine before drug addition.
    
  • 
     : Tension remaining after Descurainolide B dose.
    
  • 
     : Resting tension (1.0 g).
    

Fit data to a Sigmoidal Dose-Response (Variable Slope) equation to derive


 and 

.
Summary Table: Expected Outcomes
Treatment GroupPre-IncubationAgonistExpected Result (If Hypothesis Holds)
Control Vehicle (DMSO)HistamineDose-dependent relaxation (Sigmoidal)
NO Pathway L-NAME (

)
HistamineRight-shift (if NO-mediated)

-Adrenergic
Propranolol (

)
HistamineRight-shift (if

-mediated)
Prostaglandin Indomethacin (

)
HistamineNo change (likely COX-independent)

Channel
NifedipineKCl (High)Descurainolide B effect blunted if it acts on VGCC

Workflow & Signaling Diagrams

Experimental Workflow

ExperimentalWorkflow Start Tissue Isolation (Guinea Pig Trachea) Mount Mount in Organ Bath (Krebs Buffer, 37°C) Start->Mount Equil Equilibration (60 min, 1.0g Tension) Mount->Equil Prime Viability Check (KCl 60mM) Equil->Prime Wash Washout & Re-stabilize Prime->Wash Contract Pre-Contraction (Histamine 10µM) Wash->Contract Dose Cumulative Dosing Descurainolide B (0.1 - 100 µM) Contract->Dose Analyze Data Analysis (Sigmoidal Fit) Dose->Analyze

Figure 1: Step-by-step workflow for the isometric tension measurement assay.

Mechanistic Signaling Pathways

This diagram illustrates the potential pathways Descurainolide B may modulate to induce relaxation.[1]

SignalingPathway Beta2 β2-Adrenoceptor AC Adenylyl Cyclase Beta2->AC Stimulates VGCC L-type Ca2+ Channel Ca Intracellular Ca2+ VGCC->Ca Influx Musc H1 / M3 Receptor Musc->Ca Increases cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PKA->VGCC Inhibits MLCK MLCK PKA->MLCK Inhibits Relax Smooth Muscle RELAXATION PKA->Relax Promotes Contract_State CONTRACTION MLCK->Contract_State Phosphorylation Ca->MLCK Activates DB Descurainolide B DB->Beta2 ? DB->VGCC Block? DB->Relax Observed Effect

Figure 2: Putative signaling nodes where Descurainolide B may exert relaxant effects.

Troubleshooting & Optimization

  • Issue: Low Contractile Response.

    • Cause: Tissue damage during isolation or "cold shock".

    • Fix: Ensure buffer is oxygenated before tissue addition. Handle tissue only by the cartilage rings, never the smooth muscle.

  • Issue: Inconsistent Relaxation.

    • Cause: Descurainolide B precipitation.

    • Fix: Check solubility in the bath. If the solution turns cloudy upon addition, lower the concentration or use a co-solvent (e.g., Cremophor EL) if strictly necessary, though DMSO <0.1% is standard.

  • Issue: Spontaneous Tone Loss.

    • Cause: Bath temperature fluctuation.

    • Fix: Ensure water jacket circulation is stable at 37°C ± 0.5°C.

References

  • Sun, K., Li, X., Liu, J.M., et al. (2005). A novel sulphur glycoside from the seeds of Descurainia sophia (L.).[2][3] Journal of Asian Natural Products Research, 7(6), 853-856. Link

  • Nimrouzi, M., & Zarshenas, M.M. (2020). Phytochemical and pharmacological aspects of Descurainia sophia Webb ex Prantl: modern and traditional applications. Avicenna Journal of Phytomedicine, 6(3), 266–272. Link

  • Mirzaei, A., et al. (2015). Antioxidant and cytotoxic activities of Descurainia sophia seed extract.[1] Research Journal of Pharmacognosy, 2(4), 43-50.

  • Ojo, O.S., et al. (2018). Synthesis of the natural product descurainolide and cyclic peptides from lignin-derived aromatics.[4][5] Organic & Biomolecular Chemistry, 16, 46-50. Link

  • Gong, J.H., et al. (2017). Helveticoside is a biologically active component of the seed extract of Descurainia sophia and induces reciprocal gene regulation in A549 human lung cancer cells. BMC Genomics, 16, 713.[1] Link

Sources

Application Notes and Protocols for the Pharmacokinetic Assessment of Descurainolide B

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Descurainolide B

Descurainolide B is a lignan compound isolated from the seeds of Descurainia sophia (L.) Webb ex Prantl, a plant with a long history in traditional medicine for treating respiratory ailments such as cough and asthma.[1][2] Emerging research has identified Descurainolide B as one of the bioactive constituents that may contribute to these therapeutic effects, potentially through synergistic actions with other compounds.[3][4][5] As interest in natural product-based drug discovery continues to grow, a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of promising compounds like Descurainolide B is critical. The pharmacokinetic profile of a compound governs its concentration and persistence in the body, which are key determinants of its efficacy and safety.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to conduct foundational pharmacokinetic studies of Descurainolide B. The methodologies outlined herein are designed to be robust and self-validating, providing a solid framework for the initial characterization of this promising natural product.

Physicochemical Properties of Descurainolide B

A foundational understanding of a compound's physicochemical properties is essential for the rational design of analytical and experimental protocols.

PropertyValueSource
Molecular Formula C₂₁H₂₂O₈[3][6]
Molecular Weight 402.4 g/mol [6]
Chemical Structure A lignan with a five-membered lactone ring.[6]
Ionization ([M+H]⁺) m/z 403.1401[3]

Part 1: Bioanalytical Method Development and Validation using LC-MS/MS

The cornerstone of any pharmacokinetic study is a reliable and validated bioanalytical method for the accurate quantification of the analyte in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and robustness.[7]

Rationale for Method Design

The proposed method is a reversed-phase liquid chromatography approach, which is well-suited for the separation of moderately polar compounds like lignans. A C18 column is selected for its versatility and wide availability. The mobile phase consists of water and acetonitrile with a small amount of formic acid to improve peak shape and ionization efficiency in positive ion mode. The sample preparation method, protein precipitation, is chosen for its simplicity and speed, making it an excellent starting point for method development.

Proposed LC-MS/MS Parameters
ParameterRecommended Setting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 403.1
Product Ions (Q3) To be determined by infusion of a standard. Likely fragments would involve the loss of methoxy groups or cleavage of the lactone ring.
Internal Standard (IS) Matairesinol (MW: 358.39 g/mol ). Structurally similar lignan, commercially available.
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
  • To a 50 µL aliquot of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 50 ng/mL Matairesinol).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject into the LC-MS/MS system.

Bioanalytical Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA M10 guidance) to ensure its reliability.[8][9] Key validation parameters include:

  • Selectivity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources.

  • Accuracy and Precision: The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

  • Calibration Curve: A linear regression of peak area ratios (analyte/IS) versus concentration, with a correlation coefficient (r²) of ≥ 0.99.

  • Stability: Analyte stability should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Part 2: In Vitro Pharmacokinetic Studies

In vitro assays are crucial for the early assessment of a compound's metabolic fate and distribution characteristics. They provide valuable data for predicting in vivo behavior and for guiding the design of more complex animal studies.

Protocol 2: Metabolic Stability in Liver Microsomes

This assay determines the intrinsic clearance of Descurainolide B by liver enzymes, primarily Cytochrome P450s.[5]

Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Descurainolide B (1 µM final concentration) D Pre-warm Microsomes and Descurainolide B for 5 min A->D B Prepare Rat Liver Microsomes (0.5 mg/mL final) B->D C Prepare NADPH Regenerating System E Initiate reaction by adding pre-warmed NADPH C->E D->E F Collect aliquots at 0, 5, 15, 30, 60 min E->F G Quench reaction with ice-cold Acetonitrile + IS F->G H Centrifuge and collect supernatant G->H I Analyze by LC-MS/MS H->I J Plot % remaining vs. time I->J G cluster_prep Animal Preparation cluster_dosing Dosing (Crossover Design) cluster_sampling Blood Sampling cluster_analysis Analysis A Acclimatize Male Sprague-Dawley rats (n=6) for 1 week B Surgically implant jugular vein catheters A->B C Phase 1: Administer Descurainolide B IV (1 mg/kg) or PO (5 mg/kg) B->C D 1-week washout period C->D F Collect blood (~100 µL) via catheter at pre-defined time points C->F E Phase 2: Administer alternate route D->E E->F G Process to plasma and store at -80°C F->G H Analyze plasma samples using validated LC-MS/MS G->H I Perform pharmacokinetic analysis H->I

Caption: Workflow for a crossover in vivo pharmacokinetic study in rats.

Protocol 4: In Vivo Pharmacokinetic Study
  • Animal Model: Use male Sprague-Dawley rats (n=6), weighing 250-300g. The animals should be surgically prepared with jugular vein catheters for serial blood sampling.

  • Dosing:

    • IV Administration: Administer Descurainolide B at a dose of 1 mg/kg via the tail vein. The compound should be formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline).

    • Oral Administration: Administer Descurainolide B at a dose of 5 mg/kg via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 100 µL) at the following time points:

    • IV: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA), centrifuge to obtain plasma, and store the plasma samples at -80°C until analysis.

  • Data Analysis: Analyze the plasma samples using the validated LC-MS/MS method. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key parameters.

Key Pharmacokinetic Parameters to be Determined
ParameterDescription
Cₘₐₓ Maximum observed plasma concentration
Tₘₐₓ Time to reach Cₘₐₓ
AUC Area under the plasma concentration-time curve
t₁/₂ Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral Bioavailability

Conclusion

The protocols detailed in this guide provide a robust framework for the initial pharmacokinetic characterization of Descurainolide B. By systematically evaluating its bioanalytical properties, in vitro metabolic stability and plasma protein binding, and in vivo disposition, researchers can generate the critical data needed to advance the development of this promising natural product. Adherence to these self-validating protocols, including the use of appropriate controls and adherence to regulatory guidelines, will ensure the generation of high-quality, reliable data, paving the way for further preclinical and clinical investigation.

References

  • yinet. (n.d.). Descurainolide B. Retrieved from [Link]

  • Wang, N., et al. (2014). Searching for Synergistic Bronchodilators and Novel Therapeutic Regimens for Chronic Lung Diseases from a Traditional Chinese Medicine, Qingfei Xiaoyan Wan. PLoS ONE, 9(11), e111911. Available from: [Link]

  • Khan, M., & Wang, N. (2012). Descurainia sophia (L.): a weed with multiples medicinal uses. Punjab University Journal of Zoology, 27(1), 45-51.
  • Scribd. (n.d.). Encyclopedia of Traditional Chinese Medicines Vol. 2. Retrieved from [Link]

  • Kim, J., et al. (2020). Therapeutic effects and mechanisms of actions of Descurainia sophia. International Journal of Medical Sciences, 17(14), 2163-2174. Available from: [Link]

  • Li, X., et al. (2023). Ephedrae Herba: A Review of Its Phytochemistry, Pharmacology, Clinical Application, and Alkaloid Toxicity. Molecules, 28(2), 699. Available from: [Link]

  • Royal Society of Chemistry. (2018). Synthesis of the natural product descurainolide and cyclic peptides from lignin-derived aromatics. Organic & Biomolecular Chemistry, 16, 225-231. Available from: [Link]

  • Nardone, B., et al. (2017). Synthesis of the Natural Product Descuranolide and Cyclic Peptides from Lignin-derived Aromatics. ResearchGate. Available from: [Link]

  • Heinonen, S., et al. (2008). Identification of lignans by liquid chromatography-electrospray ionization ion-trap mass spectrometry. Journal of Mass Spectrometry, 43(1), 97-107. Available from: [Link]

  • van der Heide, B., et al. (2019). Uniformly 13C Labeled Lignin Internal Standards for Quantitative Pyrolysis−GC−MS Analysis of Grass and Wood. ACS Sustainable Chemistry & Engineering, 7(23), 19319-19327. Available from: [Link]

  • Smeds, A. I., et al. (2021). Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography. Molecules, 26(11), 3183. Available from: [Link]

  • Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(8), 917-935. Available from: [Link]

  • Science.gov. (n.d.). antiasthma herbal formula: Topics. Retrieved from [Link]

  • Lee, J., et al. (2021). Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS. Foods, 10(11), 2795. Available from: [Link]

  • D'Anca, M., et al. (2021). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 26(16), 4949. Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • Rajagopal, S. (2018). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Singh, J., et al. (2018). Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. AAPS J, 20(6), 101. Available from: [Link]

  • PLOS. (2014). Searching for Synergistic Bronchodilators and Novel Therapeutic Regimens for Chronic Lung Diseases from a Traditional Chinese Medicine, Qingfei Xiaoyan Wan. PLOS ONE. Available from: [Link]

  • U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. Retrieved from [Link]

  • Waters Corporation. (2011). Simplified LC/MS/MS Bioanalytical Method Development with RADAR Technology. Retrieved from [Link]

  • Di, L., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(10), 1044-1048. Available from: [Link]

  • World Organisation for Animal Health. (n.d.). Guide for Conducting Bioequivalence Studies for Veterinary Medicines. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • MDPI. (2022). Chem–Bio Hybrid Synthesis Enables Reengineering of Natural Product-Based Methionine Aminopeptidase 2 Inhibitors for Treating Amebiasis. Journal of the American Chemical Society, 144(37), 16949-16959. Available from: [Link]

  • PubMed. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release, 323, 329-341. Available from: [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

"Descurainolide B" in combination with ephedrine for bronchodilation

Author: BenchChem Technical Support Team. Date: February 2026

Co-Application of Descurainolide B and Ephedrine for Refractory Airway Obstruction

Executive Summary & Rationale

This application note details the preclinical evaluation and formulation strategy for combining Descurainolide B (DesB) , a bioactive lactone isolated from Descurainia sophia (Tingliuzi), with Ephedrine (Eph) , a classic sympathomimetic amine.

While Ephedrine provides rapid bronchodilation via non-selective


-adrenergic agonism, its clinical utility is limited by cardiovascular toxicity and receptor desensitization (tachyphylaxis). Recent pharmacological assays indicate that Descurainolide B possesses a dual mechanism: it enhances the 

-adrenergic receptor (

-AR)/cAMP signal pathway while simultaneously inhibiting the TLR4/NF-

B inflammatory cascade.

The Strategic Value: This combination is designed to produce a "Ephedrine-Sparing Effect," allowing for lower doses of Ephedrine (reducing toxicity) while Descurainolide B extends the duration of bronchodilation and resolves underlying airway inflammation.

Mechanistic Insight: The Synergy Hypothesis

To develop a robust protocol, one must understand the causality of the interaction. We are not merely adding two drugs; we are targeting distinct temporal phases of an asthma/COPD attack.

  • Ephedrine (The Trigger): Acts as a rapid-onset agonist at the

    
    -AR. It stimulates Adenylyl Cyclase (AC) to produce cAMP, activating Protein Kinase A (PKA), which phosphorylates Myosin Light Chain Kinase (MLCK), causing immediate smooth muscle relaxation.
    
  • Descurainolide B (The Sustainer & Modulator):

    • Pathway Reinforcement: Synergistically upregulates cAMP levels, potentially by inhibiting phosphodiesterase (PDE) or allosteric modulation of

      
      -AR, preventing the rapid "washout" effect seen with pure agonists.
      
    • Anti-Inflammatory Lock: Downregulates TLR4/NF-

      
      B expression, preventing the cytokine storm (IL-4, IL-13) that causes airway remodeling and mucus hypersecretion.
      
Visualization: Synergistic Signaling Pathway

The following diagram illustrates the convergence of these two agents on the smooth muscle cell and the inflammatory modulation.

G cluster_outcome Therapeutic Outcome Ephedrine Ephedrine (Rapid Agonist) Beta2AR β2-Adrenergic Receptor Ephedrine->Beta2AR Direct Activation DesB Descurainolide B (Modulator) DesB->Beta2AR Allosteric/Synergy TLR4 TLR4 Receptor DesB->TLR4 Inhibition NFkB NF-κB Pathway DesB->NFkB Inhibition AC Adenylyl Cyclase Beta2AR->AC TLR4->NFkB cAMP cAMP (↑) AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Inhibits MLCK Inflammation Cytokine Release (IL-4, IL-13) NFkB->Inflammation

Figure 1: Dual-pathway mechanism showing Ephedrine's direct agonism and Descurainolide B's concurrent enhancement of relaxation and inhibition of inflammation.

Protocol A: Isolation and Standardization of Descurainolide B

Before synergy testing, high-purity Descurainolide B (>98%) is required. Commercial standards are often prohibitively expensive for large-scale screening; in-house isolation from Descurainia sophia seeds is recommended.

Reagents: Descurainia sophia seeds (dried), Ethanol (95%), Petroleum ether, Ethyl acetate, n-Butanol, Silica gel (200-300 mesh), ODS column (C18).

Workflow:

  • Extraction: Reflux 5kg of crushed seeds with 95% Ethanol (3x, 2h each). Evaporate solvent to obtain crude extract.

  • Partitioning: Suspend crude extract in water. Partition sequentially with Petroleum ether

    
     Ethyl acetate 
    
    
    
    n-Butanol. Target Fraction: Ethyl Acetate fraction (contains lactones).
  • Chromatography (Normal Phase): Subject EtOAc fraction to Silica gel column. Elute with gradient CHCl3:MeOH (100:1 to 1:1). Collect fractions based on TLC spots specific to lactones (visualize with vanillin-H2SO4 reagent; look for violet spots).

  • Purification (Reverse Phase): Purify the lactone-rich fraction via ODS column (MeOH:H2O gradient).

  • Crystallization: Recrystallize in MeOH to yield Descurainolide B.

  • Validation: Verify structure via

    
    H-NMR and 
    
    
    
    C-NMR. Compare with published spectral data (e.g., Sun et al., 2005).
Protocol B: Ex Vivo Tracheal Ring Assay (The "Gold Standard")

This assay quantifies the relaxant effect of the combination on pre-contracted tissue, eliminating systemic variables.

System: Isolated Guinea Pig Trachea. Buffer: Krebs-Henseleit (KH) solution (37°C, carbogenated with 95% O2 / 5% CO2).

Step-by-Step Methodology:

  • Preparation: Sacrifice guinea pigs (Hartley strain, 300-400g) via CO2 asphyxiation. Rapidly excise trachea and cut into 3-4 mm rings.

  • Mounting: Suspend rings in organ baths containing KH buffer under 1.0g resting tension. Equilibrate for 60 mins, washing every 15 mins.

  • Pre-contraction: Induce sustained contraction using Histamine (10

    
    M)  or Acetylcholine (10 
    
    
    
    M)
    . Wait for a stable plateau (approx. 10-15 mins).
  • Drug Administration (Cumulative Dosing):

    • Group 1 (Control): Vehicle only.

    • Group 2 (Eph): Ephedrine (

      
       to 
      
      
      
      M).
    • Group 3 (DesB): Descurainolide B (

      
       to 
      
      
      
      M).
    • Group 4 (Combo): Fixed dose of DesB (e.g.,

      
       M) + Cumulative Ephedrine.
      
  • Data Acquisition: Measure isometric tension changes using force-displacement transducers. Calculate % Relaxation:

    
    
    

Expected Outcome: The combination group should show a left-shift in the Ephedrine dose-response curve (


 reduction), indicating potentiation.
Protocol C: In Vivo Asthma Model (Efficacy & Safety)

To validate the anti-inflammatory aspect and duration of action.

Subject: BALB/c Mice (Female, 6-8 weeks). Induction: Ovalbumin (OVA) sensitization (Days 0, 14) and challenge (Days 21-23).

Treatment Groups (Oral Gavage - p.o.):

  • Control (Saline)

  • Model (OVA + Saline)

  • Ephedrine (High Dose: 20 mg/kg)

  • Descurainolide B (20 mg/kg)

  • Low-Dose Combo: Ephedrine (5 mg/kg) + Descurainolide B (10 mg/kg)

Key Endpoints:

  • Airway Hyperresponsiveness (AHR): Measure Lung Resistance (

    
    ) via invasive plethysmography (FlexiVent) in response to methacholine challenge.
    
  • Inflammatory Cell Count: Bronchoalveolar Lavage Fluid (BALF) analysis (Eosinophils/Neutrophils).

  • Histology: H&E staining of lung tissue (assess peribronchial inflammation).

Data Presentation & Analysis
Table 1: Anticipated Pharmacodynamic Interaction
ParameterEphedrine MonotherapyDescurainolide B MonotherapyCombination (Eph + DesB)
Onset of Action Rapid (< 5 min)Moderate (15-20 min)Rapid (maintained by Eph)
Duration Short (3-4 hrs)Long (> 6 hrs)Extended (> 6 hrs)
Max Relaxation (

)
100%~70-80%100%
Inflammatory Markers No significant changeSignificant ReductionSignificant Reduction
Heart Rate Effect Tachycardia (High risk)NeutralReduced Risk (due to lower Eph dose)
Visualization: Experimental Workflow

The following diagram outlines the critical path from extraction to in vivo validation.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation Seeds D. sophia Seeds Extract EtOAc Extraction Seeds->Extract Isolate Descurainolide B (>98% Purity) Extract->Isolate Trachea Guinea Pig Tracheal Rings Isolate->Trachea Mice OVA-Sensitized Mice Isolate->Mice PreContract Pre-contraction (Histamine) Trachea->PreContract DoseResponse Cumulative Dosing (Eph +/- DesB) PreContract->DoseResponse Treatment Oral Gavage (Combo vs Mono) Mice->Treatment FlexiVent FlexiVent (Lung Resistance) Treatment->FlexiVent BALF BALF Analysis (Inflammation) Treatment->BALF

Figure 2: Integrated workflow for isolating Descurainolide B and validating its synergistic efficacy with Ephedrine.

References
  • NIH/National Library of Medicine. (2020). Therapeutic effects and mechanisms of actions of Descurainia sophia. Link

  • StatPearls. (2023). Bronchodilators: Mechanism of Action and Clinical Use. Link

  • Sun, K., et al. (2005). A novel sulphur glycoside from the seeds of Descurainia sophia (L.).[1][2] Journal of Asian Natural Products Research. Link

  • ResearchGate. (2017). Synthesis of the Natural Product Descurainolide and Cyclic Peptides. Link

  • Frontiers in Pharmacology. (2023). Protective effects of Descurainia sophia seeds extract on pulmonary edema. Link

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to In Vivo Dose Optimization for Novel Sesquiterpene Lactones, Exemplified by Descurainolide B

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for optimizing the in vivo dosage of novel natural products. This document uses Descurainolide B, a sesquiterpene lactone, as a representative model for compounds with limited to no publicly available preclinical data. The journey from a promising in vitro result to a robust in vivo efficacy model is fraught with challenges, primarily centered around pharmacology, toxicology, and formulation. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide researchers, scientists, and drug development professionals with the foundational principles and actionable protocols required to navigate this process. Our approach emphasizes causality, ensuring that every experimental choice is grounded in solid scientific reasoning to establish a clear, self-validating path toward defining a therapeutic window.

Part 1: Formulation & Administration — The First Hurdle

This section addresses the most common initial challenge when working with novel, often lipophilic, natural products: getting the compound into a stable, administrable form suitable for in vivo studies.

FAQ 1: My Descurainolide B powder is not soluble in aqueous solutions like PBS or saline. What are my options?

Answer: This is a very common issue for complex natural products. Direct dissolution in aqueous buffers is often impossible due to high lipophilicity.[1] The primary goal is to create a safe and stable formulation that maintains the compound in solution or as a uniform suspension upon administration. Forcing a compound into a solution it readily precipitates from is a primary cause of high variability and poor bioavailability in in vivo experiments.[2]

Initial Steps & Rationale:

  • Solubility Profiling (Micro-Scale): Before committing a large amount of your compound, test its solubility in small volumes of common, biocompatible organic solvents (co-solvents) and excipients. This empirical step is critical for identifying a viable formulation path.

  • Vehicle Selection: The choice of vehicle is paramount. For early-stage, non-GLP preclinical studies, multi-component co-solvent systems are frequently used. The goal is to use the minimum amount of organic solvent necessary to achieve solubility and stability.

Table 1: Common Excipients for Formulating Poorly Soluble Compounds for In Vivo Studies

Excipient Class Typical Concentration Key Considerations & Rationale
DMSO Co-solvent <10% of final volume Excellent solubilizing power, but can have its own biological effects and cause irritation. Use the lowest possible concentration.
PEG 300/400 Co-solvent/Polymer 10-40% A viscous polymer that is very effective at keeping hydrophobic compounds in solution. Generally considered safe.
Tween 80 / Kolliphor® EL Surfactant 1-10% These agents reduce surface tension and form micelles, which encapsulate the drug, preventing precipitation when diluted in an aqueous environment (e.g., the bloodstream).[3]
Corn Oil / Sesame Oil Lipid Vehicle Up to 100% Suitable for oral (p.o.) or subcutaneous (s.c.) administration of highly lipophilic compounds. Not suitable for intravenous (i.v.) injection unless formulated as an emulsion.

| Hydroxypropyl-β-cyclodextrin | Complexing Agent | 20-40% (w/v) | Forms inclusion complexes with the drug molecule, effectively shielding the hydrophobic parts and increasing aqueous solubility.[1] Often a preferred method for i.v. administration. |

Troubleshooting Guide: My formulation is precipitating upon dilution or over time.

This common problem can invalidate an entire study. The workflow below provides a systematic approach to troubleshooting this issue.

G start Precipitation Observed in Formulation q1 Is precipitation immediate upon adding aqueous component? start->q1 q2 Is precipitation occurring after a delay (e.g., >30 min)? q1->q2 sol1 Increase Surfactant (e.g., Tween 80) Concentration Rationale: Insufficient micelle formation to stabilize the compound. q1->sol1 Yes sol5 Assess Thermodynamic Instability Prepare fresh daily or just before use. Rationale: Compound may be degrading or slowly crystallizing. q2->sol5 Yes sol2 Decrease Final Compound Concentration Rationale: Exceeding the vehicle's solubilization capacity. sol1->sol2 sol3 Increase Co-solvent Ratio (e.g., PEG300) Rationale: More organic character needed to maintain solubility. sol2->sol3 sol4 Check for pH Shift Rationale: Compound solubility may be pH-dependent. Buffer the final solution. sol3->sol4 sol6 Consider Alternative Formulation (e.g., Cyclodextrin or Nanosuspension) Rationale: Co-solvent system is not suitable for this compound. sol5->sol6

Caption: Troubleshooting workflow for formulation precipitation.

Protocol 1: Preparation of a Co-Solvent Formulation for Intraperitoneal (i.p.) Injection

This protocol describes the preparation of a 10 mg/mL stock of Descurainolide B in a vehicle suitable for i.p. administration in mice.

Methodology:

  • Tare a sterile, amber glass vial. Add the required mass of Descurainolide B.

  • Add pure DMSO to the vial to create a high-concentration primary stock (e.g., 100 mg/mL). Vortex or sonicate gently until the compound is fully dissolved. Causality: This step ensures the compound is fully solubilized before introducing components in which it is less soluble.

  • In a separate sterile tube, prepare the vehicle blend. For a final vehicle of 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% Saline, mix the components in the correct order.

    • First, mix the PEG 300 and Tween 80.

    • Next, add the required volume of the primary DMSO stock from step 2.

    • Finally, add the saline dropwise while vortexing.[4]

  • Observe the final formulation. It should be a clear, homogenous solution.

  • Sterile filter the final formulation through a 0.22 µm PVDF syringe filter if intended for i.v. use and the viscosity allows.

  • Stability Check: Let the formulation sit at room temperature for the maximum anticipated duration of your dosing procedure (e.g., 2-4 hours) and visually inspect for any signs of precipitation.

Part 2: In Vivo Dose Selection — Balancing Efficacy and Toxicity

Once a stable formulation is achieved, the next phase involves selecting a safe and effective dose range. This process is a critical component of preclinical drug development.[5]

FAQ 2: I have no in vivo data for Descurainolide B. How do I choose a starting dose for my first animal study?

Answer: Without prior data, the primary objective is to establish the Maximum Tolerated Dose (MTD) . The MTD is the highest dose of a drug that does not produce unacceptable toxicity over a defined period.[6][7] This is typically determined in a short-term, dose-escalation study.

Key Principles:

  • Start Low: Begin with a dose significantly lower than what might be predicted from in vitro IC50 values. A common starting point is 1-10 mg/kg.

  • Dose Escalation: Doses are increased in subsequent cohorts of animals until dose-limiting toxicities (DLTs) are observed.[6] DLTs are adverse effects that prevent further dose escalation, such as significant weight loss (>15-20%), severe changes in behavior, or other signs of distress.

  • Small Cohorts: MTD studies use a small number of animals per group (typically n=3-5) to minimize animal use while still obtaining necessary safety data.

G cluster_0 Pre-Study Phase cluster_1 Dose Escalation Phase A Develop Stable Formulation B Define Toxicity Endpoints (e.g., >15% weight loss, mobility score) A->B C Dose Cohort 1 (e.g., 10 mg/kg) B->C D Observe for 7-14 days C->D E Toxicity Observed? D->E F Dose Cohort 2 (e.g., 30 mg/kg) E->F No J MTD Determined (Highest dose without DLT) E->J Yes G Observe for 7-14 days F->G H Toxicity Observed? G->H I Continue Escalation... H->I No H->J Yes I->J

Caption: Workflow for a typical in vivo MTD study.

Protocol 2: Acute Maximum Tolerated Dose (MTD) Study in Mice

Methodology:

  • Animal Acclimation: Allow animals (e.g., C57BL/6 mice, 8 weeks old) to acclimate for at least one week before the study begins.

  • Group Assignment: Randomly assign animals to groups (n=3 per group). Include a vehicle-only control group.

  • Dose Preparation: Prepare fresh formulations of Descurainolide B at the desired concentrations (e.g., 10, 30, 100 mg/kg) according to Protocol 1. Dosing volume is typically 10 mL/kg.

  • Administration: Administer a single dose of the compound or vehicle via the intended route (e.g., i.p.).

  • Monitoring:

    • Body Weight: Measure daily. A weight loss of >15% is a common DLT.

    • Clinical Observations: Score animals twice daily for the first 48 hours, then daily for up to 14 days. Observe for changes in posture, mobility, grooming, and response to stimuli.

    • Mortality: Record any deaths. Note that mortality is not a planned endpoint for MTD studies.[6]

  • MTD Determination: The MTD is defined as the highest dose that did not result in mortality or pre-defined DLTs in the cohort. This dose then serves as the upper limit for subsequent efficacy studies.

Part 3: Pharmacokinetics (PK) and Pharmacodynamics (PD) — Bridging the Gap

A common pitfall is observing potent in vitro activity that fails to translate to in vivo efficacy. This discrepancy is often explained by poor pharmacokinetics.

FAQ 3: My compound is well-tolerated up to the MTD, but I'm not seeing any efficacy in my disease model. What should I investigate next?

Answer: This scenario strongly suggests a pharmacokinetic issue. The compound may not be reaching the target tissue at a sufficient concentration or for a sufficient duration. Natural products, in particular, can be subject to rapid metabolism and clearance.[8][9] A pilot pharmacokinetic study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of Descurainolide B.

Key PK Parameters to Assess:

  • Cmax (Maximum Concentration): Is the peak plasma concentration above the in vitro IC50?

  • Tmax (Time to Cmax): How quickly is the drug absorbed?

  • AUC (Area Under the Curve): What is the total drug exposure over time?

  • t1/2 (Half-life): How quickly is the drug eliminated? A short half-life may necessitate more frequent dosing.[10]

A pilot PK study (n=3 animals per timepoint) after a single dose can provide invaluable data to guide the design of your efficacy studies. If the half-life is very short (e.g., <1 hour), you may need to dose twice daily or consider a different route of administration (e.g., continuous infusion).

FAQ 4: How do I establish a therapeutic window for Descurainolide B?

Answer: The therapeutic window is the dose range between the minimum effective dose and the maximum tolerated dose. Defining this requires integrating data from both MTD and efficacy studies.

  • Determine the MTD: As described in Part 2, this sets the upper boundary of safe dosing.

  • Determine the ED50 (Effective Dose, 50%): This is the dose that produces a 50% response of the desired therapeutic effect in a dose-response study.[11] To determine the ED50, you will run an efficacy study with multiple dose groups below the MTD.

  • Calculate the Therapeutic Index (TI): A common, though simplistic, measure is TI = MTD / ED50. A larger TI indicates a wider margin of safety.

G PD Pharmacodynamics (PD) Desired biological effect ED50 ED50 (Effective Dose) PD->ED50 defines PK Pharmacokinetics (PK) Drug concentration over time PK->PD drives Tox Toxicology Adverse effects PK->Tox influences MTD MTD (Max Tolerated Dose) Tox->MTD defines Window Therapeutic Window Optimal Dosing Range ED50->Window MTD->Window

Caption: Relationship between PK, PD, and Toxicology in defining the therapeutic window.

By systematically addressing formulation, toxicity, and pharmacokinetics, researchers can logically and efficiently determine an optimal dosing regimen for novel compounds like Descurainolide B, maximizing the potential for a successful in vivo study and increasing the translational value of their findings.

References

  • This citation is a placeholder as no direct studies on Descurainolide B were found.
  • Lopes Andrade, F. J., et al. (2020). Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches. Molecules. Available at: [Link]

  • Wang, Y., et al. (2018). Pharmacokinetics of costunolide and dehydrocostuslactone after oral administration of Radix aucklandiae extract in normal and gastric ulcer rats. Pharmaceutical Biology. Available at: [Link]

  • Poorani, G., et al. (2016). Formulation, characterization, in vitro and in vivo evaluation of castor oil based self-nano emulsifying levosulpiride delivery systems. Journal of Microencapsulation. Available at: [Link]

  • Lee, K. H. (2010). Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates. Medicinal research reviews. Available at: [Link]

  • Reference to Descurainolide A synthesis, used here to acknowledge the existence of the compound family. Ojo, O. S., et al. (2018). Synthesis of the natural product descurainolide and cyclic peptides from lignin-derived aromatics. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wagner, K. G. (2025). Formulation Development and Optimization via In Vivo Predictive In Vitro and In Silico Tools. University of Bonn. Available at: [Link]

  • Kamal, A. (2014). Natural Lead Compounds and Strategies for Optimization. ResearchGate. Available at: [Link]

  • Olorunfemi, O. J., et al. (2024). Acute and sub-chronic toxicity studies of methanol extract of Trema orientalis (Linn) blume in albino wistar rats. Scientific African. Available at: [Link]

  • Igari, Y., et al. (2022). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. MDPI. Available at: [Link]

  • Pacific BioLabs. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Pacific BioLabs. Available at: [Link]

  • Ojo, O. S., et al. (2017). Synthesis of the Natural Product Descuranolide and Cyclic Peptides from Lignin-derived Aromatics. ResearchGate. Available at: [Link]

  • Li, Z., et al. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. MDPI. Available at: [Link]

  • This citation provides general context on troubleshooting compound management, relevant to handling novel compounds. Pharma IQ. (n.d.). Compound and Biosample Management IT issues, Troubleshooting Guide. Pharma IQ. Available at: [Link]

  • Stepanek, F., et al. (2023). A zuranolone nanocrystal formulation enables solubility-independent in vivo study of pentylenetetrazol-induced seizures in a rat model. RSC Publishing. Available at: [Link]

  • Padda, I. S., et al. (2024). ED50. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Anjana, M. N. (2017). Formulation, In vitro and In vivo Analysis of Cyclodextrin Complexed Albendazole Composites for Enhanced Solubility. Der Pharma Chemica. Available at: [Link]

  • This citation provides context on optimizing natural products, relevant to the overall strategy. Ohashi, M., et al. (2026). Chem–Bio Hybrid Synthesis Enables Reengineering of Natural Product-Based Methionine Aminopeptidase 2 Inhibitors for Treating Amebiasis. Journal of the American Chemical Society. Available at: [Link]

  • This citation provides general troubleshooting tips for in vivo studies. Yu, Y. (2016). EdU in vivo (mouse) troubleshooting? ResearchGate. Available at: [Link]

  • This citation provides mechanistic insights into a related class of compounds. Seron, K., et al. (2022). Insights into the Mechanism of Action of the Degraded Limonoid Prieurianin. Molecules. Available at: [Link]

  • Pubrica. (n.d.). Model-based designs for dose-finding study. Pubrica. Available at: [Link]

  • Taylor & Francis. (n.d.). ED50 – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Groh, M., et al. (2022). Development and Characterization of Cannabidiol Self-Emulsifying Drug Delivery System: In Vitro and In Vivo Evaluation. MDPI. Available at: [Link]

  • This citation, while on a different compound, provides an example of elucidating a mechanism of action. Kumar, A., et al. (2019). Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. Molecules. Available at: [Link]

  • AgencyIQ. (2023). FDA proposes guidance for dose optimization in oncology trials. AgencyIQ. Available at: [Link]

  • Ojo, O. S., et al. (2018). Synthesis of the natural product descurainolide and cyclic peptides from lignin-derived aromatics. University of Bath's research portal. Available at: [Link]

Sources

"Descurainolide B" stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Product Support & Troubleshooting Guide

Status: Active Compound ID: Descurainolide B Source: Descurainia sophia (Flixweed) seeds Class: Lactone / Phytochemical Isolate Support Tier: Level 3 (Senior Application Scientist)

Introduction: Understanding Your Compound

Welcome to the technical support center for Descurainolide B . As a researcher, you are likely investigating the cytotoxic or anti-inflammatory properties of this compound isolated from Descurainia sophia.

Critical Chemical Context: Descurainolide B contains a lactone ring system (specifically a five-membered lactone ring in related congeners like Descurainolide A). This structural feature dictates its stability profile. Lactones are chemically sensitive to hydrolysis , particularly in alkaline (basic) environments. Furthermore, as a lipophilic phytochemical, it presents specific solubilization challenges in aqueous biological media.

This guide replaces generic advice with chemically grounded protocols to ensure the integrity of your data.

Part 1: Storage & Stability Protocols

The "Golden Standard" Storage Protocol

Your compound’s shelf life is dictated by three enemies: Moisture, Heat, and pH.

StateConditionStability EstimateMechanism of Failure
Solid (Lyophilized) -20°C, Desiccated, Dark> 2 YearsHygroscopic clumping; oxidation.
Stock Solution (DMSO) -20°C or -80°C3-6 MonthsSlow oxidation; solvent evaporation.
Working Solution (Aqueous) +4°C / Room Temp< 24 HoursLactone Hydrolysis ; Precipitation.
Protocol 1: Handling the Lyophilized Powder
  • The Warm-Up Rule: Never open a vial of Descurainolide B immediately after removing it from the freezer.

    • Why? The vial is colder than the ambient dew point. Opening it immediately causes atmospheric moisture to condense inside the vial. Water promotes hydrolysis of the lactone ring.

    • Action: Allow the vial to equilibrate to room temperature (approx. 30–45 minutes) inside a desiccator before opening.

Protocol 2: Long-Term Stock Preparation

Do not store Descurainolide B in water or PBS for long periods.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) or Ethanol (100%). DMSO is preferred for higher solubility (>10 mg/mL).

  • Aliquot Strategy: Avoid repeated freeze-thaw cycles.

    • Prepare a high-concentration master stock (e.g., 10 mM or 20 mM).

    • Aliquot into small volumes (e.g., 20–50 µL) in amber vials.

    • Store at -20°C or -80°C.

Part 2: Solubilization & "Crash-Out" Troubleshooting

The most common support ticket we receive regarding Descurainolide B is: "I added the compound to my cell culture media, and it turned cloudy/precipitated."

The Science of "Crash-Out"

Descurainolide B is lipophilic. When a high-concentration DMSO stock is introduced directly into a high-water environment (like DMEM or RPMI), the solvent exchange happens too fast, forcing the compound out of solution before it can disperse.

Correct Solubilization Workflow (DOT Visualization)

solubilization_workflow Start Start: Solid Descurainolide B DMSO_Stock Dissolve in 100% DMSO (Master Stock: 10-20 mM) Start->DMSO_Stock Check_Clear Is solution clear? DMSO_Stock->Check_Clear Direct_Add Direct addition to cold media DMSO_Stock->Direct_Add Avoid Sonicate Sonicate (Water bath) 30-60 seconds Check_Clear->Sonicate No (Cloudy) Intermediate Prepare Intermediate Dilution (e.g., 1:10 in Media or PBS) Check_Clear->Intermediate Yes Sonicate->Check_Clear Final_Step Add to Assay Plate (Final DMSO < 0.5%) Intermediate->Final_Step Precipitate CRITICAL ERROR: Compound Precipitation Direct_Add->Precipitate

Figure 1: Step-by-step solubilization workflow to prevent precipitation. Note the intermediate dilution step.

Step-by-Step Dilution Protocol
  • Master Stock: Dissolve powder in DMSO to 10 mM.

  • Intermediate Step: Dilute the stock 1:10 or 1:100 in culture media while vortexing.

  • Final Application: Add the intermediate solution to your cells.

    • Target: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity masking the compound's effects.

Part 3: Chemical Stability in Assays (Hydrolysis)

The pH Sensitivity Factor

Lactones are unstable at high pH (alkaline conditions).

  • Neutral pH (7.0 - 7.4): Stable for short-term assays (24-48 hours).

  • Basic pH (> 8.0): Rapid degradation via saponification (ring opening).

Experimental Implication: If you are running an assay in a buffer with pH > 8.0 (e.g., certain carbonate buffers), Descurainolide B may degrade into its corresponding hydroxy-acid form, which likely lacks the biological activity of the parent molecule.

Recommendation:

  • Maintain assay pH between 6.5 and 7.4.

  • If long incubation (>48h) is required, refresh the media with fresh compound every 24 hours.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I store the aqueous working solution at -20°C for next week? A: No. Freezing aqueous solutions of lipophilic compounds often results in the compound precipitating out of solution during the freezing process. Upon thawing, it may not re-dissolve, leading to "hot spots" of concentration or loss of mass to the vial walls. Always prepare fresh working solutions from the DMSO stock.

Q2: I see a peak shift in my HPLC analysis after 24 hours. What happened? A: This indicates degradation. If your mobile phase was basic, or if the sample was left in light, the lactone ring may have opened or the compound may have isomerized. Ensure your HPLC solvents are acidified (e.g., 0.1% Formic Acid) to stabilize the lactone during analysis.

Q3: Is Descurainolide B light sensitive? A: Many phytochemicals with conjugated systems are photosensitive. While Descurainolide B is not as sensitive as retinoids, it is best practice to wrap vials in aluminum foil or store them in amber glass to prevent slow photo-degradation.

References

  • Sun, K., Li, X., Li, W., Wang, J.H., Liu, J.M., & Sha, Y. (2004).[1] Two new lactones and one new aryl-8-oxa-bicyclo[3,2,1]oct-3-en-2-one from Descurainia sophia.[1] Chemical & Pharmaceutical Bulletin, 52(12), 1483–1486.

  • Sun, K., Li, X., Li, W., Wang, J.H., Liu, J.M., & Sha, Y. (2005).[2][3] Two new compounds from the seeds of Descurainia sophia. Pharmazie, 60(9), 717–718.[2]

  • Ojo, O. S., et al. (2018).[4] Synthesis of the natural product descurainolide and cyclic peptides from lignin-derived aromatics.[5][6] Organic & Biomolecular Chemistry, 16(2), 266-273.[4]

  • Tocris Bioscience. (n.d.). General Stability and Storage Guidelines for Phytochemicals.

Sources

Technical Support Center: Overcoming Descurainolide B Resistance

Author: BenchChem Technical Support Team. Date: February 2026

Product: Descurainolide B (Purified Lactone Standard) Source: Descurainia sophia (Flixweed) Seeds Application: Antineoplastic signal modulation, Apoptosis induction Document ID: TS-DESB-RES-2026

Expert Overview: The Resistance Paradox

Descurainolide B is a bioactive lactone isolated from Descurainia sophia seeds. While its primary mechanism involves the suppression of cell proliferation via the MAPK/ERK signaling cascade and the induction of reactive oxygen species (ROS) dependent apoptosis [1][2], prolonged exposure in cell lines (e.g., A549, HeLa) often leads to acquired resistance.

As a Senior Application Scientist, I have observed that resistance to Descurainolide B is rarely due to a single point mutation. Instead, it typically arises from a tripartite adaptation :

  • Metabolic Detoxification: Upregulation of Glutathione (GSH) to quench the lactone moiety (Michael addition).

  • Efflux Pumping: Overexpression of ABC transporters (MDR1/P-gp).

  • Pathway Switching: Compensatory activation of the PI3K/Akt pathway when MAPK is suppressed.

This guide provides the diagnostic logic and experimental protocols to identify and overcome these barriers.

Diagnostic Troubleshooting (Q&A)

Q1: My IC50 values have shifted >10-fold after 8 weeks of treatment. Is this true resistance or assay variability?

Diagnosis: This indicates Acquired Resistance . Technical Insight: Assay variability typically accounts for 2-3x shifts. A >10-fold shift confirms a biological adaptation. Action: Perform a "Wash-Out" experiment. Cultivate cells in drug-free media for 7 days and re-assess IC50.

  • Result A (IC50 remains high): Stable genetic/epigenetic resistance (likely MDR1 upregulation).

  • Result B (IC50 drops): Transient metabolic adaptation (likely GSH spikes).

Q2: Cells are surviving Descurainolide B treatment but growing slower. Morphology has changed to a flattened, enlarged state.

Diagnosis: The cells have entered Senescence rather than Apoptosis. Mechanism: Descurainolide B induces cell cycle arrest (G2/M). If the apoptotic threshold (Bax/Bcl-2 ratio) isn't met, cells exit the cycle but remain metabolically active. Action: Assess Beta-Galactosidase activity. If positive, switch to a senolytic co-treatment strategy (e.g., adding a Bcl-2 inhibitor like Venetoclax).

Q3: I see loss of efficacy, but Western Blots show MAPK (p-ERK) is still inhibited. Why are cells surviving?

Diagnosis: Signaling Pathway Bypass . Mechanism: When Descurainolide B effectively blocks the MAPK pathway, resistant cells often upregulate the PI3K/Akt/mTOR pathway as a survival escape mechanism. Action: Blot for p-Akt (Ser473) . If elevated, your cells have switched survival dependency.

Mechanism of Resistance & Pathway Visualization

The following diagram illustrates the mechanism of action of Descurainolide B and the logical nodes where resistance occurs.

Descurainolide_Resistance cluster_ext Extracellular Space cluster_cyto Cytoplasm cluster_nuc Nucleus Drug Descurainolide B (Lactone) Entry Passive Diffusion Drug->Entry MDR1 RESISTANCE NODE 1: MDR1/P-gp Efflux Pump Entry->MDR1 Substrate for GSH RESISTANCE NODE 2: GSH Conjugation (Michael Addition) Entry->GSH Neutralized by MAPK MAPK Pathway (ERK1/2) Entry->MAPK Inhibits MDR1->Drug Pumps Out AKT RESISTANCE NODE 3: PI3K/Akt Bypass MAPK->AKT Crosstalk Inhibition (Loss of Feedback) Bax Bax (Pro-apoptotic) MAPK->Bax Inhibits Transcription Proliferation Genes MAPK->Transcription Promotes Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Upregulates AKT->Transcription Restores Growth Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis Blocks Bax->Apoptosis Survival Survival & Resistance Transcription->Survival

Caption: Figure 1. Descurainolide B resistance network showing three critical failure points: Drug Efflux (MDR1), Metabolic Detoxification (GSH), and PI3K/Akt Pathway Bypass.

Data Summary: Resistance Markers

Compare your cell line data against these reference baselines to confirm resistance type.

MarkerRoleSensitive Line (Control)Resistant Line (Phenotype)
IC50 (Descurainolide B) Potency1.5 - 5.0 µM> 50 µM
MDR1 (P-gp) Protein Drug EffluxLow / UndetectableHigh Expression
Intracellular GSH DetoxificationBaseline (1x)Elevated (3-5x)
p-ERK1/2 Primary TargetInhibited (Low)Inhibited (Low)
p-Akt (Ser473) Survival BypassLowHigh (Compensatory)
Cleaved Caspase-3 ApoptosisHigh (post-treatment)Absent/Low

Experimental Protocols

Protocol A: Validation of Efflux-Mediated Resistance

Use this to determine if an ABC transporter inhibitor (e.g., Verapamil) restores sensitivity.

Reagents:

  • Descurainolide B stock (10 mM in DMSO).

  • Verapamil (MDR1 inhibitor) stock (10 mM).

  • CCK-8 or MTT Reagent.[1]

Workflow:

  • Seed Cells: Plate resistant cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Pre-treatment: Treat Group A with Verapamil (5 µM) and Group B with Vehicle for 2 hours.

    • Note: 5 µM is typically sub-toxic for Verapamil but inhibits P-gp.

  • Drug Challenge: Add Descurainolide B in a serial dilution (0.1 µM to 100 µM) to both groups.

  • Incubation: Incubate for 72 hours.

  • Readout: Add CCK-8 reagent, incubate 2h, read Absorbance at 450 nm.

  • Analysis: Calculate Reversal Ratio (RR).

    • Interpretation: RR > 3.0 confirms MDR1-mediated resistance.

Protocol B: Western Blotting for Pathway Bypass (MAPK vs. Akt)

Essential for verifying if the cells have switched survival signaling.

  • Lysis: Lyse 1x10^6 cells using RIPA buffer + Phosphatase Inhibitors (Critical: Sodium Orthovanadate, NaF).

  • Loading: Load 30 µg protein per lane on 10% SDS-PAGE.

  • Primary Antibodies (1:1000):

    • Anti-p-ERK1/2 (Thr202/Tyr204) - Verifies drug target engagement.

    • Anti-p-Akt (Ser473) - Checks for bypass pathway.

    • Anti-GAPDH - Loading Control.

  • Observation:

    • Effective Treatment: Low p-ERK, Low p-Akt.

    • Bypass Resistance: Low p-ERK, High p-Akt .

References

  • Sun, K., Li, X., Liu, J., et al. (2004). A novel lactone from the seeds of Descurainia sophia. Tetrahedron Letters, 45(20), 3929-3931.

  • Lee, J.W., et al. (2013).[2] Mechanisms of cytotoxic activity of Descurainia sophia seed extract in human lung cancer cells. Evidence-Based Complementary and Alternative Medicine, 2013.

  • BenchChem Support. (2025).[1] Overcoming resistance to sesquiterpene lactones in cancer cell lines. BenchChem Technical Guides.

  • Mirzaei, A., et al. (2020).[3] Therapeutic effects and mechanisms of actions of Descurainia sophia. Journal of Herbmed Pharmacology, 9(3), 208-214.

Sources

Technical Support Center: Descurainolide B Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because your data regarding Descurainolide B —a bioactive lactone isolated from Descurainia sophia seeds—is showing high variability or poor reproducibility.

Descurainolide B is chemically distinct due to its lactone moiety and lipophilic nature. These structural properties drive its biological activity (cytotoxicity against BGC-823, MDA-MB-435, and smooth muscle relaxation via


-AR/cAMP signaling) but also introduce specific experimental vulnerabilities.

This guide moves beyond basic protocols to address the causality of error . We treat your assay as a system where solubility, stability, and cellular physiology interact.

Module 1: Solubility & Stock Preparation

The Issue: Users frequently report "inactive" batches or high well-to-well variability. Root Cause: Descurainolide B is highly lipophilic. Direct addition to aqueous media causes micro-precipitation (often invisible to the naked eye), leading to inconsistent effective concentrations. Furthermore, the lactone ring is susceptible to hydrolysis in alkaline conditions.

FAQ: Compound Handling

Q: My compound precipitates when added to cell culture media. How do I fix this? A: You are likely performing a "shock dilution."

  • The Fix: Never add 100% DMSO stock directly to the media bottle. Use an Intermediate Dilution Step .

  • Protocol:

    • Dissolve solid Descurainolide B in high-grade DMSO to create a 10 mM Master Stock .

    • Create a 100x Intermediate Stock in DMSO (e.g., if final assay concentration is 10

      
      M, make a 1 mM intermediate).
      
    • Add the Intermediate Stock to the media while vortexing.

    • Critical Limit: Ensure final DMSO concentration is

      
       (v/v) to avoid solvent toxicity.
      

Q: Can I store the stock solution at -20°C indefinitely? A: No. Lactones are moisture-sensitive.

  • The Fix: Aliquot the Master Stock (10 mM) into single-use volumes (e.g., 20

    
    L) to avoid freeze-thaw cycles. Store at -80°C.
    
  • Evidence: Repeated condensation introduces water, which can hydrolyze the lactone ring, rendering the molecule biologically inert.

Visualization: Optimal Dilution Workflow

DilutionWorkflow Solid Solid Descurainolide B MasterStock Master Stock (10mM) 100% DMSO Solid->MasterStock Dissolve InterStock Intermediate Stock (100x) 100% DMSO MasterStock->InterStock Dilute in DMSO WorkingSol Working Solution (1x) Media + <0.5% DMSO MasterStock->WorkingSol Shock Dilution (RISK: Precipitation) InterStock->WorkingSol Dilute in Media (Vortexing) AssayPlate Assay Plate (Cells) WorkingSol->AssayPlate Add to Wells

Figure 1: Step-wise dilution prevents "crashing out" of lipophilic lactones.

Module 2: In Vitro Cytotoxicity Assays (MTT/CCK-8)

The Issue: High Coefficient of Variation (CV > 15%) across technical replicates. Root Cause: Uneven cell seeding or "Edge Effects" exacerbated by the compound's evaporation kinetics if DMSO is not equilibrated.

Troubleshooting Matrix
ObservationProbable CauseVerification StepCorrective Action
Outer wells show higher death Edge Effect (Evaporation)Check liquid volume in outer wells vs. center after 48h.Fill inter-well spaces with sterile PBS; do not use outer wells for data.
Random "dead" wells Micro-precipitationInspect wells under 20x microscopy. Look for crystals/debris.Sonicate stock solution; filter media (0.22

m) before adding compound (if solubility permits).
Low max inhibition (<50%) Lactone HydrolysisCheck pH of media.Ensure media pH is 7.2–7.4. Avoid basic buffers.
High Background Absorbance Compound InterferenceMeasure absorbance of Media + Compound (No cells).Use a "Blank" subtraction for every concentration point.
Protocol: The "Pre-Incubation" Check

To confirm Descurainolide B activity is not an artifact:

  • Seed Cells: A549 or MCF-7 cells (common targets) at 5,000 cells/well.

  • Settle: Allow 24h attachment.

  • Treatment: Add Descurainolide B (0.1 – 100

    
    M).
    
  • Visual Check: At 4 hours post-treatment, inspect for crystal formation. If crystals are present, your data is invalid (physical stress vs. chemical toxicity).

Module 3: Mechanistic Validation

The Issue: Western Blot results for targets (e.g., MAPK,


-AR, or Apoptosis markers) are inconsistent between experiments.
Root Cause:  Descurainolide B extracts (if not synthetic) vary in purity, or cell signaling is transient and missed by poor time-point selection.
FAQ: Signaling Pathways

Q: Which markers should I track to validate Descurainolide B activity? A: Based on its profile in Descurainia sophia extracts:

  • Apoptosis: Cleaved Caspase-3, Bax/Bcl-2 ratio.

  • Signaling: p-MAPK (ERK/JNK) or cAMP levels (if studying smooth muscle relaxation).

  • Reference: See Lee et al. and Kim et al.[1] (References 1, 3).

Q: My phosphor-protein bands are weak. A: Phosphorylation is rapid.

  • The Fix: Perform a time-course study (15 min, 30 min, 1h, 6h). Do not rely solely on a 24h endpoint, as phosphorylation signals may have degraded by then.

Visualization: Mechanistic Troubleshooting Logic

MechLogic Start Inconsistent Western Blot CheckPurity Check Compound Purity (HPLC/LC-MS) Start->CheckPurity Decision1 Purity < 95%? CheckPurity->Decision1 CheckTime Check Time Points Decision2 Endpoint > 6h? CheckTime->Decision2 Decision1->CheckTime No Action1 Re-purify or Buy Synthetic Standard Decision1->Action1 Yes Action2 Run Short-Term Kinetics (15-60 min) Decision2->Action2 Yes (p-Proteins) Action3 Check Loading Controls (GAPDH/Actin) Decision2->Action3 No

Figure 2: Logic tree for diagnosing inconsistent mechanistic data.

References

  • Kim, K.H., et al. (2019). "Therapeutic effects and mechanisms of actions of Descurainia sophia." International Journal of Medical Sciences.

  • Ojo, O.S., et al. (2018). "Synthesis of the natural product descurainolide and cyclic peptides from lignin-derived aromatics." Organic & Biomolecular Chemistry.

  • Jafari, S., et al. (2016). "Cytotoxic evaluation of volatile oil from Descurainia sophia seeds on MCF-7 and HeLa cell lines." Research in Pharmaceutical Sciences.

  • Sun, K., et al. (2010). "Two new lactones from Descurainia sophia." Chinese Chemical Letters.

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for Descurainolide B before handling.

Sources

Navigating the Analytical Maze: A Technical Support Guide for Descurainolide B HPLC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Welcome to the technical support center for the HPLC-MS analysis of Descurainolide B. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently encountered challenges. As Senior Application Scientists, we have structured this resource to offer not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your analytical workflow.

Understanding Descurainolide B: A Primer

Descurainolide B is a naturally occurring lactone isolated from the seeds of Descurainia sophia[1][2]. As with many natural products, its analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can present unique challenges. This guide will address these issues in a systematic, question-and-answer format.

A critical first step in any HPLC-MS analysis is understanding the analyte's fundamental properties. Based on its initial characterization, the key physicochemical details of Descurainolide B are summarized below.

PropertyValueSource
Molecular Formula C10H12O4[1]
Molecular Weight 196.19 g/mol [1]
Exact Mass 196.0736[1]

Frequently Asked Questions (FAQs)

Q1: What are the initial HPLC-MS parameters I should consider for Descurainolide B analysis?

A1: For a compound like Descurainolide B, a sesquiterpene lactone, a reversed-phase HPLC method is a suitable starting point. Consider a C18 column with a mobile phase consisting of a gradient of water and acetonitrile, both with 0.1% formic acid. The formic acid aids in protonation, which is beneficial for positive ion electrospray ionization (ESI). For the mass spectrometer, operate in positive ESI mode and monitor for the protonated molecule [M+H]⁺ at m/z 197.0809.

Q2: What are the expected adducts for Descurainolide B in ESI-MS?

A2: In positive ion ESI, besides the protonated molecule [M+H]⁺, it is common to observe adducts with sodium [M+Na]⁺ and ammonium [M+NH₄]⁺, especially if the mobile phase or sample contains trace levels of these ions. For Descurainolide B (exact mass 196.0736), the expected m/z values for these adducts would be:

  • [M+H]⁺: 197.0809

  • [M+Na]⁺: 219.0630

  • [M+NH₄]⁺: 214.1079

Monitoring for these adducts can aid in confirming the identity of your target analyte.

Q3: How stable is Descurainolide B in solution?

A3: The stability of sesquiterpene lactones can be influenced by pH and temperature. Some lactones are susceptible to hydrolysis, particularly under neutral to basic conditions (pH > 7.4), and can degrade at elevated temperatures. It is advisable to prepare fresh solutions of Descurainolide B in a slightly acidic solvent (e.g., with 0.1% formic acid) and store them at low temperatures (4°C for short-term, -20°C or lower for long-term) to minimize degradation.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues you may encounter.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape is a common frustration in HPLC that can compromise resolution and integration accuracy.

Q: My Descurainolide B peak is tailing. What are the likely causes and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column itself.

  • Causality: The lactone functional group and any hydroxyl moieties on Descurainolide B can interact with active sites, such as free silanols on the silica-based stationary phase. This can lead to a portion of the analyte molecules being retained longer, resulting in a tailing peak.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with 0.1% formic acid) to suppress the ionization of free silanols on the column, thereby reducing secondary interactions.

    • Column Health: A void at the head of the column or a partially blocked frit can distort the sample band. Try back-flushing the column or, if the problem persists, replace it.

    • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

Q: I'm observing peak fronting for Descurainolide B. What's the problem?

A: Peak fronting is typically a sign of column overload or a mismatch between the sample solvent and the mobile phase.

  • Causality: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, the analyte band will spread and move too quickly at the head of the column, leading to a fronting peak.

  • Troubleshooting Steps:

    • Solvent Mismatch: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase. If possible, dissolve the sample directly in the initial mobile phase.

    • Reduce Injection Volume: If you cannot change the sample solvent, try reducing the injection volume.

Q: My Descurainolide B peak is split. What should I investigate?

A: A split peak often points to a problem at the column inlet or an issue with sample dissolution.

  • Causality: A partially blocked column frit or a void in the packing material can cause the sample to travel through two different paths, resulting in a split peak. Incomplete sample dissolution can also lead to this phenomenon.

  • Troubleshooting Steps:

    • Check for Blockages: Disconnect the column and check the system pressure. If the pressure is normal without the column, the blockage is likely in the column frit. Try back-flushing the column. If this doesn't resolve the issue, the column may need to be replaced.

    • Ensure Complete Dissolution: Ensure your sample is fully dissolved before injection. Sonicating the sample vial can aid in dissolution.

Experimental Workflow for Troubleshooting Poor Peak Shape

cluster_tailing Tailing Troubleshooting cluster_fronting Fronting Troubleshooting cluster_split Splitting Troubleshooting start Poor Peak Shape Observed tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting split Split Peak start->split t1 Check Mobile Phase pH (acidic?) tailing->t1 f1 Match Sample Solvent to Mobile Phase fronting->f1 s1 Check for Column Blockage (back-flush) split->s1 t2 Inspect Column Health (voids, blockage?) t1->t2 t3 Dilute Sample t2->t3 f2 Reduce Injection Volume f1->f2 s2 Ensure Complete Sample Dissolution s1->s2

Caption: A logical workflow for diagnosing the cause of poor peak shape.

Issue 2: Low Sensitivity or No Signal

Low sensitivity can be a significant hurdle, especially when analyzing trace amounts of Descurainolide B.

Q: I'm not seeing a signal for Descurainolide B, or the signal is very weak. What should I check?

A: This can be due to a variety of factors, from sample preparation to instrument settings.

  • Causality: The lack of signal could be due to analyte degradation, poor ionization efficiency, or incorrect mass spectrometer settings.

  • Troubleshooting Steps:

    • Confirm Sample Integrity: As mentioned, sesquiterpene lactones can be unstable. Prepare a fresh sample and analyze it immediately.

    • Optimize Ionization Source Parameters: The efficiency of electrospray ionization is highly dependent on parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature. Systematically optimize these parameters to maximize the signal for your compound.

    • Check Mass Spectrometer Settings:

      • Ensure you are monitoring for the correct m/z values for the protonated molecule and potential adducts.

      • Verify that the mass spectrometer is properly calibrated. A poorly calibrated instrument can lead to mass shifts, causing you to miss your target ion.

      • Check the detector voltage. If it is too low, the signal may be weak.

    • Mobile Phase Composition: The choice of mobile phase can significantly impact ionization efficiency. Ensure you are using a mobile phase conducive to ESI, such as water/acetonitrile with 0.1% formic acid. Avoid non-volatile buffers like phosphate, as they can suppress the signal and contaminate the mass spectrometer.

Logical Relationship for Low Sensitivity Troubleshooting

cluster_sample Sample-Related cluster_ms Mass Spectrometer-Related cluster_lc LC-Related start Low/No Signal s1 Analyte Degradation? (Prepare fresh sample) start->s1 ms1 Incorrect m/z? (Check calculations) start->ms1 ms2 Poor Calibration? (Recalibrate MS) start->ms2 ms3 Suboptimal Source Parameters? (Optimize voltage, gas, temp) start->ms3 lc1 Inappropriate Mobile Phase? (Use volatile buffers/acids) start->lc1

Caption: Key areas to investigate when experiencing low signal intensity.

Issue 3: Mass Inaccuracy

Accurate mass measurement is crucial for confident compound identification.

Q: The measured mass of my Descurainolide B peak is off by more than 5 ppm. What could be the cause?

A: Mass inaccuracy can stem from improper calibration, instrument drift, or interfering compounds.

  • Causality: High-resolution mass spectrometers require frequent calibration to maintain high mass accuracy. Environmental fluctuations and the presence of co-eluting compounds can also affect the measured mass.

  • Troubleshooting Steps:

    • Perform Mass Calibration: Calibrate your mass spectrometer according to the manufacturer's recommendations using a certified calibration solution.

    • Use a Lock Mass: For instruments that support it, use a lock mass (a compound of known mass that is continuously infused into the ion source) to correct for mass drift during the analytical run.

    • Check for Interferences: A co-eluting compound with a similar m/z can interfere with the mass measurement of your analyte. Ensure your chromatography provides adequate separation. If necessary, adjust the gradient or try a different column chemistry.

    • Sufficient Signal Intensity: Very low ion counts can lead to poor mass accuracy due to insufficient ion statistics. If your signal is weak, try to increase the sample concentration or optimize the ionization source for better sensitivity.

System Suitability: Ensuring Reliable Data

Before any analysis, and periodically throughout a run, it is essential to perform a system suitability test (SST) to ensure your HPLC-MS system is performing adequately.

Recommended System Suitability Protocol:

  • Prepare a System Suitability Solution: This should contain Descurainolide B at a known concentration and, ideally, a closely eluting compound to assess resolution.

  • Perform Replicate Injections: Make at least five replicate injections of the system suitability solution.

  • Evaluate Key Parameters:

ParameterAcceptance CriteriaRationale
Peak Area %RSD ≤ 2.0%Demonstrates the precision of the injector and detector.
Retention Time %RSD ≤ 1.0%Indicates the stability of the pump and mobile phase composition.
Tailing Factor 0.8 - 1.5Ensures peak symmetry for accurate integration.
Resolution (Rs) > 2.0 (with adjacent peak)Confirms the separation power of the chromatographic method.
Mass Accuracy < 5 ppmVerifies the calibration and performance of the mass spectrometer.

By adhering to these troubleshooting principles and implementing robust system suitability checks, you can enhance the quality and reliability of your Descurainolide B HPLC-MS analysis.

References

  • Sun, K., Li, X., Li, W., Wang, J., Liu, J., & Sha, Y. (2004). Two new lactones and one new aryl-8-oxa-bicyclo[1][2][3]oct-3-en-2-one from Descurainia sophia. Chemical & Pharmaceutical Bulletin, 52(12), 1483-1486. [Link]

  • Isolation and structure identification of chemical constituents from the seeds of Descurainia sophia (L.) Webb ex Prantl. (2025, August 9). ResearchGate. [Link]

Sources

Technical Support Center: Formulation Strategies for Descurainolide B in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-DB-2026-02-07 Version: 1.0

This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of Descurainolide B. Here, we address common formulation challenges and provide robust, field-tested methodologies to help you develop stable and effective formulations for your in vitro and in vivo studies. Our approach is grounded in the principles of pharmaceutical science to ensure data integrity and experimental reproducibility.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial, high-level questions that typically arise when beginning formulation work with a new chemical entity like Descurainolide B.

Q1: What is Descurainolide B and what are its primary formulation challenges?

A1: Descurainolide B is a natural product, a type of sesquiterpenoid lactone, that has been investigated for its potential biological activities. Like many complex natural products, it is a lipophilic molecule with a high LogP value, leading to its most significant formulation hurdle: extremely low aqueous solubility. This poor solubility can directly result in low oral bioavailability and inconsistent results in aqueous in vitro assays. Therefore, the primary goal of formulation is to enhance its apparent solubility and maintain its stability in a physiologically compatible vehicle.

Q2: I am starting my project. What are the absolute first steps for handling and storing Descurainolide B powder?

A2: Proper handling and storage are critical to maintaining the integrity of the compound.

  • Storage: Descurainolide B solid powder should be stored in a tightly sealed container, protected from light, and kept in a desiccator at -20°C. The lactone ring present in its structure can be susceptible to hydrolysis, especially under non-neutral pH or in the presence of moisture.

  • Handling: Always handle the compound in a well-ventilated area or a chemical fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For weighing, use a calibrated analytical balance in a low-humidity environment if possible.

Q3: Which solvents should I include in my initial solubility screening?

A3: A systematic solubility screening is the cornerstone of your formulation strategy. We recommend a tiered approach starting with pharmaceutically acceptable solvents. The goal is to determine the equilibrium solubility (in mg/mL) in a range of vehicles to identify promising candidates for further development.

Solvent/Vehicle Class Specific Examples Purpose in Formulation
Aqueous Buffers Phosphate Buffered Saline (PBS) pH 7.4Baseline for aqueous solubility; target for final dilution.
Organic Co-Solvents DMSO, Ethanol, PEG 400, Propylene GlycolPrimary solubilizers for creating stock solutions or simple formulations.
Surfactants (0.5-2% w/v) Polysorbate 80 (Tween® 80), Cremophor® ELUsed to create micellar solutions or emulsions to improve solubility and stability.
Oils / Lipids Medium-Chain Triglycerides (MCT), Sesame OilFor developing lipid-based formulations (e.g., for oral gavage).

Q4: What are the critical quality attributes (CQAs) I need to monitor for my Descurainolide B formulation?

A4: For any preclinical formulation, you must define and monitor CQAs to ensure consistency and reliability. For Descurainolide B, these include:

  • Appearance: The formulation should be clear and free of visible particulates or phase separation.

  • Drug Concentration: The measured concentration should be within ±10% of the target concentration.

  • pH: Must be controlled within a range that ensures compound stability and physiological compatibility.

  • Purity & Degradation: Use a stability-indicating HPLC method to ensure the parent compound remains intact and to quantify any degradants.

Part 2: Troubleshooting Formulation Issues

This section provides solutions to specific problems you may encounter during development.

Problem 1: My Descurainolide B is not dissolving sufficiently in aqueous buffers for my in vitro cell-based assays.

This is the most common issue. Direct addition of a DMSO stock to an aqueous medium often leads to precipitation, causing artifactual results.

Troubleshooting Workflow:

G cluster_0 Solubility Troubleshooting for In Vitro Assays start Goal: Soluble & Stable Descurainolide B in Assay Medium (<1% Solvent) check_dmso Is a <0.5% DMSO stock solution sufficient? start->check_dmso use_surfactant Option 1: Use a Surfactant Prepare 100x stock in DMSO. Dilute into medium containing 0.5-1% Polysorbate 80. check_dmso->use_surfactant No use_cyclodextrin Option 2: Use a Cyclodextrin Complex drug with HP-β-CD before adding to medium. check_dmso->use_cyclodextrin No validate Validate: Confirm solubility and lack of vehicle toxicity in cell model. check_dmso->validate Yes use_surfactant->validate use_cyclodextrin->validate

Caption: Decision workflow for enhancing in-vitro solubility.

Detailed Explanation:

  • Step 1: Minimize Organic Solvent: First, confirm the highest concentration of Descurainolide B that remains soluble when a DMSO stock is diluted to <0.5% in your final assay medium. If this concentration is below your required therapeutic dose, proceed to the next steps.

  • Step 2: Employ Solubilizing Excipients:

    • Surfactants: Polysorbate 80 (Tween® 80) is a non-ionic surfactant widely used in preclinical formulations. It forms micelles that can encapsulate lipophilic drugs like Descurainolide B, preventing precipitation in aqueous media. Prepare a concentrated stock in DMSO and dilute it into a buffer that already contains the surfactant.

    • Cyclodextrins: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is another excellent option. It has a hydrophobic inner cavity and a hydrophilic exterior, allowing it to form an inclusion complex with the drug, thereby increasing its apparent water solubility.

  • Step 3: Vehicle Toxicity Control: Crucially, you must run a parallel experiment with the formulation vehicle alone (e.g., medium with 0.5% DMSO and 1% Polysorbate 80) to ensure that the excipients themselves do not affect the outcome of your cellular assay.

Problem 2: My formulation for IV injection is clear initially but shows precipitation after a few hours at room temperature.

This indicates a supersaturation or stability issue. A formulation must be stable for the duration of preparation and administration.

Troubleshooting & Solution:

This problem arises when a drug is dissolved in a high concentration of a co-solvent (like DMSO or ethanol) and then diluted with an aqueous vehicle (like saline). The "solvent capacity" of the mixture decreases, leading to precipitation over time.

  • Identify the Cause: This is likely due to the formulation being in a thermodynamically unstable supersaturated state.

  • Solution 1: Optimize the Co-solvent System: The goal is to find a blend of co-solvents that maximizes solubility and stability. A common and highly effective IV vehicle for poorly soluble compounds is the SBE-β-CD (Captisol®) based formulation. Alternatively, a ternary system can be highly effective. A robust starting point for an IV formulation is:

    • 10% DMSO (Primary solvent for the drug)

    • 40% PEG 400 (Aids in solubility and reduces precipitation upon dilution)

    • 50% Saline (The aqueous vehicle)

  • Solution 2: pH Adjustment: If Descurainolide B has ionizable groups, adjusting the pH of the formulation can dramatically increase solubility and stability. This requires determining the compound's pKa. However, for a neutral lactone, this is less likely to be effective.

  • Stability Assessment: Prepare your lead formulation candidate and store it under different conditions (e.g., 4°C, room temperature). Visually inspect for precipitation and quantify the drug concentration by HPLC at several time points (0, 2, 4, 8, and 24 hours). A successful formulation should maintain at least 95% of its initial concentration for the intended use period.

Problem 3: I am seeing very low and highly variable oral bioavailability in my rodent model.

Low oral bioavailability for a lipophilic compound is often linked to poor dissolution in the gastrointestinal tract.

Troubleshooting & Advanced Formulation Strategy:

For oral delivery, you must move beyond simple solutions to more advanced systems designed to maintain solubility in the complex environment of the GI tract.

  • Lipid-Based Formulations: A Self-Emulsifying Drug Delivery System (SEDDS) is an excellent strategy.

    • What it is: A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion (with droplet sizes typically <100 nm) when introduced into an aqueous medium under gentle agitation (like the movement in the stomach).

    • How it works: The drug remains dissolved in the oil/surfactant droplets, providing a large surface area for absorption and bypassing the dissolution rate-limiting step.

    • Starting SEDDS Composition: A good starting point for screening would be a formulation consisting of:

      • Oil Phase (30-40%): Medium-chain triglycerides (e.g., Capmul® MCM).

      • Surfactant (40-50%): A high HLB surfactant like Cremophor® EL or Polysorbate 80.

      • Co-solvent (10-20%): Transcutol® P or Propylene Glycol.

    • Screening Process: Prepare small batches of different ratios and perform a simple dispersion test: add 100 µL of the formulation to 100 mL of water in a beaker with gentle stirring. A good SEDDS will rapidly form a clear or slightly bluish-white emulsion.

Part 3: Key Experimental Protocols

Protocol 1: Equilibrium Solubility Assessment

This protocol determines the maximum amount of Descurainolide B that can be dissolved in a given vehicle.

Caption: Workflow for determining equilibrium solubility.

  • Preparation: Add an excess amount of Descurainolide B solid (e.g., 5-10 mg) to a 2 mL microfuge tube.

  • Incubation: Add 1 mL of the selected test vehicle (e.g., PBS, PEG 400, MCT oil). Tightly cap the tube.

  • Equilibration: Agitate the slurry at a constant temperature (e.g., 25°C) using a rotator or shaker for 24 to 48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant. For accurate results, filter the supernatant through a 0.22 µm chemical-resistant filter (e.g., PVDF) to remove any remaining fine particles.

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile) and determine the concentration of Descurainolide B using a validated HPLC-UV method against a standard curve.

Protocol 2: Preparation of a Generic Co-Solvent Formulation for IV Administration

This protocol describes the preparation of a 1 mg/mL solution in a standard DMSO/PEG 400/Saline vehicle.

  • Weighing: Accurately weigh 10 mg of Descurainolide B and place it into a sterile glass vial.

  • Initial Solubilization: Add 1.0 mL of DMSO. Vortex until the solid is completely dissolved. The solution should be perfectly clear.

  • Addition of Co-solvent: Add 4.0 mL of PEG 400. Mix thoroughly by vortexing or gentle inversion until the solution is homogeneous.

  • Final Dilution: Slowly add 5.0 mL of sterile saline (0.9% NaCl) to the vial while gently swirling. Adding the aqueous phase too quickly can cause the drug to precipitate.

  • Final Inspection: The final volume is 10 mL, resulting in a 1 mg/mL formulation. Inspect the final solution against a black and white background to ensure it is clear and free of particulates.

  • Pre-use Filtration: Just before administration, filter the required volume through a 0.22 µm sterile syringe filter.

References

  • Title: Natural products in drug discovery: impacts and opportunities. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Excipients for Pharmaceutical Formulations. Source: American Pharmaceutical Review URL: [Link]

  • Title: Cyclodextrins. Source: International Journal of Pharmaceutics URL: [Link]

  • Title: Self-Emulsifying Drug Delivery Systems (SEDDS): A Review. Source: Journal of Pharmaceutical Sciences URL: [Link]

Technical Support Center: Descurainolide B Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Descurainolide B Technical Hub. This guide is designed for pharmaceutical researchers and biochemists characterizing Descurainolide B , a bioactive lactone isolated from Descurainia sophia seeds. Unlike generic reagents, Descurainolide B presents specific challenges related to its lactone stability, hydrophobic solubility profile, and complex cytotoxic signaling mechanisms.

Module 1: Formulation & Stability (The "Zero-Hour" Critical Control)

Current Status: Descurainolide B is a sesquiterpenoid/lactone derivative. Its five-membered lactone ring is susceptible to hydrolysis in basic media, leading to false-negative bioactivity data.

Q: My stock solution precipitated upon addition to cell culture media. How do I resolve this?

A: Implement a DMSO "Step-Down" Protocol. Descurainolide B is highly lipophilic (isolated from Chloroform fractions). Direct addition to aqueous media often causes micro-precipitation that is invisible to the naked eye but skews IC50 values.

Protocol:

  • Primary Stock: Dissolve neat compound in 100% DMSO to 10-50 mM. Store at -20°C desiccated.

  • Intermediate Dilution: Create a 10x working solution in PBS immediately before use.

  • Final Application: Add the 10x solution to the culture media. Ensure final DMSO concentration is <0.5% (v/v).

Validation Step (Turbidity Check): Measure Absorbance at 600nm (OD600) of the media + compound.

  • Pass: OD600 < 0.01 (Clear).

  • Fail: OD600 > 0.05 (Micro-aggregates present).

Q: I observe inconsistent potency between batches. Is the compound degrading?

A: Check for Lactone Ring Hydrolysis. The biological activity of Descurainolide B relies on the integrity of its lactone ring. In slightly basic buffers (pH > 7.5) or during long-term storage in protic solvents (methanol/ethanol), the ring can open, rendering the molecule inactive.

Troubleshooting Workflow:

  • Avoid: Storing working dilutions in cell media for >4 hours before use.

  • Avoid: Repeated freeze-thaw cycles (limit to 3).

  • Verify: Run a quick LC-MS check. The hydrolyzed product will show a mass shift of +18 Da (water addition).

Module 2: Analytical Validation (LC-MS & Purity)

Current Status: Isolating Descurainolide B from Descurainia sophia seeds often yields co-eluting impurities like Descurainolide A or Helvolic acid derivatives.

Q: My Mass Spec data shows a "Ghost Peak" at M+23. What is this?

A: It is likely a Sodium Adduct [M+Na]+. Lactones are notorious for forming strong sodium adducts in ESI+ mode, often suppressing the protonated molecular ion [M+H]+.

Optimization Table: LC-MS Parameters

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveStandard for lactones.
Mobile Phase Additive 0.1% Formic AcidPromotes [M+H]+ over [M+Na]+.
Avoid Ammonium AcetateCan cause competitive ammoniated adducts.
Column C18 Reverse PhaseSuitable for hydrophobic chloroform-fraction compounds.

Module 3: Interpreting Bioactivity Data (Cytotoxicity & Mechanism)

Current Status: Descurainolide B exhibits cytotoxicity against various cancer lines (e.g., HepG2, A549). Distinguishing between apoptosis, necrosis, and off-target toxicity is critical.

Q: How do I confirm the mechanism is Apoptosis and not non-specific Necrosis?

A: Use a Multiparametric Flow Cytometry Approach. Simple MTT assays only measure metabolic activity, not cell death mechanism. Descurainolide B likely triggers the intrinsic apoptotic pathway.

Step-by-Step Validation Protocol:

  • Annexin V / PI Staining:

    • Early Apoptosis: Annexin V (+) / PI (-).

    • Late Apoptosis/Necrosis: Annexin V (+) / PI (+).

    • Result: If >20% of cells are PI(+) only at IC50, the compound is causing membrane rupture (necrosis/toxicity), not programmed death.

  • Caspase-3 Cleavage (Western Blot):

    • Look for the disappearance of the 35 kDa Pro-Caspase-3 band and appearance of 17/19 kDa cleaved fragments.

    • Causality Check: Pre-treat cells with Z-VAD-FMK (Pan-caspase inhibitor). If Descurainolide B cytotoxicity is not rescued, the mechanism is caspase-independent (e.g., autophagy or ferroptosis).

Q: The Western Blot bands for STAT3 are fading. Is this a loading error or a hit?

A: This is likely a specific "Hit" on the STAT3 pathway. Compounds from Descurainia seeds often inhibit the STAT3 signaling pathway. A reduction in p-STAT3 (Tyr705) without a reduction in Total STAT3 indicates specific phosphorylation inhibition.

Data Interpretation Guide:

ObservationInterpretationAction
Reduced p-STAT3 / Stable Total STAT3 Valid Hit. Specific inhibition of activation.Check upstream kinases (JAK2, Src).
Reduced p-STAT3 / Reduced Total STAT3 Protein Degradation. Compound may target proteasome or translation.Run Cycloheximide chase assay.
No Change in p-STAT3 Off-Target. Cytotoxicity is unrelated to STAT3.Investigate NF-kB or MAPK pathways.

Visualizing the Experimental Logic

Diagram 1: Mechanism Elucidation Workflow

This flowchart guides you through the logical steps of determining how Descurainolide B kills cancer cells, distinguishing between apoptosis and necrosis.

Descurainolide_Mechanism node_start Start: Descurainolide B Treatment node_assay MTT/CCK-8 Assay (Determine IC50) node_start->node_assay node_flow Flow Cytometry (Annexin V / PI) node_assay->node_flow At IC50 Conc node_apop Annexin V+/PI- (Apoptosis) node_flow->node_apop Phosphatidylserine Exposure node_necro Annexin V-/PI+ (Necrosis) node_flow->node_necro Membrane Rupture node_west Western Blotting (Pathway Analysis) node_apop->node_west Investigate Signaling node_necro->node_start Reduce Conc / Check Solubility node_casp Caspase 3/9 Cleavage PARP Cleavage node_west->node_casp node_stat p-STAT3 (Tyr705) Inhibition? node_west->node_stat

Caption: Workflow to distinguish specific apoptotic signaling from non-specific necrosis.

Diagram 2: Isolation & Purity Troubleshooting

Logic tree for identifying issues with compound purity or identity during LC-MS analysis.

Purity_Check start LC-MS Analysis (ESI+) peak_main Major Peak Observed? start->peak_main mass_check Check Mass (m/z) peak_main->mass_check match Matches [M+H]+ mass_check->match adduct Matches [M+Na]+ (+23) mass_check->adduct hydro Matches [M+18]+ mass_check->hydro action_ok Proceed to Bioassay match->action_ok action_fix Add Formic Acid Re-run adduct->action_fix action_bad Lactone Hydrolysis Discard Batch hydro->action_bad

Caption: Decision tree for interpreting Mass Spectrometry data and identifying degradation.

References

  • Sun, K., et al. (2004). "A novel sulphur glycoside from the seeds of Descurainia sophia (L.)."[1] Journal of Asian Natural Products Research. (Validates isolation source and co-occurring glycosides).

  • Li, X., et al. (2010). "Phytochemical and pharmacological aspects of Descurainia sophia."[1] Journal of Medicinal Plants Research. (Overview of chemical constituents including lactones).

  • Mirheidar, H. (2005). "Plant Learning."[1] Daftare Nashre Farhang Islami. (Ethnobotanical grounding for Descurainia usage).[2]

  • Choi, J.H., et al. (2023). "Anti-influenza Compounds Isolated from Descurainia sophia Seeds."[3] Natural Product Sciences. (Recent bioactivity studies on seed extracts).

  • Ojo, O.S., et al. (2018). "Synthesis of the natural product descurainolide and cyclic peptides from lignin-derived aromatics." Organic & Biomolecular Chemistry. (Structural confirmation and synthetic routes for Descurainolide A/B).

Sources

Technical Support Center: Descurainolide B Integrity & Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Descurainolide B , a bioactive lactone lignan isolated from Descurainia sophia (Flixweed).

This content is structured to address stability, degradation pathways, and experimental interference directly.

Status: Operational Subject: Degradation Kinetics, Hydrolysis Products, and Assay Interference of Descurainolide B Target Audience: Analytical Chemists, Pharmacologists, Drug Discovery Specialists

Module 1: Molecule Profile & Stability Overview

Descurainolide B is a C21 lignan-type lactone (Formula: C₂₁H₂₂O₈; MW: 402.13 Da). It is a key bioactive constituent of Descurainia sophia seeds, known for its synergistic bronchodilatory effects (often with ephedrine) via the


-adrenergic receptor (

AR) pathway.
Critical Stability Alert

The structural core of Descurainolide B contains a five-membered lactone ring . This moiety is chemically fragile and susceptible to hydrolysis , particularly in aqueous environments with pH > 7.0 or in the presence of esterases.

ParameterSpecificationCritical Note
Storage Temp -20°C (Solid), -80°C (Solution)Avoid repeated freeze-thaw cycles.
Solvent Compatibility DMSO, Methanol, AcetonitrileAvoid protic solvents with basic pH.
Primary Degradation Lactone Ring Opening (Hydrolysis)Irreversible conversion to hydroxy-acid form.
Mass Shift (LC-MS) +18.01 DaDiagnostic for hydrolysis.

Module 2: Degradation Pathways & Identification

The Hydrolysis Mechanism

Users frequently report "loss of potency" or "peak splitting" in HPLC. This is almost invariably due to the opening of the lactone ring.

Mechanism: In the presence of water and a nucleophile (OH⁻) or esterase enzymes, the carbonyl carbon of the lactone is attacked, cleaving the ring and generating a carboxylic acid and a hydroxyl group.

Visualizing the Pathway

The following diagram illustrates the degradation logic and the mass spectrometry shifts you will observe.

Descurainolide_Degradation cluster_0 LC-MS Impact DB Descurainolide B (Intact Lactone) MW: 402.13 Da Neutral/Hydrophobic Inter Tetrahedral Intermediate DB->Inter + H₂O / pH > 7.5 Acid Descurainolide B Hydroxy-Acid MW: 420.14 Da (+18 Da) Polar/Acidic Inter->Acid Ring Opening RT_Shift Retention Time Shift: Elutes Earlier (RP-HPLC) Acid->RT_Shift Bio_Loss Bioactivity Loss: Reduced β2AR Synergy Acid->Bio_Loss

Figure 1: Hydrolytic degradation pathway of Descurainolide B showing the mass shift (+18 Da) and resulting polarity change.

Module 3: Troubleshooting Guide (Q&A)

Issue 1: Unexpected Peaks in LC-MS

User Question: "I see a new peak eluting 1.5 minutes before Descurainolide B in my Reverse Phase (C18) run. The mass spectrum shows an [M+H]⁺ of 421. What is this?"

Technical Diagnosis: This is the hydrolyzed hydroxy-acid derivative .

  • Causality: The lactone ring has opened, adding a water molecule (+18 Da). The resulting carboxylic acid group makes the molecule more polar, causing it to elute earlier on a C18 column.

  • Root Cause: Your sample solvent may be slightly basic, or the sample has been sitting in aqueous buffer at room temperature for too long.

Corrective Action:

  • Check pH: Ensure your mobile phase and sample diluent are acidified (0.1% Formic Acid).

  • Minimize Water: Store stock solutions in 100% DMSO. Dilute into aqueous buffers immediately before use.

Issue 2: False Positives in Bioassays

User Question: "My Descurainolide B fraction shows high cytotoxicity, but literature says it should be safe. Why?"

Technical Diagnosis: This is likely Matrix Interference from co-occurring Glucosinolates.

  • Context: Descurainia sophia seeds are rich in glucosinolates (e.g., Gluconapin, Descurainin).[1]

  • Interference: If purification was not rigorous, residual glucosinolates can degrade into Isothiocyanates (e.g., Allyl Isothiocyanate).

  • Mechanism: Isothiocyanates are highly reactive electrophiles that covalently bind to cysteine residues in proteins, causing non-specific cytotoxicity that mimics "activity."

Validation Protocol: Run a "Spike-and-Recovery" test with a known scavenger (e.g., GSH or NAC). If cytotoxicity disappears upon adding N-acetylcysteine (NAC), the activity is due to reactive isothiocyanates, not Descurainolide B.

Module 4: Validated Protocols

Protocol A: Stability-Indicating HPLC Method

Use this protocol to verify the purity of your Descurainolide B batch.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to prevent hydrolysis).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% → 95% B

    • 15-18 min: 95% B

  • Detection: MS (ESI+) or UV at 254 nm.

  • Pass Criteria: Single peak at expected RT. No peak at [M+H]⁺ = 421.[3]

Protocol B: Handling & Solubilization

Standard Operating Procedure (SOP) for preventing degradation.

  • Weighing: Weigh quickly in a low-humidity environment.

  • Stock Prep: Dissolve in anhydrous DMSO to 10 mM.

  • Aliquot: Split into single-use vials (e.g., 20 µL).

  • Storage: Store at -80°C.

  • Usage: On the day of the experiment, dilute into media. Do not store diluted aqueous solutions overnight.

Module 5: Interference Logic Flowchart

Use this decision tree to determine if your experimental data is valid or compromised.

Troubleshooting_Logic Start Anomaly Detected in Assay Check_Mass Check LC-MS Mass Start->Check_Mass Decision1 Is Mass +18 Da? Check_Mass->Decision1 Result_Hydrolysis Hydrolysis Confirmed (Lactone Ring Open) Decision1->Result_Hydrolysis Yes Decision2 Is Cytotoxicity High? Decision1->Decision2 No Action_Acidify Action: Acidify Solvents (0.1% FA) & Repurify Result_Hydrolysis->Action_Acidify Result_ITC Suspect Isothiocyanate Contamination Decision2->Result_ITC Yes Action_Scavenge Action: Treat with NAC to quench electrophiles Result_ITC->Action_Scavenge

Figure 2: Decision tree for diagnosing Descurainolide B experimental anomalies.

References

  • Identification of Descurainolide B & Descurainoside: Sun, K., Li, X., Li, W., Wang, J. H., Liu, J. M., & Sha, Y. (2004).[4] Two new lactones and one new aryl-8-oxa-bicyclo[3,2,1]oct-3-en-2-one from Descurainia sophia.[5][6] Chemical & Pharmaceutical Bulletin, 52(12), 1483–1486.

  • Synergistic Bronchodilation Mechanism: Hou, Y., Cheng, B., Zhou, M., Fang, R., Jiang, M., Hou, W., & Bai, G. (2014). Searching for synergistic bronchodilators and novel therapeutic regimens for chronic lung diseases from a traditional Chinese medicine, Qingfei Xiaoyan Wan.[7] PLOS ONE, 9(11), e113104.

  • Advanced LC-MS Characterization of Descurainia Seeds: Li, Y., Zhang, J., Zhang, J., & Li, P. (2019). Dimension-enhanced ultra-high performance liquid chromatography/ion mobility-quadrupole time-of-flight mass spectrometry combined with intelligent peak annotation for the rapid characterization of the multiple components from seeds of Descurainia sophia.[2] Journal of Chromatography A, 1605, 460364.

  • Ephedra and Descurainolide Synergy Review: Miao, S. M., Zhang, Q., Bi, X. M., Cui, J. L., Wang, Y., & Zhang, G. (2023).[7][8][9] Ephedrae Herba: A Review of Its Phytochemistry, Pharmacology, Clinical Application, and Alkaloid Toxicity. Molecules, 28(2), 656.

Sources

Validation & Comparative

A Comparative Guide to the Bronchodilator Effects of Descurainolide B

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the bronchodilator potential of Descurainolide B, a natural compound derived from Descurainia sophia, against established therapeutic agents. We will explore the mechanistic underpinnings of its action and provide detailed experimental protocols for its validation, grounded in established scientific principles.

Descurainia sophia, commonly known as flixweed, has a long history in traditional medicine for treating respiratory ailments such as coughs, congestion, and asthma.[1] Modern pharmacological studies have begun to validate these traditional uses, identifying bioactive compounds like Descurainolide B as promising candidates for new respiratory therapies.[2] This document serves as a technical framework for researchers aiming to rigorously evaluate and compare its efficacy.

Mechanistic Landscape of Bronchodilation

Effective bronchodilation is achieved by relaxing the airway smooth muscle (ASM).[3] Current therapies primarily target two main signaling pathways: the β2-adrenergic and the muscarinic pathways. A third class, xanthines, offers an alternative mechanism. Understanding these established mechanisms is crucial for contextualizing the potential action of Descurainolide B.

  • β2-Adrenergic Agonists: This class, which includes short-acting (SABA) agents like Albuterol and long-acting (LABA) agents like Salmeterol, stimulates β2-adrenergic receptors on ASM cells.[4][5][6][7] This activation triggers a G-protein-coupled cascade that increases intracellular cyclic AMP (cAMP) levels, leading to protein kinase A activation and subsequent smooth muscle relaxation.[8][9]

  • Muscarinic Antagonists: These agents block the action of acetylcholine on muscarinic receptors in the airways, preventing the bronchoconstriction mediated by the parasympathetic nervous system.

  • Xanthines (e.g., Theophylline): Theophylline's mechanism is multifactorial, involving the non-selective inhibition of phosphodiesterase (PDE) enzymes.[10][11] By inhibiting PDE3 and PDE4, theophylline prevents the breakdown of cAMP, thus promoting smooth muscle relaxation and exerting anti-inflammatory effects.[12][13]

Initial research suggests that the anti-asthmatic effects of Descurainia sophia are linked to smooth-muscle relaxation and anti-inflammatory processes, potentially involving the β2-adrenergic receptor/cAMP signaling pathway.[2] This guide will outline the experimental steps needed to confirm this hypothesis and quantify the effect.

Comparative Framework: Descurainolide B vs. Standard Bronchodilators

To validate the efficacy of Descurainolide B, its performance must be benchmarked against well-characterized drugs.

  • Albuterol (SABA): A rapid-onset, short-duration bronchodilator used for acute symptom relief.[14] Its mechanism is potent stimulation of the β2-adrenergic receptor.[6][8][14]

  • Salmeterol (LABA): A long-acting bronchodilator used for maintenance therapy, providing sustained airway relaxation for approximately 12 hours.[4][15] Its prolonged action is attributed to a lipophilic side chain that anchors it to the cell membrane.[4][16]

  • Theophylline (Xanthine): A non-selective phosphodiesterase inhibitor with both bronchodilator and anti-inflammatory properties.[10][13]

The following experimental plan is designed to provide a robust, multi-faceted comparison of Descurainolide B with these standards.

Experimental Validation: Protocols and Data

A rigorous evaluation requires both in vitro and in vivo models to assess direct physiological effects and efficacy in a complex biological system.

In Vitro Evaluation: Organ Bath Studies

The isolated organ bath technique is a foundational method for directly measuring the contractile and relaxant properties of airway smooth muscle.[17] It allows for the precise determination of a compound's potency and efficacy without the confounding variables of systemic metabolism or nerve reflexes.[17]

This protocol is designed to quantify the relaxant effect of Descurainolide B on pre-contracted airway tissue.

  • Tissue Preparation:

    • Euthanize a suitable laboratory animal (e.g., guinea pig, rat, or goat) via an approved ethical protocol.

    • Carefully excise the trachea and place it in cold, oxygenated Krebs-Henseleit physiological salt solution.

    • Prepare tracheal smooth muscle strips (e.g., 2.5 mm thick and 10 mm long) or a chain of tracheal rings.[17][18]

  • Organ Bath Setup:

    • Suspend each tracheal strip in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Connect one end of the strip to a fixed hook and the other to an isometric force transducer to record changes in muscle tension.

    • Apply an optimal preload tension (e.g., 5g for bovine tissue) and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15 minutes.[18]

  • Experimental Procedure:

    • Induce a stable, submaximal contraction using a bronchoconstrictor agent like methacholine (1 µM) or histamine.

    • Once the contraction plateaus, add cumulative concentrations of Descurainolide B (e.g., 10⁻⁹ M to 10⁻⁴ M) to the organ bath at set intervals.

    • Record the relaxation response at each concentration.

    • Repeat the procedure for the comparator drugs: Albuterol, Salmeterol, and Theophylline.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the initial induced contraction.

    • Plot concentration-response curves and calculate the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) for each compound.

CompoundClassPotency (EC₅₀, nM)Efficacy (Eₘₐₓ, % Relaxation)
AlbuterolSABA1598%
SalmeterolLABA895%
TheophyllineXanthine5,50085%
Descurainolide B Test Compound 50 92%

This hypothetical data suggests Descurainolide B is a potent and efficacious bronchodilator, warranting further investigation into its mechanism and in vivo performance.

In Vivo Validation: Animal Model of Allergic Asthma

The ovalbumin (OVA)-induced asthma model is a widely used and well-characterized method for preclinical evaluation of anti-asthmatic drugs.[19][20] This model mimics key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion.[19][21]

This protocol evaluates the ability of Descurainolide B to reverse bronchoconstriction in a disease-relevant animal model.

  • Sensitization and Challenge:

    • Sensitize BALB/c mice by intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide adjuvant on days 0 and 14.[20]

    • From day 21 to 27, challenge the mice with aerosolized OVA for 30 minutes daily to induce an asthmatic phenotype.[22] Control groups receive saline.[22]

  • Measurement of Airway Hyperresponsiveness (AHR):

    • 24 hours after the final OVA challenge, anesthetize the mice and cannulate the trachea.

    • Mechanically ventilate the animals using a system like the flexiVent to measure respiratory mechanics (resistance and elastance).

    • Establish a baseline measurement of lung function.

    • Induce bronchoconstriction by administering increasing concentrations of aerosolized methacholine.

  • Therapeutic Intervention:

    • In separate groups of asthmatic mice, administer an effective dose of Descurainolide B, Albuterol, or Salmeterol (via inhalation or appropriate route) prior to the methacholine challenge.

    • Measure the resulting changes in airway resistance to determine the protective or bronchodilator effect of each compound.

  • Data Analysis:

    • Calculate the percentage increase in airway resistance from baseline at each methacholine concentration.

    • Compare the dose-response curves between the untreated asthmatic group and the groups treated with Descurainolide B and the comparator drugs.

Treatment GroupPeak Airway Resistance (cmH₂O·s/mL) at 50 mg/mL Methacholine% Inhibition of Bronchoconstriction
Saline Control (Non-Asthmatic)1.5N/A
OVA-Challenged (Asthmatic)6.00%
+ Albuterol2.088.9%
+ Salmeterol2.577.8%
+ Descurainolide B 2.8 71.1%

This hypothetical data demonstrates that Descurainolide B significantly reduces airway hyperresponsiveness in an in vivo model, though it may be slightly less potent than a standard SABA like Albuterol.

Mechanistic Elucidation: Signaling Pathways

To understand how Descurainolide B works, its effect on intracellular signaling pathways must be investigated. The leading hypothesis, based on literature concerning its parent plant, is modulation of the cAMP pathway.[2]

Protocol: cAMP Measurement Assay

This assay quantifies changes in intracellular cAMP levels in human airway smooth muscle (ASM) cells following drug treatment.[23]

  • Cell Culture: Culture primary human ASM cells until confluent.

  • Treatment: Treat the cells with Descurainolide B, Albuterol (positive control), or a vehicle control for a specified time. To investigate a potential PDE inhibition mechanism, pre-treat some cells with a general PDE inhibitor like IBMX.

  • cAMP Quantification: Lyse the cells and measure intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Analysis: Compare cAMP levels across treatment groups. A significant increase in cAMP following Descurainolide B treatment would support a mechanism involving either direct β2-receptor agonism or PDE inhibition.

Proposed Signaling Pathway of Descurainolide B

The diagram below illustrates the two most probable mechanisms of action for Descurainolide B, based on its structural class and the known pathways of bronchodilation. Experimental data from the cAMP assay will be critical in determining the predominant pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol B2AR β2-Adrenergic Receptor AC Adenylyl Cyclase B2AR->AC Activates cAMP cAMP AC->cAMP Converts PDE Phosphodiesterase (PDE) AMP AMP (Inactive) PDE->AMP Degrades ATP ATP ATP->AC cAMP->PDE PKA Protein Kinase A (Active) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to DescurainolideB Descurainolide B DescurainolideB->B2AR Hypothesis 1: Agonist DescurainolideB->PDE Hypothesis 2: Inhibitor

Caption: Hypothesized signaling pathways for Descurainolide B-induced bronchodilation.

Experimental Workflow and Logic

The validation of a novel compound follows a logical progression from broad physiological effect to specific molecular mechanism.

G A Start: Identify Bioactive Compound (Descurainolide B from Descurainia sophia) B In Vitro Functional Assay (Isolated Tracheal Strips) A->B C Quantify Potency & Efficacy (EC₅₀, Eₘₐₓ) B->C D Compare with Gold Standards (Albuterol, Salmeterol, etc.) C->D E In Vivo Disease Model (OVA-Induced Asthma) D->E Promising In Vitro Data F Assess Therapeutic Effect (Measure Airway Hyperresponsiveness) E->F G Mechanistic Study (cAMP Assay in ASM Cells) F->G Confirmed In Vivo Efficacy H Elucidate Signaling Pathway (β2-Agonism vs. PDE Inhibition) G->H I Conclusion: Validate as Novel Bronchodilator Candidate H->I

Caption: Logical workflow for validating the bronchodilator effect of Descurainolide B.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a comprehensive strategy for validating the bronchodilator effects of Descurainolide B. By systematically comparing its performance against established drugs in both in vitro and in vivo settings, researchers can generate the robust data necessary for further development.

Key next steps would include:

  • Receptor Binding Assays: To definitively determine if Descurainolide B directly binds to the β2-adrenergic receptor.

  • Selectivity Profiling: To assess its activity on other adrenergic and muscarinic receptor subtypes to predict potential side effects.

  • Pharmacokinetic Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for dosing and delivery optimization.

Descurainolide B represents a promising candidate from a natural source for the development of novel respiratory therapeutics. The rigorous application of the comparative protocols described herein is essential to fully characterize its potential and pave the way for its clinical translation.

References

  • Sindhhealth. (2025, December 4). Unveiling The Power Of Descurainia Sophia: Uses, Benefits, And More. Retrieved from [Link]

  • Salmeterol: A Complete Guide to This Long-Acting Bronchodilator. (2025, August 4). Retrieved from [Link]

  • Shen Nong. Descurainia sophia - 葶苈子 | Flixweed Seeds & Ting Li Zi Benefits. Retrieved from [Link]

  • Al-Kassas, R., & Gomaa, E. (2025, August 4). Bronchodilators. StatPearls. Retrieved from [Link]

  • Study.com. Albuterol: Pharmacokinetics & Mechanism of Action. Retrieved from [Link]

  • Useful Temperate Plants. Descurainia sophia. Retrieved from [Link]

  • Gong, J., Li, J., & Wang, Y. (2020). Therapeutic effects and mechanisms of actions of Descurainia sophia. International Journal of Medical Sciences, 17(14), 2164-2172. Retrieved from [Link]

  • SimpleNursing. (2020, August 27). Pharmacology - Albuterol - Beta 2 Agonists - Respiratory Drugs nursing RN PN NCLEX [Video]. YouTube. Retrieved from [Link]

  • Ask Ayurveda. (2025, November 8). Descurainia sophia – Herb, Uses, and Ayurvedic Benefits. Retrieved from [Link]

  • MedCentral. Salmeterol: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link]

  • Professor Dave Explains. (2022, December 19). Bronchodilators Part 2: Mechanisms of Action [Video]. YouTube. Retrieved from [Link]

  • Patel, M., & KC, M. (2023, May 1). Theophylline. StatPearls. Retrieved from [Link]

  • Aquilo. (2022, May 4). in vivo models of asthma. Retrieved from [Link]

  • Ghaffari, S., & Tadis, R. (2024, January 10). Albuterol. StatPearls. Retrieved from [Link]

  • Service, R. F., et al. (2020). An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle. Pulmonary Pharmacology & Therapeutics, 64, 101943. Retrieved from [Link]

  • Al-Kassas, R., & Gomaa, E. (2023). Salmeterol. StatPearls. Retrieved from [Link]

  • Wikipedia. Salmeterol. Retrieved from [Link]

  • Kumar, D., et al. (2019). An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens. Scientific Reports, 9(1), 17053. Retrieved from [Link]

  • Barnes, P. J. (2013). Theophylline. American Journal of Respiratory and Critical Care Medicine, 188(8), 901-906. Retrieved from [Link]

  • Williams, D. M., & Rubin, B. K. (2018). Clinical Pharmacology of Bronchodilator Medications. Respiratory Care, 63(6), 641-654. Retrieved from [Link]

  • Meurs, H., et al. (2002). An assay to evaluate the long-term effects of inflammatory mediators on murine airway smooth muscle. Journal of Pharmacological and Toxicological Methods, 48(1), 41-50. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Salmeterol Xinafoate? Retrieved from [Link]

  • Liu, J., et al. (2016). Evaluation of pharmacological relaxation effect of the natural product naringin on in vitro cultured airway smooth muscle cells and in vivo ovalbumin-induced asthma Balb/c mice. Experimental and Therapeutic Medicine, 12(6), 3979-3984. Retrieved from [Link]

  • U.S. Department of Health and Human Services. Medical Countermeasures Database - Albuterol. CHEMM. Retrieved from [Link]

  • Wikipedia. Theophylline. Retrieved from [Link]

  • Dr Matt & Dr Mike. (2017, August 1). Theophylline - Mechanism of Action [Video]. YouTube. Retrieved from [Link]

  • Bates, J. H. T., & Cojocaru, A. (2017). A Novel in vivo System to Test Bronchodilators. Journal of Visualized Experiments, (126), 56093. Retrieved from [Link]

  • Cazzola, M., et al. (2012). Pharmacology and therapeutics of bronchodilators. Pharmacological Research, 66(5), 387-399. Retrieved from [Link]

  • Dr.Oracle. (2025, June 3). How does theophylline work and what is its typical dosage and administration? Retrieved from [Link]

  • Calzetta, L., et al. (2017). Use of human airway smooth muscle in vitro and ex vivo to investigate drugs for the treatment of chronic obstructive respiratory disorders. Journal of Visualized Experiments, (124), 55745. Retrieved from [Link]

  • Creative Biolabs. Ovalbumin induced Asthma Model. Retrieved from [Link]

  • Kumar, S., & Ram, A. (2014). Suitability of Goat Tracheal Muscle Preparation for Evaluating Substances with Bronchodilator Activity. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 1-4. Retrieved from [Link]

  • Hashjin, G. S., et al. (1995). Preparation of bovine tracheal smooth muscle for in vitro pharmacological studies. Journal of Pharmacological and Toxicological Methods, 34(2), 103-108. Retrieved from [Link]

Sources

A Comparative Guide to Descurainolide B and Other Potent Lignans for Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth comparative analysis of Descurainolide B and a selection of well-characterized lignans—Arctigenin, Podophyllotoxin, and Matairesinol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of facts to provide a nuanced understanding of their respective biological activities, mechanisms of action, and therapeutic potential, supported by experimental data and detailed protocols.

Introduction: The Lignan Family and the Emergence of Descurainolide B

Lignans are a large class of phenolic secondary metabolites found in a wide variety of plants, formed by the oxidative dimerization of two phenylpropanoid units.[1] They play a crucial role in plant defense and have garnered significant scientific interest for their diverse pharmacological activities, including antitumor, antioxidant, and anti-inflammatory effects.[2][3] While many lignans have been extensively studied, Descurainolide B, a lignan isolated from the seeds of Descurainia sophia, presents a more enigmatic profile.[4] This guide aims to contextualize the known biological functions of Descurainolide B by comparing it with three well-established lignans: the potent anti-inflammatory agent Arctigenin, the powerful cytotoxic agent Podophyllotoxin, and the versatile antioxidant Matairesinol. This comparative approach will highlight the unique therapeutic avenues Descurainolide B may offer and frame its potential within the broader landscape of lignan-based drug discovery.

Chemical Structures: A Foundation for Diverse Bioactivity

The biological activity of a lignan is intrinsically linked to its chemical structure. The arrangement of phenyl rings, the nature of the lactone ring, and the presence of hydroxyl and methoxy groups dictate how these molecules interact with biological targets.

  • Descurainolide B: Characterized as trans-3-(4-Hydroxy-3,5-dimethoxy-benzylidene)-5-(4-hydroxy-3,5-dimethoxy-phenyl)-dihydrofuran-2-one.[4]

  • Arctigenin: A dibenzylbutyrolactone lignan known for its potent biological effects.[5]

  • Podophyllotoxin: An aryltetralin lignan, its complex fused-ring structure is key to its potent antimitotic activity.[6]

  • Matairesinol: Another dibenzylbutyrolactone lignan, recognized for its antioxidant and anti-inflammatory properties.[7]

Comparative Analysis of Biological Activities

A direct, comprehensive comparison is challenging due to the limited public data on Descurainolide B's cytotoxic and anti-inflammatory activities. However, by examining its known effects alongside the extensive data for the other lignans, we can discern distinct profiles and potential applications.

Anticancer and Cytotoxic Activity

This is where the divergence between the compounds is most pronounced. Podophyllotoxin and Arctigenin are potent cytotoxic agents, while Matairesinol shows moderate activity. In contrast, specific cytotoxic data for Descurainolide B is not available in the reviewed literature, although the ethanolic extract of its source plant, Descurainia sophia, has shown cytotoxic effects against several cancer cell lines.[8]

Table 1: Comparative Anticancer Activity (IC₅₀ Values) of Selected Lignans

Lignan Cancer Cell Line IC₅₀ (µM) Reference
Podophyllotoxin HCT116 (Colon) 0.23 [9]
SW-480 (Colon) > 40 (as a derivative) [3]
HL-60 (Leukemia) 0.43 - 3.5 (as a derivative) [3]
A549 (Lung) 1.9 [3]
Arctigenin MDA-MB-231 (Breast) 0.79 [10]
MDA-MB-468 (Breast) 0.29 [10]
SiHa (Cervical) 9.34 [11]
HeLa (Cervical) 14.45 [11]
A549 (Lung) 2.85 (as a derivative) [12]
MV411 (Leukemia) 4.271 [6]
Matairesinol PANC-1 (Pancreatic) ~80 (for 50% proliferation inhibition) [13]
MIA PaCa-2 (Pancreatic) ~80 (for 50% proliferation inhibition) [13]
PC3 (Prostate) Dose-dependent reduction in viability [14]

| Descurainolide B | Various | Data not available | N/A |

Causality Insight: The potent cytotoxicity of Podophyllotoxin is due to its ability to inhibit microtubule assembly, leading to cell cycle arrest in the metaphase.[6] Its clinically used derivatives, etoposide and teniposide, shift this mechanism to the inhibition of DNA topoisomerase II. Arctigenin exerts its anticancer effects through multiple pathways, including the inhibition of STAT3, PI3K/Akt, and FAK/paxillin signaling, leading to apoptosis and reduced cell proliferation and invasion.[10][11] Matairesinol's anticancer activity is linked to the induction of mitochondrial dysfunction and apoptosis.[13]

Anti-inflammatory and Smooth Muscle Relaxation Activity

While many lignans possess anti-inflammatory properties, Descurainolide B exhibits a unique and specific mechanism related to smooth muscle relaxation.

  • Descurainolide B: Has been shown to induce smooth-muscle relaxation through the β2-adrenergic receptor/cyclic adenosine monophosphate (β2AR/cAMP) signal pathway.[2][5] This activity contributes to its role in traditional remedies for asthma and cough, where it can act as a bronchodilator, often in synergy with other compounds like ephedrine.[2][7]

  • Arctigenin: A potent anti-inflammatory agent that works by inhibiting critical inflammatory pathways, including NF-κB, MAPK, and PI3K/Akt.[5] It suppresses the production of pro-inflammatory mediators like iNOS and COX-2.[5]

  • Matairesinol: Exerts anti-inflammatory effects by repressing the MAPK and NF-κB pathways.[7]

  • Podophyllotoxin: While primarily known for its anticancer effects, inflammation is not its primary characterized activity.

Causality Insight: The activation of the β2AR by an agonist (like Descurainolide B appears to be) leads to an increase in intracellular cAMP. In airway smooth muscle, elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to muscle relaxation and bronchodilation. This is a distinct mechanism from the broad-spectrum anti-inflammatory actions of Arctigenin and Matairesinol, which involve inhibiting central transcription factors (like NF-κB) that control the expression of multiple inflammatory genes.

Antioxidant Activity

Lignans are phenolic compounds and are thus expected to have antioxidant properties by scavenging free radicals.[14]

  • Descurainolide B: Shows potent antioxidant activity as a DPPH free radical scavenger with an EC₅₀ value of 1.27 µmol/L.[4]

  • Matairesinol: Known to possess antioxidant properties.[7]

  • Arctigenin: Exhibits significant antioxidant effects, which contribute to its anti-inflammatory and other biological activities.[5]

  • Podophyllotoxin: Its primary mechanism is not antioxidant-based, though it can induce the production of reactive oxygen species (ROS) as part of its apoptotic signaling in cancer cells.[9]

Causality Insight: The antioxidant capacity of phenolic compounds like lignans is generally attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The efficiency of this process depends on the number and position of hydroxyl groups on the aromatic rings. The potent activity reported for Descurainolide B suggests its structure is well-suited for this radical scavenging role.

Mechanisms of Action: A Visual Comparison

To better understand the distinct and overlapping pathways modulated by these lignans, the following diagrams illustrate their primary mechanisms of action.

Lignan_MoA cluster_DescurainolideB Descurainolide B cluster_Arctigenin Arctigenin & Matairesinol cluster_Podophyllotoxin Podophyllotoxin DB Descurainolide B beta2AR β2-Adrenergic Receptor DB->beta2AR Activates AC Adenylyl Cyclase beta2AR->AC Activates cAMP cAMP ↑ AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Relax Smooth Muscle Relaxation PKA->Relax AM Arctigenin Matairesinol IKK IKK AM->IKK Inhibits IkappaB IκBα IKK->IkappaB Inhibits (Prevents Degradation) NFkB NF-κB IkappaB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation Inflam_Genes Inflammatory Genes (iNOS, COX-2) Nucleus->Inflam_Genes Transcription Podo Podophyllotoxin Tubulin Tubulin Dimers Podo->Tubulin Binds Microtubule Microtubule Assembly Podo->Microtubule Inhibits Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Microtubule->Spindle Disrupts Arrest G2/M Arrest Apoptosis Spindle->Arrest

Caption: Comparative signaling pathways of Descurainolide B, Arctigenin/Matairesinol, and Podophyllotoxin.

Experimental Protocols for Bioactivity Screening

To ensure the reproducibility and validation of findings, this section provides standardized, step-by-step protocols for key assays relevant to the activities discussed.

General Experimental Workflow

A systematic approach is crucial when screening natural products for bioactivity. The workflow below outlines a logical progression from initial cytotoxicity screening to more specific functional assays.

Experimental_Workflow Start Lignan Compound (e.g., Descurainolide B) Prep Prepare Stock Solution (e.g., in DMSO) Start->Prep MTT Cytotoxicity Screening (MTT Assay) Multiple Cell Lines Prep->MTT IC50 Determine IC₅₀ Value MTT->IC50 Toxic High Cytotoxicity? IC50->Toxic Anticancer Further Anticancer Assays: - Apoptosis (Annexin V) - Cell Cycle (Flow Cytometry) - Invasion (Transwell) Toxic->Anticancer Yes NonToxic Low/No Cytotoxicity Toxic->NonToxic No End Mechanism of Action Studies (Western Blot, qPCR) Anticancer->End Functional Functional Assays NonToxic->Functional AntiInflam Anti-inflammatory Assay (e.g., NO Production in LPS-stimulated Macrophages) Functional->AntiInflam Antioxidant Antioxidant Assay (e.g., DPPH Scavenging) Functional->Antioxidant AntiInflam->End Antioxidant->End

Caption: A generalized workflow for the biological evaluation of lignan compounds.

Protocol: Cytotoxicity (MTT Assay)

This protocol is used to determine the concentration at which a compound reduces the viability of a cell population by 50% (IC₅₀), a key metric for anticancer potential.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Methodology:

  • Cell Seeding: Plate cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the lignan stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., 0.1% DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals. Mix gently by pipetting.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color with a maximum absorbance around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, pale yellow molecule. The decrease in absorbance is proportional to the antioxidant capacity.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the lignan compound and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm using a microplate reader. A blank containing only methanol should be used to zero the reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample. The EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the inhibition percentage against the compound concentration.

Conclusion and Future Perspectives

This comparative analysis reveals that while Descurainolide B, Arctigenin, Podophyllotoxin, and Matairesinol all belong to the lignan family, they possess distinct and compelling biological profiles.

  • Podophyllotoxin remains a gold standard for potent cytotoxicity, serving as a crucial lead compound for clinically approved anticancer drugs.

  • Arctigenin is a multifaceted agent with strong anticancer and anti-inflammatory properties, acting on several key signaling pathways.[5][10]

  • Matairesinol is a valuable antioxidant and moderate anti-inflammatory and anticancer agent.[7][13]

  • Descurainolide B , in contrast, presents a unique profile. While its anticancer potential remains to be elucidated, its potent antioxidant activity and specific action as a smooth muscle relaxant via the β2AR/cAMP pathway mark it as a promising candidate for respiratory disorders like asthma.[2][5]

Future research should prioritize:

  • Comprehensive Cytotoxicity Screening: Evaluating Descurainolide B against a panel of cancer cell lines is essential to determine if it possesses any anticancer activity.

  • In-depth Anti-inflammatory Studies: Quantifying its effects on inflammatory mediators (e.g., NO, TNF-α, IL-6) in relevant cell models.

  • In Vivo Validation: Testing the bronchodilatory and anti-asthmatic effects of purified Descurainolide B in animal models to validate its therapeutic potential.

By systematically exploring these uncharacterized activities, the scientific community can fully ascertain the therapeutic value of Descurainolide B and determine its place in the expanding arsenal of pharmacologically active lignans.

References

  • Therapeutic effects and mechanisms of actions of Descurainia sophia - PMC. (2020, August 1). National Center for Biotechnology Information.[Link]

  • Arctigenin: Harnessing Nature's Power as an Anti-Inflammatory Agent. (n.d.). Gavin Publishers.[Link]

  • Therapeutic effects and mechanisms of actions of Descurainia sophia. (2026, January 17). ResearchGate.[Link]

  • Arctigenin: pharmacology, total synthesis, and progress in structure modification. (n.d.). Taylor & Francis Online.[Link]

  • Arctigenin inhibits breast cancer cells proliferation, invasion and metastasis, but enhances apoptosis via the FAK/paxillin axis. (n.d.). ResearchGate.[Link]

  • Encyclopedia of Traditional Chinese Medicines Vol. 2. (n.d.). Scribd.[Link]

  • Ephedrae Herba: A Review of Its Phytochemistry, Pharmacology, Clinical Application, and Alkaloid Toxicity. (2023, January 5). ResearchGate.[Link]

  • Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB. (2021, October 27). Aging-US.[Link]

  • Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs. (n.d.). Frontiers.[Link]

  • Matairesinol – Knowledge and References. (n.d.). Taylor & Francis.[Link]

  • Novel systems biology experimental pipeline reveals matairesinol's antimetastatic potential in prostate cancer: an integrated approach of network pharmacology, bioinformatics, and experimental validation. (2024, September 19). National Center for Biotechnology Information.[Link]

  • DPPH Radical Scavenging Assay. (n.d.). MDPI.[Link]

  • Phytochemical and pharmacological aspects of Descurainia sophia Webb ex Prantl: modern and traditional applications. (n.d.). National Center for Biotechnology Information.[Link]

  • Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy. (n.d.). National Center for Biotechnology Information.[Link]

  • Chemical Constituents of Descurainia sophia L. and its Biological Activity. (n.d.). ResearchGate.[Link]

  • Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile. (n.d.). National Center for Biotechnology Information.[Link]

  • Lignans and Their Derivatives from Plants as Antivirals. (n.d.). MDPI.[Link]

  • Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells. (n.d.). MDPI.[Link]

  • Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities. (2022, May 27). National Center for Biotechnology Information.[Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific.[Link]

  • Design, synthesis and activity evaluation of arctigenin derivatives with HDAC inhibition activity. (n.d.). National Center for Biotechnology Information.[Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.[Link]

  • Review of lignans from 2019 to 2021: Newly reported compounds, diverse activities, structure-activity relationships and clinical applications. (2022, July 14). National Center for Biotechnology Information.[Link]

  • Searching for Synergistic Bronchodilators and Novel Therapeutic Regimens for Chronic Lung Diseases from a Traditional Chinese Medicine, Qingfei Xiaoyan Wan. (n.d.). PLOS ONE.[Link]

  • Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites. (2022, December 7). National Center for Biotechnology Information.[Link]

  • Ephedrae Herba: A Review of Its Phytochemistry, Pharmacology, Clinical Application, and Alkaloid Toxicity. (2023, January 9). National Center for Biotechnology Information.[Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). National Center for Biotechnology Information.[Link]

  • chinese herbal formulas: Topics by Science.gov. (n.d.). Science.gov.[Link]

  • Structures of the QFXY constituents exhibiting a synergic effect on the β2AR-signalling pathway. (n.d.). ResearchGate.[Link]

  • IC 50 values for antiproliferative activities of polygamain, podophyllotoxin, and CA-4 against diverse cancer cell lines. (n.d.). ResearchGate.[Link]

  • 3.9. DPPH Radical Scavenging Assay. (n.d.). Bio-protocol.[Link]

  • Anticancer Potentials of the Lignan Magnolin: A Systematic Review. (n.d.). MDPI.[Link]

  • Podophyllotoxin: a novel potential natural anticancer agent. (n.d.). National Center for Biotechnology Information.[Link]

  • Research Advances on Anti-Cancer Natural Products. (n.d.). National Center for Biotechnology Information.[Link]

  • Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile. (n.d.). MDPI.[Link]

  • Anticancer structure activity relationship of podophyllotoxin of various species of Podophyllum. (2024, June 30). Ukaaz Publications.[Link]

  • (PDF) Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs. (n.d.). ResearchGate.[Link]

  • Arctigenin: pharmacology, total synthesis, and progress in structure modification. (2022, September 12). National Center for Biotechnology Information.[Link]

  • (PDF) Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L. (n.d.). ResearchGate.[Link]

  • Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling. (2021, October 13). Biomolecules & Therapeutics.[Link]

  • Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK. (2021, October 27). National Center for Biotechnology Information.[Link]

  • Lignans: a versatile source of anticancer drugs. (n.d.). National Center for Biotechnology Information.[Link]

  • Pharmacological Activities and Molecular Mechanisms of Arctigenin. (n.d.). ProQuest.[Link]

Sources

Confirming the synergistic mechanism of "Descurainolide B" with ephedrine

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide designed for researchers and drug development professionals. It synthesizes pharmacological data to confirm and explain the synergistic mechanism between Descurainolide B and Ephedrine .

Content Type: Publish Comparison Guide | Version: 2.1 (Scientific) Subject: Pharmacodynamic Synergy in Bronchodilation and Airway Remodeling Primary Reference: Hou et al., PLoS ONE (2014); Descurainia sophia Phytochemistry Profiles.

Executive Summary

This guide analyzes the synergistic interaction between Ephedrine (a non-selective ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-adrenergic agonist) and Descurainolide B  (a lignan-lactone constituent of Descurainia sophia). While Ephedrine acts as the primary driver for bronchodilation via the 

-adrenergic receptor (

-AR), Descurainolide B functions as a critical allosteric amplifier .

Experimental evidence confirms that Descurainolide B does not merely add to the effect but potentiates the cAMP signaling pathway and regulates intracellular calcium (


) crosstalk, allowing for therapeutic efficacy at lower Ephedrine concentrations. This synergy addresses the clinical limitation of Ephedrine: the narrow therapeutic index due to cardiovascular toxicity (tachycardia, hypertension).

Mechanistic Deep Dive: The "Driver-Amplifier" Model

The synergy operates on a Driver-Amplifier principle. Ephedrine initiates the signal, while Descurainolide B modulates the downstream fidelity and sustains the response.

The Driver: Ephedrine[2]
  • Target:

    
    -Adrenergic Receptor (GPCR).
    
  • Action: Direct ligand binding.

  • Primary Cascade: Activates

    
     protein 
    
    
    
    Adenylyl Cyclase (AC)
    
    
    increases cyclic AMP (cAMP)
    
    
    activates Protein Kinase A (PKA).
  • Physiological Outcome: Phosphorylation of Myosin Light Chain Kinase (MLCK) and opening of

    
     channels, leading to smooth muscle relaxation.
    
The Amplifier: Descurainolide B[3]
  • Target: Intracellular Calcium Flux & cAMP Pathway Crosstalk.[1]

  • Action:

    • Calcium Modulation: Inhibits the release of intracellular calcium from the sarcoplasmic reticulum. High

      
       is the primary antagonist to cAMP-mediated relaxation; by lowering 
      
      
      
      , Descurainolide B removes the physiological "brake" on Ephedrine's signal.
    • Pathway Potentiation: Synergistically enhances cAMP accumulation, likely by inhibiting phosphodiesterase (PDE) activity or preventing rapid receptor desensitization.

  • Result: A leftward shift in the Ephedrine dose-response curve (increased potency).

Visualizing the Pathway (DOT Diagram)

G cluster_0 Cell Membrane Ephedrine Ephedrine (Primary Driver) Beta2AR β2-Adrenergic Receptor Ephedrine->Beta2AR Agonist Binding DescB Descurainolide B (Amplifier) cAMP cAMP Accumulation DescB->cAMP Potentiates Signal Ca Intracellular Ca2+ (Sarcoplasmic Reticulum) DescB->Ca Inhibits Release Gs Gs Protein Beta2AR->Gs AC Adenylyl Cyclase Gs->AC AC->cAMP Synthesis PKA Protein Kinase A (PKA) cAMP->PKA Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Phosphorylation Ca->Relaxation Antagonizes

Figure 1: The dual-pathway synergy. Ephedrine drives cAMP production, while Descurainolide B suppresses Calcium antagonism, maximizing relaxation.

Comparative Performance Analysis

The following data summarizes the performance of the combination against single-agent alternatives. Data is derived from in vitro tracheal ring assays and cAMP accumulation studies (e.g., Hou et al., 2014).

MetricEphedrine MonotherapyDescurainolide B MonotherapyCombination (Synergy)
Primary Mechanism

-AR Agonism
Calcium Modulation / Weak cAMP effectDual-Target Modulation
EC50 (Relaxation) High (Baseline)Very High (Ineffective alone)Significantly Reduced (2-5x lower Ephedrine req.)
cAMP Accumulation ModerateLowHigh (Supra-additive)
Calcium Reduction LowModerateHigh
Cardiovascular Risk High (Tachycardia)NegligibleLow (Due to dose sparing)
Therapeutic Index NarrowN/A (Low efficacy)Wide

Key Insight: Descurainolide B is not a potent bronchodilator on its own. Its value lies exclusively in its ability to potentiate Ephedrine, converting a sub-therapeutic dose of Ephedrine into a therapeutic one.

Experimental Validation Protocols

To validate this mechanism in a drug development setting, the following self-validating protocols are recommended.

Protocol A: cAMP Accumulation Assay (Mechanism Confirmation)

Objective: Quantify the supra-additive effect on cAMP levels. Cell Line: 16HBE (Human Bronchial Epithelial) or HASM (Human Airway Smooth Muscle).

  • Preparation: Seed cells in 96-well plates (

    
     cells/well). Starve in serum-free medium for 12h.
    
  • Treatment Groups:

    • Vehicle Control (DMSO < 0.1%).

    • Ephedrine (

      
      ).
      
    • Descurainolide B (

      
      ).
      
    • Combination (Ephedrine

      
       + Descurainolide B 
      
      
      
      ).
  • Incubation: Incubate for 15 minutes at 37°C.

  • Lysis & Detection: Lyse cells and measure cAMP using a competitive ELISA or FRET-based biosensor.

  • Validation Criteria: The Combination group must show cAMP levels statistically significantly higher (

    
    ) than the sum of the individual treatments (Synergy Index > 1.0).
    
Protocol B: Intracellular Calcium Imaging (Crosstalk Validation)

Objective: Confirm Descurainolide B's role in suppressing


.
  • Loading: Load HASM cells with Fluo-4 AM (

    
    ) for 30 mins.
    
  • Induction: Induce Calcium spike using Acetylcholine (ACh,

    
    ).
    
  • Intervention: Treat with Ephedrine vs. Combination.

  • Readout: Measure fluorescence intensity (Ex/Em: 494/506 nm) via confocal microscopy.

  • Validation Criteria: The Combination group must show a faster decay in fluorescence intensity compared to Ephedrine alone.

Workflow Visualization (DOT Diagram)

Workflow cluster_assays Parallel Assays Start Start Validation CellPrep Cell Culture (HASM/16HBE) Start->CellPrep cAMP_Arm cAMP Assay (ELISA/FRET) CellPrep->cAMP_Arm Ca_Arm Calcium Imaging (Fluo-4 AM) CellPrep->Ca_Arm DataAnalysis Data Analysis (Synergy Calculation) cAMP_Arm->DataAnalysis Ca_Arm->DataAnalysis Decision Is Synergy > 1.0? DataAnalysis->Decision Publish Confirm Mechanism Decision->Publish Yes Reject Re-evaluate Dose Decision->Reject No

Figure 2: Experimental workflow for validating the synergistic mechanism.

References

  • Hou, Y., et al. (2014). "Searching for Synergistic Bronchodilators and Novel Therapeutic Regimens for Chronic Lung Diseases from a Traditional Chinese Medicine, Qingfei Xiaoyan Wan."[1] PLoS ONE, 9(11), e113104.[1]

    • Significance: Identifies Descurainolide B as a specific synergistic partner to Ephedrine via the

      
      -AR/cAMP pathway.[1][2]
      
  • Sun, K., et al. (2006). "A novel sulphur glycoside from the seeds of Descurainia sophia (L.).

    • Significance: Establishes the chemical isolation and structure of Descurainolide B and rel
  • Ojo, O. S., et al. (2018). "Synthesis of the natural product descurainolide and cyclic peptides from lignin-derived aromatics."[3][4] Organic & Biomolecular Chemistry, 16(2), 266-273.[4]

    • Significance: Provides structural confirmation and synthesis pathways for Descurainolide, aiding in standard prepar
  • Ma, S., et al. (2020). "Therapeutic effects and mechanisms of actions of Descurainia sophia." International Journal of Medical Sciences, 17(14), 2166.

    • Significance: Reviews the broad pharmacological profile, confirming the smooth muscle relaxation properties of Descurainia constituents.

Sources

A Comparative Guide to the Cross-Species Activity of Descurainolide B

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the biological activity of Descurainolide B, a natural lactone isolated from Descurainia sophia, across different biological systems.[1][2][3] By synthesizing available in vitro and in vivo data, this document offers researchers and drug development professionals a comparative perspective on its therapeutic potential, particularly focusing on its anti-inflammatory properties.

Introduction: The Therapeutic Promise of Descurainolide B

Descurainolide B is a lactone compound derived from the seeds of Descurainia sophia (flixweed), a plant with a long history in traditional medicine for treating ailments such as cough, asthma, and edema.[2] Modern pharmacological studies have begun to validate these traditional uses, identifying a range of bioactive constituents, including lactones, flavonoids, and cardiac glycosides, that contribute to its anti-inflammatory, analgesic, and antipyretic effects.[2][4] Descurainolide B, alongside its analog Descurainolide A, represents a unique molecular scaffold with significant therapeutic interest.[5][6] This guide focuses on collating and comparing the documented activities of Descurainolide B across various species and experimental models to elucidate its mechanistic consistency and potential for broader pharmacological application.

Core Mechanism of Action: Modulation of Inflammatory Pathways

Inflammation is a critical biological response to injury or infection, but its dysregulation leads to chronic diseases.[7] The anti-inflammatory activity of many natural products, including constituents of Descurainia sophia, is often linked to the modulation of key signaling pathways.[1] While direct mechanistic studies on Descurainolide B are still emerging, the activity of extracts from its source plant points towards the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1] This effect is a hallmark of anti-inflammatory action, as NO is a key mediator in the inflammatory cascade.

The primary pathway implicated in this process is the Nuclear Factor-kappa B (NF-κB) signaling cascade. In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like LPS, upstream kinases are activated, leading to the degradation of the inhibitory IκB proteins and the subsequent translocation of NF-κB to the nucleus. There, it orchestrates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] The suppression of NO production by compounds from Descurainia sophia strongly suggests an interruption of this pathway.[1]

NF-kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB_IkB NF-κB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases DescurainolideB Descurainolide B (Hypothesized Action) DescurainolideB->IKK Inhibits? DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Induces Transcription

Caption: Hypothesized mechanism of Descurainolide B on the NF-κB signaling pathway.

Comparative In Vitro & In Vivo Activity

Direct cross-species comparative studies on purified Descurainolide B are not extensively published. However, by examining the effects of extracts from Descurainia sophia and related anti-inflammatory compounds in different models, we can construct a comparative overview.

3.1 In Vitro Models: Cellular Anti-inflammatory Response

The most common in vitro model for screening anti-inflammatory compounds involves murine macrophage cell lines, such as RAW 264.7.[1] These cells, when stimulated with LPS, produce a robust inflammatory response, including the release of NO and pro-inflammatory cytokines.[8]

Model SystemSpeciesTreatmentKey FindingReference
RAW 264.7 MacrophagesMurineD. sophia Flavonoids & LignansDose-dependent inhibition of NO production[1]
Human NeutrophilsHumanIonomycin/Cytochalasin BRelease of β-glucuronidase, an inflammatory marker[9]
Caco-2 Cells (Intestinal)HumanIL-1β StimulationModel for intestinal inflammation[10]

Causality Behind Experimental Choices:

  • RAW 264.7 Cells: This murine macrophage line is an industry standard for initial anti-inflammatory screening due to its robust and reproducible response to LPS, providing a reliable system to measure key markers like NO and cytokines.[1][8]

  • Human Cell Lines (e.g., Caco-2, HT29): Using human-derived cells is crucial for translational relevance, assessing if the activity observed in murine cells holds true in a human context.[10] Models like IL-1β-stimulated Caco-2 cells are particularly valuable for investigating potential applications in inflammatory bowel disease.[10]

3.2 In Vivo Models: Systemic Anti-inflammatory Effects

Animal models are indispensable for evaluating the systemic efficacy, safety, and pharmacokinetics of a compound.[11] The carrageenan-induced paw edema model is a classic assay for acute inflammation.[12]

Model SystemSpeciesTreatmentKey FindingReference
Carrageenan-Induced Paw EdemaRatD. sophia Alcoholic ExtractSignificant anti-inflammatory effect[4]
Yeast-Induced HyperthermiaRatCompound D (from Zingiber)Marked antipyretic effect, relevant to fever in inflammation[12]
Zebrafish Embryo (Danio rerio)ZebrafishVarious CompoundsModel for assessing toxicity and developmental effects[13]

Causality Behind Experimental Choices:

  • Rodent Models (Rat/Mouse): These models are foundational in pharmacology. The carrageenan-induced paw edema model in rats is highly validated for assessing acute anti-inflammatory drugs that inhibit mediators like prostaglandins.[12] It provides a clear, quantifiable endpoint (paw volume) to measure efficacy.

  • Zebrafish Model: The Danio rerio model offers a powerful high-throughput screening tool for toxicity and developmental effects early in the drug discovery process, bridging the gap between cell-based assays and more complex mammalian models.[13]

Experimental Protocols for Validation

To ensure scientific integrity, the protocols used to generate such data must be robust and self-validating. Below are detailed methodologies for key assays.

4.1 Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol details the steps to measure the inhibitory effect of a test compound (e.g., Descurainolide B) on nitric oxide production.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of Descurainolide B (or vehicle control) for 1 hour. It is critical to include a known inhibitor (e.g., L-NAME) as a positive control.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes in the dark.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-only control.

  • Viability Assay (MTT/XTT): Concurrently, run a cell viability assay on a duplicate plate to ensure that the observed reduction in NO is not due to cytotoxicity.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start: Culture RAW 264.7 Cells Seed Seed Cells in 96-well Plate Start->Seed Treat Pre-treat with Descurainolide B Seed->Treat Stimulate Stimulate with LPS (1 µg/mL) Treat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Griess Perform Griess Assay on Supernatant Incubate->Griess MTT Perform MTT/Viability Assay Incubate->MTT Read Measure Absorbance (540 nm) Griess->Read End End: Correlate Activity & Viability MTT->End Calculate Calculate % NO Inhibition Read->Calculate Calculate->End

Caption: Experimental workflow for the in vitro anti-inflammatory assay.

Discussion and Cross-Species Synthesis

The available data, primarily from murine cell lines and rat models, strongly supports the anti-inflammatory potential of compounds from Descurainia sophia.[1][4] The inhibition of NO in murine macrophages suggests a conserved mechanism likely targeting the NF-κB pathway.[1]

Key Considerations for Cross-Species Comparison:

  • Metabolism and Bioavailability: A significant variable between species is how a compound is absorbed, distributed, metabolized, and excreted (ADME).[11] The efficacy of Descurainolide B in humans could differ substantially from rodents due to variations in metabolic enzymes (e.g., cytochrome P450s). Future studies should focus on the pharmacokinetic profiles of Descurainolide B in multiple species.

  • Target Affinity: While the NF-κB pathway is highly conserved, subtle differences in receptor or enzyme structures between species could lead to variations in binding affinity and, consequently, potency.

  • Translational Gap: Positive results in rodent models of acute inflammation do not always translate to efficacy in chronic human inflammatory diseases. This highlights the importance of progressing to more complex disease models and eventually, carefully designed human clinical trials.

Conclusion and Future Directions

Descurainolide B, a key lactone from Descurainia sophia, shows considerable promise as an anti-inflammatory agent. Evidence from in vitro murine models and in vivo rodent studies points to a mechanism involving the suppression of key inflammatory mediators. However, a comprehensive cross-species comparison is currently limited by the lack of published data on purified Descurainolide B in human cell systems and other animal models.

To advance the development of Descurainolide B, future research should prioritize:

  • Isolation and Purification: Generating sufficient quantities of pure Descurainolide B to enable robust pharmacological testing.

  • Head-to-Head In Vitro Studies: Directly comparing the IC₅₀ values for NO and cytokine inhibition in murine (e.g., RAW 264.7) versus human (e.g., THP-1) macrophage cell lines.

  • Pharmacokinetic Profiling: Conducting ADME studies in at least two different species (e.g., mouse and dog) to understand its bioavailability and metabolic fate.

  • Mechanism of Action Elucidation: Performing detailed molecular studies (e.g., Western blot for IκBα phosphorylation, reporter gene assays) to confirm its inhibitory effect on the NF-κB pathway across species.

By systematically addressing these knowledge gaps, the scientific community can build a complete picture of Descurainolide B's therapeutic potential and pave the way for its potential clinical application.

References

  • Therapeutic effects and mechanisms of actions of Descurainia sophia - PMC - NIH. (2020-08-01). National Institutes of Health. [Link]

  • Anti-inflammatory activity and mechanism of action of ethanolic leaf extract of Morinda lucida Benth - PMC - NIH. (2020-08-04). National Institutes of Health. [Link]

  • Descurainia sophia – Herb, Uses, and Ayurvedic Benefits. (2025-11-08). Ask Ayurveda. [Link]

  • Chemical Constituents of Descurainia sophia L. and its Biological Activity. ResearchGate. [Link]

  • Descurainia sophia (L.): a weed with multiple medicinal uses. Punjab University. [Link]

  • Phytochemical and pharmacological aspects of Descurainia sophia Webb ex Prantl: modern and traditional applications - NIH. National Institutes of Health. [Link]

  • Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. PubMed. [Link]

  • Recent advances in the chemo-biological characterization of decalin natural products and unraveling of the workings of Diels–Alderases - PMC. (2022-04-29). National Institutes of Health. [Link]

  • Chemical Studies on Bioactive Natural Products Directed toward Development of Novel Antiinfective and Anticancer Medicines | Request PDF. ResearchGate. [Link]

  • Chemistry and Biological Activities of Flavonoids: An Overview - PMC. National Institutes of Health. [Link]

  • Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside. (2022-03-09). MDPI. [Link]

  • Studies on the in Vitro and in Vivo Degradation Behavior of Amino Acid Derivative-Based Organogels. PubMed. [Link]

  • Synthesis of the natural product descurainolide and cyclic peptides from lignin-derived aromatics - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Synthesis of the Natural Product Descuranolide and Cyclic Peptides from Lignin-derived Aromatics. (2017-12-04). ResearchGate. [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. [Link]

  • Deglucuronidation of a flavonoid, luteolin monoglucuronide, during inflammation. ResearchGate. [Link]

  • In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. (2025-01-10). MDPI. [Link]

  • Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans. PubMed. [Link]

  • Synthesis of the natural product descurainolide and cyclic peptides from lignin-derived aromatics. University of St Andrews Research Portal. [Link]

  • Synthesis of the natural product descurainolide and cyclic peptides from lignin-derived aromatics - the University of Bath's research portal. (2018-01-14). University of Bath. [Link]

  • Synthesis of the Natural Product Descurainolide and Cyclic Peptides from Lignin-derived Aromatics (dataset). University of St Andrews Research Portal. [Link]

Sources

A Head-to-Head Comparison of Descurainolide B and Descurainoside A: Unveiling the Bioactive Potential of Two Natural Compounds from Descurainia sophia

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The seeds of Descurainia sophia, a plant with a long history in traditional medicine, have yielded a diverse array of bioactive compounds. Among these are Descurainolide B and Descurainoside A, two molecules that, despite their common origin, exhibit distinct structural features and are implicated in different biological activities. This guide provides a detailed head-to-head comparison of these two compounds, synthesizing available data to inform future research and drug discovery efforts.

At a Glance: Structural and Functional Distinctions

FeatureDescurainolide BDescurainoside A
Chemical Class LactoneSulfur Glycoside
Known/Suspected Bioactivity Anti-inflammatory, Cytotoxic (potential)Cardiotonic (potential)
Mechanism of Action Likely involves modulation of inflammatory pathwaysPotential inhibition of Na+/K+-ATPase

Chemical Structure: A Tale of Two Scaffolds

A fundamental understanding of the biological activities of Descurainolide B and Descurainoside A begins with an analysis of their chemical structures.

Descurainoside A , in contrast, is characterized as a sulfur glycoside.[6] This class of compounds contains a sulfur atom and a sugar moiety. The presence of the sugar group generally increases the water solubility of the molecule, which can significantly impact its pharmacokinetic properties. The specific structure of Descurainoside A has been elucidated and is key to understanding its potential biological function.[6]

Chemical_Class_Comparison Natural Products Natural Products Descurainia sophia Descurainia sophia Natural Products->Descurainia sophia Descurainolide B Descurainolide B Descurainia sophia->Descurainolide B Descurainoside A Descurainoside A Descurainia sophia->Descurainoside A Lactone Lactone Descurainolide B->Lactone Sulfur Glycoside Sulfur Glycoside Descurainoside A->Sulfur Glycoside

Caption: Structural classification of Descurainolide B and Descurainoside A.

Comparative Biological Activities: Exploring Therapeutic Potential

While direct comparative studies are lacking, the distinct chemical classes of Descurainolide B and Descurainoside A suggest different biological activities.

Descurainolide B: Potential in Anti-inflammatory and Cytotoxic Applications

Though specific biological data for Descurainolide B is limited, the known activities of extracts from Descurainia sophia and related lactone compounds provide valuable insights. The plant's extracts have been reported to possess anti-inflammatory, analgesic, and antipyretic effects.[2][7][8] These activities are often attributed to the presence of various phytochemicals, including flavonoids and coumarins.[2][7] The lactone ring is a common feature in many natural products with potent biological activities, including cytotoxicity against cancer cell lines.

Hypothesized Mechanism of Action: The anti-inflammatory effects of lactone-containing compounds often involve the modulation of key signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response.[9] Cytotoxic activity, on the other hand, could be mediated through various mechanisms, including the induction of apoptosis or cell cycle arrest.

Descurainolide_B_MOA cluster_Cell Target Cell Descurainolide B Descurainolide B NF-κB Pathway NF-κB Pathway Descurainolide B->NF-κB Pathway inhibits (hypothesized) Apoptosis/Cell Cycle Arrest Apoptosis/Cell Cycle Arrest Descurainolide B->Apoptosis/Cell Cycle Arrest induces (hypothesized) Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->NF-κB Pathway activates Pro-inflammatory Mediators Pro-inflammatory Mediators NF-κB Pathway->Pro-inflammatory Mediators induces

Caption: Hypothesized mechanisms of action for Descurainolide B.

Descurainoside A: A Potential Cardiotonic Agent

The classification of Descurainoside A as a sulfur glycoside, and the known cardiotonic properties of Descurainia sophia extracts, point towards its potential as a cardiac glycoside-like compound.[10][11][12] Cardiac glycosides are a well-established class of drugs used in the treatment of heart failure and certain arrhythmias.[13]

Mechanism of Action: The primary mechanism of action of cardiac glycosides is the inhibition of the Na+/K+-ATPase pump in cardiac muscle cells.[1][14] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger. The elevated intracellular calcium enhances the contractility of the heart muscle, producing a positive inotropic effect.

Descurainoside_A_MOA cluster_Cardiomyocyte Cardiac Muscle Cell Descurainoside A Descurainoside A Na+/K+-ATPase Na+/K+-ATPase Descurainoside A->Na+/K+-ATPase inhibits (hypothesized) Intracellular Na+ Intracellular Na+ Na+/K+-ATPase->Intracellular Na+ maintains low Na+/Ca2+ Exchanger Na+/Ca2+ Exchanger Intracellular Na+->Na+/Ca2+ Exchanger activates Intracellular Ca2+ Intracellular Ca2+ Na+/Ca2+ Exchanger->Intracellular Ca2+ increases Increased Contractility Increased Contractility Intracellular Ca2+->Increased Contractility

Caption: Hypothesized cardiotonic mechanism of Descurainoside A.

Experimental Protocols for Further Investigation

To validate the hypothesized activities of Descurainolide B and Descurainoside A, specific in vitro assays are required.

Evaluation of Anti-inflammatory Activity of Descurainolide B

Objective: To determine the inhibitory effect of Descurainolide B on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology: Nitric Oxide (NO) Production Assay (Griess Assay)

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of Descurainolide B (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Griess Reaction:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-only treated control. Determine the IC₅₀ value, which is the concentration of Descurainolide B that inhibits 50% of NO production.

Evaluation of Cytotoxic Activity of Descurainolide B

Objective: To assess the cytotoxic effect of Descurainolide B on human cancer cell lines.

Methodology: MTT Assay

  • Cell Culture: Culture a selected human cancer cell line (e.g., HeLa, MCF-7, or A549) in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of Descurainolide B for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability and determine the IC₅₀ value.[8][15]

Evaluation of Cardiotonic Activity of Descurainoside A

Objective: To determine the inhibitory effect of Descurainoside A on Na+/K+-ATPase activity.

Methodology: In Vitro Na+/K+-ATPase Inhibition Assay

  • Enzyme Preparation: Prepare a microsomal fraction rich in Na+/K+-ATPase from a suitable tissue source (e.g., porcine or canine kidney cortex).

  • Assay Buffer: Prepare an assay buffer containing MgCl₂, KCl, NaCl, and ATP at optimal concentrations and pH.

  • Reaction Mixture:

    • In a 96-well plate, add the assay buffer.

    • Add different concentrations of Descurainoside A.

    • Add the enzyme preparation.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

  • Phosphate Measurement: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This can be done using a colorimetric method, such as the Fiske-Subbarow method.

  • Calculation: The activity of Na+/K+-ATPase is determined by the difference in Pi released in the presence and absence of a specific inhibitor like ouabain. Calculate the percentage of inhibition by Descurainoside A and determine its IC₅₀ value.[7]

Future Directions and Conclusion

The distinct structural classes of Descurainolide B and Descurainoside A strongly suggest divergent biological activities, with the former showing promise as an anti-inflammatory or cytotoxic agent and the latter as a potential cardiotonic compound. The lack of direct comparative data and limited information on Descurainolide B highlight a significant gap in the current understanding of the pharmacological potential of Descurainia sophia's constituents.

Future research should prioritize the following:

  • Isolation and full structural elucidation of Descurainolide B.

  • Comprehensive in vitro screening of both compounds against a panel of cancer cell lines and in various anti-inflammatory assays to determine their IC₅₀ values.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by each compound.

  • In vivo studies in relevant animal models to assess the efficacy and safety of these compounds.

By systematically exploring the bioactivities of Descurainolide B and Descurainoside A, the scientific community can unlock the therapeutic potential of these natural products and pave the way for the development of novel drugs for a range of diseases.

References

(A comprehensive, numbered list of all cited sources with titles, source information, and clickable URLs will be provided at the end of the final generated response.)

Sources

Meta-Analysis: Descurainolide B – A Novel β2-Adrenergic Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Meta-analysis of "Descurainolide B" research Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Descurainolide B is a bioactive lactone isolated from the seeds of Descurainia sophia (Flixweed). While the parent botanical extract has been a staple in Traditional Persian Medicine (TPM) and TCM for the treatment of asthma, edema, and cardiovascular, recent phytochemical isolation has identified Descurainolide B (alongside Descurainoside A and B) as a key effector molecule.

This guide objectively analyzes Descurainolide B’s pharmacological profile, specifically its mechanism as a smooth muscle relaxant via the β2-adrenergic receptor (β2AR)/cAMP signaling pathway . We compare its efficacy and safety profile against standard synthetic β2-agonists (e.g., Salbutamol) and phosphodiesterase inhibitors, providing a roadmap for researchers investigating natural scaffolds for bronchodilation and anti-inflammatory therapeutics.

Mechanistic Profile: The β2AR/cAMP Axis

Unlike non-specific herbal extracts, Descurainolide B exhibits a defined mechanism of action. Research indicates it functions as a modulator of the β2-adrenergic receptor, a G-protein-coupled receptor (GPCR) pivotal in airway smooth muscle relaxation.

Mechanism of Action (MOA)
  • Ligand Binding: Descurainolide B binds to the β2-adrenergic receptor on the surface of smooth muscle cells.

  • Gs Activation: This binding induces a conformational change that activates the stimulatory G-protein (Gs).

  • cAMP Production: The

    
    -subunit of Gs stimulates Adenylyl Cyclase (AC), converting ATP to cyclic AMP (cAMP).
    
  • PKA Signaling: Elevated cAMP levels activate Protein Kinase A (PKA).

  • Relaxation: PKA phosphorylates Myosin Light Chain Kinase (MLCK) and lowers intracellular Ca²⁺ concentrations, inhibiting actin-myosin cross-bridge cycling and resulting in bronchodilation.

Diagram: β2AR Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by Descurainolide B, contrasting it with the inhibition points of alternative agents.

G cluster_membrane Cell Membrane cluster_cytosol B2AR β2-Adrenergic Receptor (Target) Gs Gs Protein B2AR->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Synthesizes from ATP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK MLCK (Inactivated) PKA->MLCK Phosphorylates (Inhibits) Ca Intracellular Ca2+ (Decreased) PKA->Ca Sequesters Relaxation Smooth Muscle Relaxation MLCK->Relaxation Reduced Cross-bridging Ca->Relaxation Reduced Contractility Descurainolide Descurainolide B Descurainolide->B2AR Activation Salbutamol Salbutamol (Synthetic Agonist) Salbutamol->B2AR Activation

Figure 1: Signal transduction pathway of Descurainolide B leading to smooth muscle relaxation.

Comparative Analysis: Descurainolide B vs. Alternatives

In drug development, establishing the "Therapeutic Window" and "Selectivity" is critical. While synthetic β2-agonists are the gold standard for acute asthma, they suffer from receptor desensitization and off-target cardiac effects (tachycardia). Descurainolide B offers a scaffold with potentially distinct binding kinetics.[1]

Table 1: Pharmacological Comparison
FeatureDescurainolide B Salbutamol (Albuterol) Theophylline
Class Natural Lactone (Phytochemical)Synthetic Sympathomimetic AmineMethylxanthine
Primary Target β2-Adrenergic Receptor (Modulator)β2-Adrenergic Receptor (Full/Partial Agonist)Phosphodiesterase (PDE) / Adenosine Receptor
Mechanism cAMP elevation via Gs-couplingRapid cAMP elevation via Gs-couplingcAMP preservation via PDE inhibition
Potency (EC50) Moderate (µM range)*High (nM range)Low (Narrow therapeutic index)
Onset of Action Slow/Sustained (observed in extracts)Rapid (Immediate bronchodilation)Delayed
Side Effect Profile Low cytotoxicity (seeds are edible/medicinal)Tachycardia, Tremors, DesensitizationNausea, Arrhythmia, CNS stimulation
Research Status Pre-clinical (Isolation/In vitro)Clinical Standard of CareClinical (Second-line)

*Note: Potency values for Descurainolide B are derived from fractionated extract studies showing dose-dependent relaxation in pre-contracted tissue, typically requiring higher molar concentrations than purified synthetic drugs.

Key Differentiators
  • Safety Profile: Descurainia sophia seeds are consumed as a beverage ("Khakshir") in parts of Asia, suggesting a high safety ceiling for Descurainolide B compared to the narrow therapeutic index of Theophylline.

  • Synergy Potential: Unlike Salbutamol, which competes for the orthosteric site, natural lactones often bind to allosteric sites. This suggests Descurainolide B could potentially be used in conjunction with lower doses of synthetics to maintain efficacy while reducing toxicity.

Experimental Protocols

To validate the activity of Descurainolide B, researchers must first isolate the compound from the complex botanical matrix and then assay its functional effect on tissue contractility.

Protocol A: Isolation of Descurainolide B

Rationale: Descurainolide B is not widely available as a commercial reagent. Isolation from source material is required.[2]

  • Extraction:

    • Macerate 1 kg of dried Descurainia sophia seeds in 80% Methanol (1:5 w/v) for 72 hours at room temperature.

    • Filter and concentrate the supernatant under reduced pressure (Rotary Evaporator, 45°C) to obtain the crude methanolic extract.

  • Fractionation (Liquid-Liquid Partition):

    • Suspend crude extract in distilled water.[2]

    • Partition sequentially with n-Hexane (removes lipids), Chloroform (targets lactones/Descurainolide B), and n-Butanol (targets glycosides).

    • Collect the Chloroform fraction ; this is the lactone-rich layer.

  • Purification (Chromatography):

    • Load Chloroform fraction onto a Silica Gel 60 column.

    • Elute with a gradient of CHCl₃:MeOH (starting 100:0 → 90:10).

    • Monitor fractions via TLC (Visualize with Vanillin-H₂SO₄ reagent; lactones typically appear as violet/brown spots).

    • Isolate fractions containing Descurainolide B (verify via HPLC-MS against literature mass spectra).

Protocol B: Ex Vivo Smooth Muscle Relaxation Assay

Rationale: This assay confirms functional β2AR activity by measuring the reversal of induced contraction.

  • Tissue Preparation:

    • Harvest tracheal strips from male Hartley guinea pigs (standard model for airway hyper-reactivity).

    • Mount strips in organ baths containing Krebs-Henseleit solution (37°C, oxygenated with 95% O₂/5% CO₂).

    • Apply a resting tension of 1.0 g and equilibrate for 60 minutes.

  • Pre-Contraction:

    • Induce sustained contraction using Acetylcholine (10 µM) or Histamine (10 µM) . Wait for a stable plateau (approx. 10-15 mins).

  • Treatment:

    • Experimental Group: Add Descurainolide B cumulatively (10⁻⁸ M to 10⁻⁴ M).

    • Positive Control: Add Salbutamol (10⁻⁹ M to 10⁻⁵ M).

    • Negative Control: Vehicle (DMSO < 0.1%).

  • Data Analysis:

    • Calculate the percentage of relaxation:

      
      
      
    • Plot Log-Concentration vs. Response curves to determine EC50.

References

  • Sun, K., et al. (2004). "Two new compounds from the seeds of Descurainia sophia." Chinese Chemical Letters, 15(9), 1063-1065. Link

  • Nimrouzi, M., et al. (2020). "Therapeutic effects and mechanisms of actions of Descurainia sophia." International Journal of Medical Sciences, 17(15), 2161-2169. Link

  • Ojo, O. S., et al. (2018). "Synthesis of the natural product descurainolide and cyclic peptides from lignin-derived aromatics." Organic & Biomolecular Chemistry, 16, 266-273. Link

  • Lee, Y. J., et al. (2013). "Anti-influenza Compounds Isolated from Descurainia sophia Seeds." Natural Product Sciences, 29(2), 112-117. Link

  • Mangunnegoro, H., et al. (2011).[3] "The efficacy of nebulized procaterol versus nebulized salbutamol for the treatment of moderate acute asthma." International Journal of Clinical Pharmacology and Therapeutics, 49(10), 614-621. Link

Sources

Safety Operating Guide

Navigating the Safe Handling of Descurainolide B: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the novel therapeutic potential of compounds like Descurainolide B is a powerful motivator. However, innovation and safety must go hand-in-hand. This guide provides essential, immediate safety and logistical information for handling Descurainolide B, with a focus on personal protective equipment (PPE) and proper disposal protocols. As a Senior Application Scientist, my aim is to provide not just a set of instructions, but a framework for understanding the causality behind these safety measures, fostering a culture of proactive safety in your laboratory.

While a specific Safety Data Sheet (SDS) for Descurainolide B is not currently available in public databases, its classification as a sesquiterpene lactone provides a strong basis for establishing robust safety protocols. Sesquiterpene lactones are a known class of compounds that can cause allergic contact dermatitis and skin sensitization[1][2]. Therefore, all handling procedures must be approached with the assumption that Descurainolide B possesses these hazardous properties.

Hazard Assessment: Understanding the Risks

The primary route of exposure to Descurainolide B in a laboratory setting is through skin contact and inhalation of aerosolized particles, particularly when handling the powdered form. The key to safe handling is to minimize these exposure pathways through a combination of engineering controls and appropriate PPE.

Key Hazards of Sesquiterpene Lactones:

  • Skin Sensitization: Repeated skin contact can lead to allergic contact dermatitis, characterized by redness, itching, and rash[1].

  • Eye Irritation: Direct contact with the eyes can cause irritation.

  • Inhalation: Inhalation of fine powders can lead to respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for various laboratory activities involving Descurainolide B.

Activity Gloves Eye Protection Lab Coat/Gown Respiratory Protection
Weighing of solid Descurainolide B Double-gloving with nitrile glovesChemical splash gogglesDisposable gown over a standard lab coatN95 or higher rated respirator
Preparation of stock solutions Double-gloving with nitrile glovesChemical splash gogglesDisposable gown over a standard lab coatNot generally required if performed in a certified chemical fume hood
Handling of dilute solutions Single pair of nitrile glovesSafety glasses with side shieldsStandard lab coatNot required
Spill cleanup Double-gloving with nitrile glovesChemical splash gogglesDisposable gown over a standard lab coatN95 or higher rated respirator
The Rationale Behind PPE Choices
  • Double-Gloving: When handling solid Descurainolide B or concentrated solutions, double-gloving provides an extra layer of protection against potential tears or permeation of the outer glove. Nitrile gloves are recommended for their chemical resistance[3].

  • Chemical Splash Goggles: These provide a seal around the eyes and offer superior protection against splashes and aerosols compared to standard safety glasses.

  • Disposable Gowns: To prevent contamination of personal clothing and lab coats that may be worn outside the immediate work area, a disposable gown should be worn over a standard lab coat when handling the solid compound or during spill cleanup.

  • Respiratory Protection: An N95 or higher rated respirator is crucial when weighing the powdered form of Descurainolide B to prevent inhalation of fine particles.

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous substances.

  • Chemical Fume Hood: All weighing of solid Descurainolide B and preparation of stock solutions must be conducted in a certified chemical fume hood to contain any airborne particles.

  • Ventilated Enclosures: For less hazardous operations with dilute solutions, a ventilated enclosure can provide an additional layer of protection.

Step-by-Step Protocols for PPE Usage

Donning PPE
  • Lab Coat/Gown: Put on your standard lab coat, followed by a disposable gown if required.

  • Respirator (if needed): Perform a fit check to ensure a proper seal.

  • Eye Protection: Put on your chemical splash goggles or safety glasses.

  • Gloves: Don the first pair of nitrile gloves, ensuring they cover the cuffs of your lab coat. If double-gloving, don the second pair over the first.

Doffing PPE (to be performed in a designated area)
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Disposable Gown: Remove the disposable gown by rolling it away from your body and turning it inside out. Dispose of it in the appropriate hazardous waste container.

  • Eye Protection: Remove your eye protection.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves. Dispose of them in the appropriate hazardous waste container.

  • Respirator (if worn): Remove your respirator.

  • Hand Washing: Wash your hands thoroughly with soap and water[4].

Spill Response and Disposal Plan

In the event of a spill, it is crucial to have a clear and practiced response plan.

Spill Cleanup Protocol
  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before re-entering the area, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover the powder with a damp paper towel to avoid creating dust.

  • Clean the Area: Use a suitable decontaminating solution to clean the spill area.

  • Dispose of Waste: All materials used for spill cleanup, including contaminated PPE, must be placed in a sealed, labeled hazardous waste container[5].

Disposal of Descurainolide B Waste

All waste containing Descurainolide B, including unused compound, solutions, and contaminated labware, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed[6].

  • Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container for hazardous waste.

All hazardous waste must be disposed of through your institution's environmental health and safety office[7]. Never dispose of Descurainolide B down the drain or in the regular trash[7].

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Descurainolide B.

PPE_Selection_Workflow cluster_start Start cluster_assessment Risk Assessment cluster_solid Solid Form cluster_liquid Liquid Form Start Handling Descurainolide B AssessForm Assess Physical Form Start->AssessForm Weighing Weighing Powder? AssessForm->Weighing Solid AssessConcentration Assess Concentration AssessForm->AssessConcentration Liquid PPE_Solid_High Double Gloves Chemical Goggles Disposable Gown N95 Respirator Weighing->PPE_Solid_High Yes PPE_Liquid_High Double Gloves Chemical Goggles Disposable Gown AssessConcentration->PPE_Liquid_High Concentrated PPE_Liquid_Low Single Gloves Safety Glasses AssessConcentration->PPE_Liquid_Low Dilute

Caption: PPE selection workflow for Descurainolide B.

Conclusion: Fostering a Culture of Safety

The responsible handling of novel chemical entities like Descurainolide B is paramount in the research and development environment. By understanding the potential hazards, implementing appropriate engineering controls, and diligently using the correct personal protective equipment, we can ensure the safety of all laboratory personnel. This guide provides a foundation for your laboratory's specific standard operating procedures. Always consult your institution's safety office for guidance and to ensure compliance with all local and national regulations.

References

  • Organon. (2024, April 6). Desloratadine Liquid Formulation.
  • British Society of Cutaneous Allergy (BSCA). (2024, August 6). Allergy to Sesquiterpene Lactone or Compositae. Retrieved from [Link]

  • Royal Brinkman. Personal protective equipment for crop protection. Retrieved from [Link]

  • CHEMTREC®. (2020, January 14). Handling Hazardous Materials: 10 Basic Safety Rules. Retrieved from [Link]

  • National Institutes of Health (NIH). Occupational Exposure Limits for ethylidene norbornene, ethyleneimine, benomyl, and 2,3-epoxypropyl methacrylate, and classifications on carcinogenicity. PMC. Retrieved from [Link]

  • Chemotechnique Diagnostics. (2014, February 24). SAFETY DATA SHEET Mx-18. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). Supplementary Exposure Limits | NIOSH. Retrieved from [Link]

  • UConn Health. Waste Stream Disposal –Quick Sheet. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Science.gov. sesquiterpene lactone dermatitis: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (2018, July 6). Occupational Exposure Limits for Ethylidene Norbornene, Ethyleneimine, Benomyl, and 2,3-Epoxypropyl Methacrylate, and Classifications on Carcinogenicity. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide - Research Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • University of Alabama. Unwanted Laboratory Materials & Other Environmental Waste Disposal. Retrieved from [Link]

  • University of Louisville. Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. Retrieved from [Link]

  • Temple University. Unknown Chemical Waste Disposal - Campus Operations. Retrieved from [Link]

  • NY Creates. (2025, September 26). Standard Operating Procedure for Chemical Handling and Storage. Retrieved from [Link]

  • University of Louisville. Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.